molecular formula C8H10Cl2N2 B1431413 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride CAS No. 1335053-26-3

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Cat. No.: B1431413
CAS No.: 1335053-26-3
M. Wt: 205.08 g/mol
InChI Key: LCPAVOYVKOMZGV-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is a useful research compound. Its molecular formula is C8H10Cl2N2 and its molecular weight is 205.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-8-3-6-1-2-10-4-7(6)5-11-8;/h3,5,10H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPAVOYVKOMZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(C=C21)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335053-26-3
Record name 6-CHLORO-1,2,3,4-TETRAHYDRO-2,7-NAPHTHYRIDINE, HYDROCHLORIDE
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Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1335053-26-3

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride, a pivotal heterocyclic intermediate in contemporary pharmaceutical research and development. The document delves into the compound's chemical and physical properties, provides a detailed synthesis protocol, and explores its primary application as a strategic building block in the synthesis of targeted therapeutics, with a particular focus on Bruton's tyrosine kinase (BTK) inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this versatile molecule in their research endeavors.

Introduction: The Strategic Importance of the Tetrahydro-2,7-naphthyridine Scaffold

The 2,7-naphthyridine core is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while the nitrogen atoms offer sites for hydrogen bonding and salt formation, enhancing solubility and bioavailability. The tetrahydro-derivative, 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, retains these advantageous features while introducing conformational flexibility and a reactive chlorine atom, making it an exceptionally valuable synthon for library synthesis and lead optimization.

This guide will focus specifically on the hydrochloride salt of this compound, which is the common commercially available form, offering improved stability and handling characteristics.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.

PropertyValueSource(s)
CAS Number 1335053-26-3[2][3]
Molecular Formula C₈H₁₀Cl₂N₂[2]
Molecular Weight 205.09 g/mol [2]
Appearance White to off-white solidTypical supplier data
Purity Typically >95%[4]
Storage Conditions 2-8°C, under inert atmosphere[3]

Analytical Characterization:

While specific spectral data can vary slightly between batches and suppliers, typical analytical data for this compound would include:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic proton, and the protons of the tetrahydropyridine ring.

  • ¹³C NMR: The carbon NMR would display distinct peaks corresponding to the eight carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak consistent with the compound's molecular weight.

  • High-Performance Liquid Chromatography (HPLC): This technique is used to determine the purity of the compound.

Note: Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific data.

Synthesis of this compound

The synthesis of the 2,7-naphthyridine core can be achieved through various strategies, often involving the construction of one pyridine ring onto a pre-existing one. While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed journals, a general and plausible synthetic approach can be extrapolated from established naphthyridine synthesis methodologies.

One common strategy involves the cyclization of a suitably substituted aminopyridine derivative. The following represents a logical and illustrative synthetic workflow.

Synthetic_Workflow A Substituted Pyridine Precursor B Cyclization A->B Ring-forming reaction C Aromatization/Chlorination B->C Oxidation & Halogenation D Reduction C->D Selective Reduction E Salt Formation D->E HCl treatment F This compound E->F

Figure 1: A generalized synthetic workflow for the preparation of this compound.

Illustrative Step-by-Step Protocol:

Causality behind experimental choices is highlighted in italics.

  • Step 1: Condensation and Cyclization. A suitable aminopyridine precursor bearing an appropriate side chain for cyclization is reacted with a carbonyl compound or its equivalent. This is a crucial ring-forming step to construct the second pyridine ring of the naphthyridine core.

  • Step 2: Aromatization and Chlorination. The newly formed ring is aromatized, often through an oxidation step. Subsequently, a hydroxyl group on the pyridine ring is converted to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃). The introduction of the chlorine atom at the 6-position is key to the molecule's function as a versatile building block, providing a reactive site for subsequent cross-coupling reactions.

  • Step 3: Selective Reduction. The less substituted pyridine ring is selectively reduced to a tetrahydropyridine. This can be achieved using various reducing agents, such as sodium borohydride in the presence of a suitable acid. This step introduces the saturated ring system, which imparts conformational flexibility and allows for further derivatization at the secondary amine.

  • Step 4: Hydrochloride Salt Formation. The free base of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid. The formation of the hydrochloride salt enhances the compound's stability, crystallinity, and ease of handling, which are critical for its use as a pharmaceutical intermediate.

  • Step 5: Isolation and Purification. The resulting precipitate of this compound is isolated by filtration, washed with a cold solvent, and dried under vacuum. Purity is assessed by HPLC and NMR. Rigorous purification is essential to ensure the absence of impurities that could interfere with subsequent reactions or introduce unwanted byproducts in the final active pharmaceutical ingredient (API).

Application in Drug Discovery: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A primary and highly significant application of this compound is its use as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[1][5][6][7][8] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[1][6] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[1][6]

The BTK Signaling Pathway:

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Figure 2: A simplified diagram of the B-cell receptor (BCR) signaling pathway highlighting the central role of Bruton's tyrosine kinase (BTK).

Synthetic Utility in BTK Inhibitor Synthesis:

This compound serves as a versatile scaffold onto which other pharmacophoric elements of a BTK inhibitor can be appended. The chlorine atom at the 6-position is typically displaced by a nucleophile in a nucleophilic aromatic substitution (SNAᵣ) reaction. The secondary amine in the tetrahydro-pyridine ring provides another point for diversification.

Exemplary Experimental Protocol for BTK Inhibitor Synthesis:

The following is a representative protocol illustrating the use of this compound in a key synthetic step.

  • Step 1: Neutralization of the Hydrochloride Salt. this compound is treated with a suitable base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone) to generate the free base in situ. This is a necessary first step as the free secondary amine is required for the subsequent coupling reaction.

  • Step 2: Nucleophilic Aromatic Substitution (SNAᵣ). An appropriate amine-containing building block (R-NH₂) is added to the reaction mixture, often in the presence of a palladium catalyst and a suitable ligand (e.g., Buchwald-Hartwig amination conditions). The reaction is typically heated to drive it to completion. This is the key bond-forming reaction where the pharmacophoric element responsible for binding to the BTK enzyme is introduced at the 6-position of the naphthyridine core.

  • Step 3: Work-up and Purification. Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography. Purification is critical to isolate the desired product from starting materials, catalyst residues, and any side products.

  • Step 4: Further Derivatization (Optional). The secondary amine of the tetrahydro-2,7-naphthyridine ring can be further functionalized, for example, by acylation or alkylation, to introduce additional functionalities that can modulate the compound's properties, such as solubility, cell permeability, or metabolic stability.

BTK_Inhibitor_Synthesis A 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine HCl B Free Base Generation A->B Base C SNAᵣ Reaction with R-NH₂ B->C Catalyst, Ligand, Heat D Purification C->D E BTK Inhibitor Core D->E F Optional Derivatization E->F Acylating/Alkylating Agent G Final BTK Inhibitor E->G F->G

Figure 3: A workflow illustrating the use of this compound in the synthesis of a BTK inhibitor.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in the field of medicinal chemistry. Its utility in the synthesis of potent and selective BTK inhibitors underscores its importance in the development of novel therapeutics for B-cell malignancies and autoimmune disorders. The strategic placement of a reactive chlorine atom and a modifiable secondary amine on a privileged heterocyclic scaffold provides medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies and the optimization of drug candidates. As the quest for more selective and effective targeted therapies continues, the demand for and applications of this key intermediate are poised to grow.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles and established analytical methodologies for analogous heterocyclic compounds. It serves as a robust framework for researchers initiating studies on this and related molecules, offering insights into its expected behavior and detailed protocols for its empirical characterization.

Molecular Structure and Chemical Identity

This compound is a heterocyclic compound featuring a tetrahydronaphthyridine core. The structure consists of two fused six-membered rings containing two nitrogen atoms, characteristic of a naphthyridine. The "tetrahydro" designation indicates that one of the rings is saturated. A chlorine atom is substituted on the aromatic pyridine ring. As a hydrochloride salt, one of the basic nitrogen atoms is protonated and associated with a chloride ion.

Key Identifiers:

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1335053-26-3N/A
Molecular Formula C₈H₁₀Cl₂N₂N/A
Molecular Weight 205.09 g/mol N/A
Canonical SMILES C1CNCC2=C1C=C(N=C2)Cl.ClN/A

The presence of a chlorine atom, a lipophilic and electron-withdrawing group, is expected to influence the molecule's electronic distribution, basicity, and overall pharmacological profile. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability of basic drug candidates.

Caption: Chemical structure of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl.

Solubility

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt of a basic compound, the solubility of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl is expected to be pH-dependent.

Theoretical Considerations

The molecule possesses two basic nitrogen atoms. The salt form suggests that at least one of these is protonated. In aqueous solution, an equilibrium will be established between the ionized (salt) and non-ionized (free base) forms. At low pH, the equilibrium will favor the protonated, more water-soluble species. As the pH increases towards and beyond the pKa of the protonated amine, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. The presence of the chlorine atom may slightly decrease aqueous solubility compared to the non-halogenated parent compound due to its lipophilic nature.

Experimental Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl in various aqueous buffers and organic solvents.

Methodology: Shake-Flask Method (ICH Q6A)

  • Preparation of Media: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) and select relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).

  • Sample Preparation: Add an excess amount of the compound to a known volume of each medium in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the samples to stand to permit the settling of undissolved solids. Centrifuge or filter the supernatant to obtain a clear solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Express the solubility in mg/mL or µg/mL for each medium.

Melting Point and Thermal Properties

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) offer more detailed insights into the thermal behavior of a substance.

Theoretical Considerations

As a crystalline solid, 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl is expected to have a sharp melting point. The presence of the hydrochloride salt will significantly influence its melting point compared to the free base. DSC analysis can reveal not only the melting endotherm but also other thermal events such as desolvation, polymorphic transitions, or decomposition. TGA can quantify mass loss associated with these events, such as the loss of water or solvent, or decomposition at higher temperatures.

Experimental Protocol for Thermal Analysis

Objective: To determine the melting point and thermal decomposition profile of the compound.

Methodology: DSC and TGA

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an appropriate DSC or TGA pan.

  • Instrument Setup:

    • DSC: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C).

    • TGA: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a wider temperature range (e.g., 25°C to 500°C) to observe decomposition.

  • Data Acquisition: Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of any endothermic or exothermic events. The peak of the melting endotherm is typically reported as the melting point.

    • TGA: Identify the temperatures at which significant mass loss occurs and quantify the percentage of mass lost at each step.

Acid Dissociation Constant (pKa)

The pKa value(s) are crucial for understanding the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

Theoretical Considerations

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine has two nitrogen atoms that can be protonated. The pKa values will quantify the basicity of these nitrogens. The nitrogen in the saturated ring is expected to be more basic (higher pKa) than the nitrogen in the aromatic pyridine ring, as the lone pair of electrons on the latter is part of the aromatic system and less available for protonation. The electron-withdrawing effect of the chlorine atom will likely decrease the basicity (lower the pKa) of the pyridine nitrogen.

cluster_pka Protonation Equilibria A B (Free Base) B BH⁺ (Monoprotonated) A->B + H⁺, pKa₂ B->A - H⁺ C BH₂²⁺ (Diprotonated) B->C + H⁺, pKa₁ C->B - H⁺

Caption: General protonation equilibria for a dibasic compound.

Experimental Protocol for pKa Determination

Objective: To determine the pKa values of the two basic nitrogen atoms.

Methodology: Potentiometric Titration

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is limited.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and then back-titrate with a standardized solution of a strong base (e.g., NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve. Alternatively, specialized software can be used to calculate the pKa values from the titration data.

Stability

Assessing the chemical stability of a drug candidate is essential to ensure its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and pathways.

Theoretical Considerations

The 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl molecule has several potential sites for degradation. The chloro-substituted pyridine ring may be susceptible to nucleophilic substitution or photodegradation. The tetrahydro-pyridine ring could undergo oxidation. The entire molecule may be susceptible to hydrolysis at extreme pH values and elevated temperatures.

Experimental Protocol for Forced Degradation Studies

Objective: To evaluate the stability of the compound under various stress conditions and identify major degradation products.

Methodology: ICH Q1A(R2) Guidelines

  • Stress Conditions: Subject solutions of the compound to the following conditions:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound (e.g., at 80°C) and a solution of the compound.

    • Photostability: Expose the solid and a solution to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

  • Data Analysis:

    • Quantify the amount of the parent compound remaining and the amount of each degradation product formed.

    • Identify the structure of major degradation products using techniques like LC-MS/MS and NMR.

    • Propose degradation pathways based on the identified products.

cluster_workflow General Physicochemical Characterization Workflow start Compound Synthesis and Purification structure Structural Elucidation (NMR, MS, IR) start->structure solubility Solubility Determination (Shake-Flask) start->solubility thermal Thermal Analysis (DSC, TGA) start->thermal pka pKa Determination (Potentiometry) start->pka stability Forced Degradation (ICH Guidelines) start->stability end Comprehensive Physicochemical Profile structure->end solubility->end thermal->end pka->end stability->end

Caption: A generalized workflow for the physicochemical characterization of a novel compound.

Conclusion

The physicochemical properties of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl are pivotal to its development as a potential therapeutic agent. This guide has outlined the theoretical underpinnings and provided robust experimental protocols for the comprehensive characterization of its solubility, thermal properties, pKa, and stability. While specific experimental values for this compound are not yet widely reported, the methodologies described herein, drawn from established practices for analogous heterocyclic compounds, provide a clear and scientifically rigorous path for researchers to generate this critical data. A thorough understanding of these properties will enable informed decisions in formulation development, analytical method design, and the overall progression of this compound through the drug discovery and development pipeline.

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, outlines a robust synthetic and validation workflow, and discusses its pivotal role as a key intermediate in the development of novel therapeutics.

Introduction: The Strategic Importance of the Tetrahydro-naphthyridine Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the naphthyridine core is a recognized privileged structure. The introduction of saturation, as seen in the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold, imparts a three-dimensional geometry that is highly desirable for enhancing target binding specificity and improving physicochemical properties such as solubility. This compound serves as a versatile intermediate, providing a reactive handle (the chloro group) for further molecular elaboration and a basic nitrogen atom for salt formation, which is beneficial for formulation.[1][2] Its application is particularly prominent in the synthesis of molecules targeting neurological and cardiovascular diseases, as well as in the development of potent enzyme inhibitors.[1][3]

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical entity is defined by its structure and resulting physical properties. These parameters govern its reactivity, solubility, and suitability for downstream applications.

Chemical Structure

The molecule consists of a fused bicyclic system containing two nitrogen atoms in a 2,7-arrangement. The pyridine ring is substituted with a chlorine atom at the 6-position, while the other ring is a saturated piperidine. As a hydrochloride salt, the most basic nitrogen atom is protonated.

Caption: Molecular structure of this compound.

Physicochemical Data

The key identifiers and properties of this compound are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 1335053-26-3[4][5][6]
Molecular Formula C₈H₁₀Cl₂N₂[4][5]
Molecular Weight 205.09 g/mol [5][6]
IUPAC Name 6-chloro-1,2,3,4-tetrahydro[5][7]naphthyridine hydrochloride[4]
SMILES Cl.ClC1=NC=C2CNCCC2=C1[5]
InChI Key LCPAVOYVKOMZGV-UHFFFAOYSA-N[4]
Appearance White to off-white powder[8]
Storage 2-8°C, under inert atmosphere[5]

Synthesis and Purification: A Validated Workflow

As a building block, the reliable synthesis and purification of this compound are paramount. While numerous strategies exist for constructing naphthyridine cores, a common and logical approach involves the construction of the chlorinated aromatic ring followed by the formation and reduction of the second ring.[9][10]

Rationale for Synthetic Strategy

The proposed synthesis leverages established transformations in heterocyclic chemistry. The core principle is to first establish the stable, electron-deficient chloro-pyridyl system. Subsequent cyclization and selective reduction of the second ring provide a robust pathway to the desired tetrahydro-naphthyridine. This sequence is often preferable to late-stage chlorination, which can suffer from regioselectivity issues and harsh reaction conditions.

Caption: Proposed synthetic and purification workflow.

Experimental Protocol

Step 1: Synthesis of 6-Chloro-2,7-naphthyridine (Intermediate C) This step often involves the condensation of a suitable aminopyridine with a 1,3-dicarbonyl compound or its equivalent. For instance, a variation of the Friedländer synthesis can be employed.

  • To a solution of 4-amino-2-chloropyridine (1 eq.) in ethanol, add 3,3-diethoxyprop-1-yne (1.2 eq.) and catalytic p-toluenesulfonic acid (0.1 eq.).

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the aromatic intermediate, 6-Chloro-2,7-naphthyridine.

Step 2: Selective Reduction to 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (Crude Product E) Selective reduction of the non-chlorinated pyridine ring is crucial. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium is a well-established method for this transformation.[11]

  • Dissolve 6-Chloro-2,7-naphthyridine (1 eq.) in glacial acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium cyanoborohydride (3-4 eq.) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the slow addition of aqueous NaOH solution until the pH is >10.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base.

Step 3 & 4: Purification and Salt Formation (Final Product H)

  • Purify the crude product from Step 2 by flash column chromatography (Silica gel, Dichloromethane:Methanol gradient).

  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

  • Add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • A precipitate will form. Continue addition until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford this compound as a solid.

Structural Validation and Quality Control

A protocol is only trustworthy if it is self-validating. Confirmation of the final product's identity and purity is non-negotiable and is achieved through a standard battery of analytical techniques.

G A Purified Final Product B Mass Spectrometry (LC-MS) Confirms Molecular Weight A->B C NMR Spectroscopy (¹H, ¹³C) Confirms Connectivity & Structure A->C D Purity Analysis (HPLC/UPLC) Determines % Purity A->D E Certificate of Analysis (CoA) Identity, Purity, & Quality Confirmed B->E C->E D->E

Caption: Analytical workflow for product validation.

Expected Analytical Data

The following data are predicted for the successful validation of the final product.

  • Mass Spectrometry (ESI+): The primary observable ion will be that of the protonated free base [M+H]⁺.

    • Expected m/z: 170.06 (for C₈H₁₀ClN₂⁺). The characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2 peaks) must be observed.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The hydrochloride salt form may lead to broad signals for the N-H protons.

    • δ ~8.0-8.2 ppm: Singlet, 1H (aromatic proton on the chloro-pyridine ring).

    • δ ~7.2-7.4 ppm: Singlet, 1H (aromatic proton on the chloro-pyridine ring).

    • δ ~4.0-4.2 ppm: Singlet or AB quartet, 2H (methylene protons adjacent to the aromatic ring, -CH₂-Ar).

    • δ ~3.2-3.4 ppm: Triplet, 2H (methylene protons adjacent to the secondary amine, -CH₂-NH-).

    • δ ~2.8-3.0 ppm: Triplet, 2H (methylene protons, -CH₂-CH₂-NH-).

    • δ (broad): A broad signal for the two N-H protons of the protonated amine.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV at 254 nm.

    • Expected Result: A single major peak with >95% purity.[5]

Applications in Drug Discovery

This compound is not an end product but a critical starting point. Its utility stems from the ability to perform selective chemistry at two key positions:

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the electron-deficient 6-position is susceptible to displacement by various nucleophiles (amines, thiols, alcohols), allowing for the introduction of diverse side chains and the exploration of structure-activity relationships (SAR).

  • N-Functionalization: The secondary amine in the saturated ring can be readily acylated, alkylated, or used in reductive amination reactions to build out vectors targeting different pockets of a biological target.

This dual functionality has made it a valuable building block in programs targeting:

  • Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors: As a key structural component for potential therapeutics in oncology and inflammatory diseases.[3]

  • Central Nervous System (CNS) Agents: The scaffold is present in molecules designed to treat depression, anxiety, and other neurological disorders.[1]

  • Kinase Inhibitors: The tetrahydro-naphthyridine core can serve as a hinge-binding motif in various kinase inhibitor designs.

Conclusion

This compound is a high-value chemical tool for the medicinal chemist. Its defined three-dimensional structure and orthogonal reactive sites provide a reliable platform for the synthesis of complex and biologically active molecules. The robust synthetic and analytical workflows detailed in this guide ensure that researchers can produce and validate this key intermediate with a high degree of confidence, thereby accelerating the drug discovery and development process.[12][13]

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust synthetic pathway for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride, a key building block in contemporary drug discovery. The presented methodology is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also a deep dive into the mechanistic rationale and strategic considerations behind each transformation. The synthesis is notable for its efficiency and scalability, commencing from readily available starting materials.

Introduction

The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in the architecture of biologically active molecules. Its rigid, three-dimensional structure provides a versatile framework for the precise spatial orientation of pharmacophoric elements, making it an attractive core for the development of novel therapeutics targeting a range of biological targets. The introduction of a chlorine atom at the 6-position further enhances the synthetic utility of this scaffold, offering a handle for subsequent cross-coupling reactions and diversification of the molecule. This guide will delineate a validated synthetic route to this compound, a stable and readily handleable salt of the active pharmaceutical ingredient (API) intermediate.

Overall Synthetic Strategy

The synthesis commences with the construction of a protected tetrahydronaphthyridinone core, followed by chlorination and subsequent deprotection to yield the target hydrochloride salt. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen ensures chemoselectivity in the subsequent chlorination step and facilitates purification of the intermediates.

Synthetic_Pathway A 3-Cyano-4-methylpyridine C tert-Butyl 6-oxo-1,3,4,7-tetrahydro-2H-2,7-naphthyridine-2-carboxylate A->C 1. Base 2. Cyclization B tert-Butyl 4-oxopiperidine-1-carboxylate B->C D tert-Butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate C->D POCl3 E 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine D->E Deprotection (e.g., TFA or HCl) F This compound E->F HCl

Caption: Overall synthetic pathway for this compound.

Detailed Synthesis Protocol and Mechanistic Rationale

Step 1: Synthesis of tert-Butyl 6-oxo-1,3,4,7-tetrahydro-2H-2,7-naphthyridine-2-carboxylate

This initial step involves the construction of the core bicyclic naphthyridinone ring system through a condensation and cyclization sequence.

Protocol:

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in an appropriate solvent such as tetrahydrofuran (THF), add a strong base, for instance, lithium diisopropylamide (LDA) or sodium hydride (NaH), at a reduced temperature (e.g., -78 °C for LDA or 0 °C for NaH) to generate the corresponding enolate.

  • Slowly add a solution of 3-cyano-4-methylpyridine to the enolate solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The reaction is then quenched with a proton source, such as water or a saturated aqueous solution of ammonium chloride.

  • The resulting intermediate undergoes spontaneous or acid/base-catalyzed intramolecular cyclization upon workup or heating to form the desired tert-butyl 6-oxo-1,3,4,7-tetrahydro-2H-2,7-naphthyridine-2-carboxylate.

  • The product is isolated and purified by column chromatography on silica gel.

Mechanism & Rationale:

The reaction proceeds via an initial nucleophilic addition of the piperidone enolate to the electrophilic nitrile carbon of 3-cyano-4-methylpyridine. The choice of a strong, non-nucleophilic base like LDA is crucial to ensure complete and regioselective formation of the kinetic enolate of the piperidone. The subsequent intramolecular cyclization is a Thorpe-Ziegler type reaction, where the nitrogen of the pyridine ring attacks the newly formed imine or a related intermediate, leading to the formation of the six-membered dihydropyridine ring fused to the piperidine ring. The Boc protecting group serves to prevent unwanted side reactions at the piperidine nitrogen and enhances the solubility of the intermediates in organic solvents, simplifying purification.

Step1_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Addition cluster_2 Intramolecular Cyclization cluster_3 Tautomerization Piperidone tert-Butyl 4-oxopiperidine- 1-carboxylate Enolate Piperidone Enolate Piperidone->Enolate Base (e.g., LDA) Adduct Initial Adduct Enolate->Adduct + 3-Cyano-4-methylpyridine Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Thorpe-Ziegler Product_C tert-Butyl 6-oxo-1,3,4,7-tetrahydro-2H- 2,7-naphthyridine-2-carboxylate Cyclized_Intermediate->Product_C [H+] Deprotection_and_Salt_Formation D tert-Butyl 6-chloro-3,4-dihydro- 2,7-naphthyridine-2(1H)-carboxylate E 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine D->E Strong Acid (TFA or HCl) F 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride E->F HCl

The Therapeutic Potential of Tetrahydro-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for drug discovery. Among these, the tetrahydro-naphthyridine scaffold has garnered significant attention due to its structural versatility and wide range of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of tetrahydro-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key mechanistic insights, quantitative data, and detailed experimental protocols to facilitate further investigation and development of this promising class of molecules.

Anticancer Activity: Targeting the Machinery of Cell Division

Tetrahydro-naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2][3] Their primary mechanism of action often involves the inhibition of topoisomerase enzymes, crucial players in DNA replication and repair.[1][2][4]

Mechanism of Action: Topoisomerase Inhibition

Topoisomerases are nuclear enzymes that resolve the topological challenges of DNA during replication, transcription, and recombination.[4] Certain tetrahydro-naphthyridine derivatives act as topoisomerase I inhibitors by stabilizing the covalent complex between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[4] These DNA lesions trigger cell cycle arrest and ultimately induce apoptosis, or programmed cell death.[4] Some derivatives have also been shown to inhibit topoisomerase II, interfering with DNA replication and leading to cancer cell death.[1][2][5]

Signaling Pathway: Topoisomerase I Inhibition

The following diagram illustrates the mechanism of topoisomerase I inhibition by tetrahydro-naphthyridine derivatives, leading to apoptosis.

Topoisomerase_Inhibition cluster_0 Normal Cell Cycle cluster_1 Inhibition by Tetrahydro-naphthyridine Derivative Top1 Topoisomerase I DNA Supercoiled DNA Top1->DNA Binds Relaxed_DNA Relaxed DNA DNA->Relaxed_DNA Unwinds Relaxed_DNA->Top1 Releases THN Tetrahydro-naphthyridine Derivative Cleavable_Complex Top1-DNA Cleavable Complex THN->Cleavable_Complex Binds & Stabilizes Stabilized_Complex Stabilized Complex DNA_Damage DNA Strand Breaks Stabilized_Complex->DNA_Damage Replication Fork Collision Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Top1_Inhib Topoisomerase I DNA_Inhib Supercoiled DNA Top1_Inhib->DNA_Inhib Binds DNA_Inhib->Cleavable_Complex Creates Nick DNA_Gyrase_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by Tetrahydro-naphthyridine Derivative DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Binds Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Introduces Negative Supercoils Supercoiled_DNA->DNA_Gyrase Releases THN_Antimicrobial Tetrahydro-naphthyridine Derivative Gyrase_DNA_Complex Gyrase-DNA Complex THN_Antimicrobial->Gyrase_DNA_Complex Binds & Stabilizes Stabilized_Complex_Antimicrobial Stabilized Complex DS_Breaks Double-Strand Breaks Stabilized_Complex_Antimicrobial->DS_Breaks Prevents Re-ligation Replication_Block Replication Blocked DS_Breaks->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death DNA_Gyrase_Inhib DNA Gyrase DNA_Inhib_Antimicrobial Relaxed DNA DNA_Gyrase_Inhib->DNA_Inhib_Antimicrobial Binds DNA_Inhib_Antimicrobial->Gyrase_DNA_Complex Creates Double- Strand Break PI3K_Akt_Pathway cluster_0 PI3K/Akt Signaling cluster_1 Modulation by Tetrahydro-naphthyridine Derivative Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits GSK3b GSK-3β Akt->GSK3b Inhibits Cell_Survival Cell Survival mTORC1->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Leads to GSK3b->Cell_Survival THN_Neuro Tetrahydro-naphthyridine Derivative THN_Neuro->PI3K Potentially Modulates

References

An In-Depth Technical Guide to the Solubility Profiling of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a robust framework for researchers, medicinal chemists, and drug development scientists to determine and understand the solubility characteristics of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (CAS No: 1335053-26-3).[1][2] Recognizing the critical role of solubility in drug efficacy and formulation, this document moves beyond a simple data sheet to offer detailed, field-proven methodologies for generating reliable solubility profiles. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for producing accurate and reproducible results. This guide is structured to empower researchers with the practical knowledge to conduct thermodynamic and kinetic solubility assays, interpret the resulting data, and apply these insights to advance their research and development efforts.

Introduction: The Criticality of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount determinant of a drug's bioavailability and, consequently, its therapeutic effect. For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption into the systemic circulation.[3] Insufficient solubility can lead to low and erratic absorption, resulting in suboptimal drug exposure and diminished efficacy.

This compound, a heterocyclic compound, belongs to the naphthyridine class of molecules which are of significant interest in medicinal chemistry.[4][5] As with many nitrogen-containing heterocyclic compounds, its solubility is anticipated to be pH-dependent.[6][7][8] A thorough understanding of its solubility profile is therefore not just an academic exercise, but a crucial step in its development pathway. This guide will provide the necessary tools to establish a comprehensive solubility profile for this compound, enabling informed decisions in formulation development and lead optimization.

Compound Profile:

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 1335053-26-3[1]
Molecular Formula C₈H₁₀Cl₂N₂[1]
Molecular Weight 205.088 g/mol [1]

Foundational Principles: Thermodynamic vs. Kinetic Solubility

Before delving into experimental protocols, it is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over a sufficient period until the concentration of the dissolved solute is constant.[9] This value is crucial for understanding the maximum achievable concentration of a drug in a given formulation and is a key parameter in biopharmaceutical classification systems (BCS).

  • Kinetic Solubility: This measurement is often employed in high-throughput screening during early drug discovery. It is determined by observing the concentration at which a compound, initially dissolved in a solvent like dimethyl sulfoxide (DMSO), begins to precipitate when added to an aqueous buffer.[10][11][12] While not a true equilibrium value, kinetic solubility provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions, which can be indicative of its behavior in biological assays.

Caption: Differentiating Thermodynamic and Kinetic Solubility.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[13] It involves saturating a solvent with a compound and then measuring the concentration of the dissolved substance.

Materials and Equipment:

  • This compound (solid powder)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Protocol:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that an equilibrium between the solid and dissolved states is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9][14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[14][15] A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Shake_Flask_Workflow A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Equilibrate on Shaker (24-48h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Quantify by HPLC or UV-Vis E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: High-Throughput Method

This method is designed for rapid assessment and is particularly useful when comparing a series of compounds.

Materials and Equipment:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS at pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler (optional, for high-throughput)

  • Plate shaker

  • Plate reader capable of nephelometry or UV-Vis absorbance measurement

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO.

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[6]

  • Incubation and Mixing: Immediately mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[10]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well. An increase in light scattering compared to a control (buffer with DMSO only) indicates the formation of a precipitate.[16]

    • UV-Vis Absorbance: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax. The concentration is determined from a calibration curve.[16]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Kinetic_Solubility_Workflow A Prepare DMSO Stock Solution C Add DMSO Stock to Buffer A->C B Add Aqueous Buffer to 96-well Plate B->C D Incubate & Mix (1-2h) C->D E Measure Precipitation (Nephelometry or UV) D->E F Determine Highest Soluble Concentration E->F

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Thermodynamic Solubility of this compound

SolventpHTemperature (°C)Solubility (µg/mL)
Deionized Water~725[Insert Experimental Data]
PBS5.025[Insert Experimental Data]
PBS7.425[Insert Experimental Data]
PBS9.025[Insert Experimental Data]
EthanolN/A25[Insert Experimental Data]
MethanolN/A25[Insert Experimental Data]
DMSON/A25[Insert Experimental Data]

Table 2: Kinetic Solubility of this compound

Aqueous BufferpHTemperature (°C)Kinetic Solubility (µM)
PBS7.425[Insert Experimental Data]

Interpretation of Results:

  • pH-Dependent Solubility: A significant variation in solubility across different pH values in the thermodynamic study would confirm the pH-dependent nature of the compound, a common characteristic of basic nitrogen-containing heterocycles.[8] This information is critical for predicting its dissolution behavior in different segments of the gastrointestinal tract.

  • Solvent Selection for Formulation: The solubility data in various organic solvents will guide the selection of appropriate solvent systems for formulation development, such as for preparing solutions for intravenous administration or for creating amorphous solid dispersions to enhance oral bioavailability.

  • Comparison of Thermodynamic and Kinetic Solubility: A large discrepancy between the thermodynamic and kinetic solubility values can indicate that the compound is prone to supersaturation. While kinetic solubility may appear sufficient for in vitro assays, the lower thermodynamic solubility might be the rate-limiting factor for in vivo absorption.

Conclusion

This technical guide has provided a comprehensive framework for determining the solubility of this compound. By following the detailed protocols for thermodynamic and kinetic solubility assays, researchers can generate reliable and reproducible data. The emphasis on the rationale behind experimental choices and the guidance on data interpretation are intended to empower scientists to not only measure but also understand the solubility profile of this compound. These insights are fundamental for making informed decisions throughout the drug discovery and development process, ultimately increasing the probability of success for this promising NCE.

References

The Multifaceted Mechanisms of 2,7-Naphthyridine Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 2,7-Naphthyridine Scaffold in Drug Discovery

The 2,7-naphthyridine core, a unique bicyclic heteroaromatic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth technical exploration of the mechanisms of action of 2,7-naphthyridine compounds, tailored for researchers, scientists, and drug development professionals. These compounds have demonstrated a broad spectrum of therapeutic potential, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][2][3] Their efficacy stems from the ability to interact with a variety of molecular targets, primarily protein kinases and bacterial DNA gyrase, thereby modulating critical cellular signaling pathways. This document will dissect these mechanisms, providing a comprehensive overview of the current understanding in the field, supported by experimental evidence and methodologies.

I. Kinase Inhibition: A Primary Mechanism of Action in Oncology

A predominant mechanism through which 2,7-naphthyridine derivatives exert their anticancer effects is the inhibition of various protein kinases. These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer. The rigid 2,7-naphthyridine scaffold serves as an excellent pharmacophore for designing potent and selective kinase inhibitors.

MASTL (Greatwall Kinase): Inducing Mitotic Catastrophe

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a key regulator of mitotic progression.[4] Upregulation of MASTL is observed in numerous cancers and is associated with poor prognosis.[4][5] 2,7-Naphthyridine-based compounds have emerged as potent inhibitors of MASTL.

Mechanism of Action:

MASTL phosphorylates α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A) complexed with its B55 regulatory subunit (PP2A-B55).[4] This inhibition of PP2A-B55 maintains the phosphorylated state of cyclin-dependent kinase 1 (CDK1) substrates, which is essential for mitotic entry and progression.

By inhibiting MASTL, 2,7-naphthyridine compounds prevent the phosphorylation of ENSA/ARPP19, leading to the reactivation of PP2A-B55.[4] Active PP2A-B55 then dephosphorylates CDK1 substrates prematurely, causing mitotic collapse and ultimately leading to a form of programmed cell death known as mitotic catastrophe in cancer cells.[4] This selective eradication of proliferating cancer cells makes MASTL an attractive therapeutic target.

Signaling Pathway:

MASTL_Pathway cluster_downstream Downstream Effects 2,7-Naphthyridine Inhibitor 2,7-Naphthyridine Inhibitor MASTL MASTL 2,7-Naphthyridine Inhibitor->MASTL Inhibits p-ENSA/ARPP19 p-ENSA/ARPP19 MASTL->p-ENSA/ARPP19 Phosphorylates ENSA/ARPP19 ENSA/ARPP19 PP2A-B55 PP2A-B55 p-ENSA/ARPP19->PP2A-B55 Inhibits p-CDK1 Substrates p-CDK1 Substrates PP2A-B55->p-CDK1 Substrates Dephosphorylates Mitotic Progression Mitotic Progression p-CDK1 Substrates->Mitotic Progression Mitotic Catastrophe Mitotic Catastrophe

Caption: MASTL Signaling Pathway Inhibition by 2,7-Naphthyridine Compounds.

MET Tyrosine Kinase: Targeting Tumor Growth and Metastasis

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, survival, and motility.[6] Aberrant MET signaling is a driver in various cancers. 2,7-Naphthyridinone-based compounds have been developed as potent MET kinase inhibitors.[7][8]

Mechanism of Action & Downstream Signaling:

These inhibitors typically bind to the ATP-binding pocket of the MET kinase domain, preventing its autophosphorylation and subsequent activation.[8] This blockade inhibits the downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[4][6] By inhibiting MET, these compounds can suppress tumor growth and metastasis.

c-Kit and VEGFR-2: Dual Inhibition of Tumor Growth and Angiogenesis

The 2,7-naphthyridone scaffold has also been utilized to develop dual inhibitors of c-Kit and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9] c-Kit is a receptor tyrosine kinase involved in the development of certain cancers, such as gastrointestinal stromal tumors (GIST).[9][10][11][12] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[13][14]

Mechanism of Action & Downstream Signaling:

By simultaneously inhibiting c-Kit and VEGFR-2, these 2,7-naphthyridine derivatives can exert a dual antitumor effect: directly inhibiting the proliferation of tumor cells dependent on c-Kit signaling and cutting off the tumor's blood supply by blocking angiogenesis.[9] Inhibition of c-Kit blocks downstream pathways like the PI3K/AKT and MAPK pathways, leading to apoptosis and reduced proliferation of cancer cells.[12] Inhibition of VEGFR-2 prevents the activation of signaling cascades that promote endothelial cell proliferation, migration, and survival, which are essential for new blood vessel formation.[13][14][15]

PDK-1: A Nodal Point in Cancer Signaling

3-Phosphoinositide-dependent protein kinase-1 (PDK-1) is a master kinase that plays a central role in the PI3K signaling pathway, a pathway frequently hyperactivated in cancer.[10][11] Substituted benzo[c][10][13]-naphthyridines have been identified as potent inhibitors of PDK-1.[16]

Mechanism of Action & Downstream Signaling:

PDK-1 is responsible for activating a host of downstream kinases, including AKT, p70S6K, and SGK, which are critical for cell growth, proliferation, and survival.[10][12] By inhibiting PDK-1, benzo[c][10][13]naphthyridines effectively shut down these pro-survival signals. X-ray crystallography has revealed that these inhibitors bind to the active site of PDK-1.[14][16]

II. DNA Gyrase Inhibition: A Mechanism for Antimicrobial Activity

Beyond their anticancer properties, 2,7-naphthyridine derivatives have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[17][18] This activity is attributed to the inhibition of bacterial DNA gyrase.

Mechanism of Action:

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[17] It introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA unwinding. 2,7-Naphthyridine derivatives, similar in some respects to quinolone antibiotics, are thought to bind to the DNA-gyrase complex, stabilizing the transient double-strand DNA breaks and trapping the enzyme on the DNA.[17] This leads to a cessation of DNA replication and ultimately bacterial cell death. Molecular dynamics simulations suggest that the planar 2,7-naphthyridine scaffold can intercalate with DNA bases, while other parts of the molecule interact with the enzyme.[18]

III. Experimental Protocols for Mechanistic Studies

To elucidate the mechanisms of action of 2,7-naphthyridine compounds, a variety of in vitro and cell-based assays are employed. Below are representative protocols for key experiments.

Kinase Inhibition Assays

LanthaScreen™ Eu Kinase Binding Assay (for MASTL):

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase.

  • Principle: A terbium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP pocket. When the tracer is bound, FRET occurs between the terbium and the tracer. A test compound that displaces the tracer will disrupt FRET.

  • Protocol Overview:

    • Prepare a 4X dilution series of the 2,7-naphthyridine compound in 100% DMSO.

    • Prepare a 2X kinase/antibody mixture in kinase buffer.

    • Prepare a 4X tracer solution in kinase buffer.

    • In a 384-well plate, add 4 µL of the compound dilution, 8 µL of the kinase/antibody mixture, and 4 µL of the tracer solution.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.[19]

    • Calculate the emission ratio and determine the IC50 value.

ADP-Glo™ Kinase Assay:

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

  • Principle: After the kinase reaction, remaining ATP is depleted. Then, the ADP produced is converted to ATP, which is used in a luciferase reaction to generate a light signal.

  • Protocol Overview:

    • Set up the kinase reaction in a 96- or 384-well plate containing kinase, substrate, ATP, and the 2,7-naphthyridine inhibitor at various concentrations.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.[18][20][21][22]

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of 2,7-naphthyridine compound C Incubate kinase, substrate, ATP, and compound A->C B Prepare kinase, substrate, and ATP solutions B->C D_l LanthaScreen™ (Binding Assay) C->D_l D_a ADP-Glo™ (Activity Assay) C->D_a E_l Add tracer and Tb-antibody D_l->E_l E_a Add ADP-Glo™ Reagent, then Kinase Detection Reagent D_a->E_a F_l Measure TR-FRET E_l->F_l F_a Measure Luminescence E_a->F_a G Calculate % Inhibition and IC50 values F_l->G F_a->G

Caption: General Workflow for Kinase Inhibition Assays.

DNA Gyrase Supercoiling Assay

This gel-based assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form in an ATP-dependent manner. These two forms of DNA can be separated by agarose gel electrophoresis.

  • Protocol Overview:

    • Prepare a reaction mixture containing assay buffer (including ATP), relaxed pBR322 plasmid DNA, and the 2,7-naphthyridine compound at various concentrations.

    • Add DNA gyrase to initiate the reaction. Include a no-enzyme control (relaxed DNA) and a no-inhibitor control (supercoiled DNA).

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

    • Run the samples on a 1% agarose gel.

    • Stain the gel with ethidium bromide or another DNA stain and visualize under UV light.[23][24][25]

    • Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

IV. Structure-Activity Relationships (SAR)

The biological activity of 2,7-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • For Kinase Inhibition:

    • Substitutions at various positions of the 2,7-naphthyridine ring can significantly impact potency and selectivity. For instance, in a series of cytotoxic naphthyridine derivatives, methyl substitution at the C-6 or C-7 positions was generally more active than at the C-5 position.[26][27]

    • For 2,7-naphthyridinone-based MET inhibitors, the nature of the substituent at the 8-amino position is critical for activity.[7]

    • In a series of 1H-imidazo[4,5-h][9][28]naphthyridin-2(3H)-one based c-Met inhibitors, an N-1 alkyl substituent with a terminal free amino group and a hydrophobic substituted benzyl group at the N-3 position were found to be essential for potent inhibition.

  • For Antimicrobial Activity:

    • The antibacterial potency of 2,7-naphthyridine derivatives against S. aureus is suggested to arise from the combination of the 2,7-naphthyridine scaffold and a hydrazone linker, which together form the essential pharmacophore.[17]

V. Other Potential Mechanisms of Action

While kinase and DNA gyrase inhibition are the most well-characterized mechanisms, the observed analgesic and anticonvulsant effects of some 2,7-naphthyridine derivatives suggest the involvement of other targets, likely within the central nervous system.[1][2][3] The precise mechanisms for these activities are still under investigation but may involve interactions with ion channels or receptors. For example, studies on other novel heterocyclic compounds with similar activities have pointed towards modulation of sodium and calcium channels, as well as NMDA receptors.[2][29][30][31][32] Further research is needed to elucidate the specific targets of 2,7-naphthyridines in the context of analgesia and anticonvulsion.

Conclusion

The 2,7-naphthyridine scaffold represents a privileged structure in modern drug discovery, giving rise to compounds with diverse and potent mechanisms of action. Their ability to inhibit key kinases involved in cancer progression and bacterial DNA gyrase underscores their therapeutic potential. This guide has provided a comprehensive overview of these mechanisms, supported by signaling pathways and experimental protocols. As research in this area continues, a deeper understanding of the structure-activity relationships and the exploration of novel targets will undoubtedly lead to the development of next-generation therapeutics based on the versatile 2,7-naphthyridine core.

References

The Strategic Utility of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,7-Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The 2,7-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] These structures are of significant interest due to their ability to form a wide range of interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2] Derivatives of 2,7-naphthyridine have been investigated for their potential as antitumor, antimicrobial, analgesic, and anticonvulsant agents.[1] The partially saturated version, the 1,2,3,4-tetrahydro-2,7-naphthyridine framework, introduces a three-dimensional geometry while retaining key hydrogen bonding and aromatic interaction features, making it a valuable component in the design of novel therapeutics.

This technical guide focuses on a specific, strategically important derivative: 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride. We will delve into its chemical properties, its pivotal role as a synthetic building block, and the rationale behind its application in the development of next-generation therapeutics, particularly in the realm of autoimmune diseases.

Physicochemical Properties and Handling

A thorough understanding of a building block's physicochemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1335053-26-3[3]
Molecular Formula C₈H₉ClN₂·HCl[3]
Molecular Weight 205.08 g/mol [3]
Appearance Solid (form may vary by supplier)N/A
Storage Store at 2-8°C in an inert atmosphere.N/A

Table 1: Physicochemical properties of this compound.

The hydrochloride salt form generally confers improved stability and solubility in polar solvents compared to the free base, which is advantageous for various synthetic manipulations. As a chlorinated heterocyclic amine, appropriate personal protective equipment should be used during handling, and work should be conducted in a well-ventilated fume hood.

Synthetic Utility: A Key Intermediate in the Synthesis of Novel Immunomodulators

The strategic importance of this compound lies in its role as a key intermediate for the synthesis of more complex, biologically active molecules.[4] The chlorine atom at the 6-position is a versatile handle for introducing further molecular diversity, typically through cross-coupling reactions.

A prime example of its application is found in the synthesis of novel compounds for the treatment of autoimmune diseases, as detailed in Chinese patent CN112313228A.[5] In this patent, this compound is utilized in a Buchwald-Hartwig amination reaction.

Workflow for the Synthesis of a Novel Immunomodulator

G A 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine hydrochloride (CAS: 1335053-26-3) C Buchwald-Hartwig Amination A->C B 5-Bromo-isoindoline hydrochloride B->C D Novel Heteroaryl-Heterocyclyl Compound (Potential Autoimmune Disease Therapeutic) C->D E Reaction Conditions: - Pd(OAc)₂ (Palladium(II) acetate) - (R)-BINAP (Ligand) - t-BuONa (Base) E->C

Figure 1: Synthetic workflow for the preparation of a novel immunomodulator.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a generalized protocol based on the information provided in patent CN112313228A.[5] Specific quantities and reaction parameters should be optimized for each specific application.

  • Reactant Preparation: In a suitable reaction vessel, combine this compound, 5-bromo-isoindoline hydrochloride, a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, for example, (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP).

  • Solvent and Base Addition: Add a suitable aprotic solvent, such as toluene or dioxane. Add a strong, non-nucleophilic base, for instance, sodium tert-butoxide (t-BuONa), to neutralize the hydrochloride salt and facilitate the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-120°C) and monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified using column chromatography on silica gel to yield the desired heteroaryl-heterocyclyl compound.

The Rationale Behind Using the 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Scaffold

The choice of this particular building block is driven by several key principles in medicinal chemistry:

  • Vectorial Exit Point: The chlorine atom at the 6-position provides a well-defined point for chemical modification. This allows for the systematic exploration of chemical space in a specific region of the molecule, which is crucial for optimizing interactions with a biological target.

  • Modulation of Physicochemical Properties: The introduction of the nitrogen atoms in the bicyclic system, as opposed to a carbocyclic analogue like tetralin, can improve properties such as solubility and metabolic stability. The tetrahydro- portion of the molecule adds a three-dimensional character, which can enhance binding affinity and selectivity.

  • Access to Novel Chemical Space: The 2,7-naphthyridine scaffold is less explored compared to other bicyclic heterocycles like quinolines or indoles. Utilizing this scaffold allows researchers to access novel chemical space and potentially discover compounds with new mechanisms of action or improved therapeutic profiles.

  • Proven Bioactivity of the Scaffold: As previously mentioned, the broader family of naphthyridines has a proven track record of biological activity.[1][2] This provides a strong rationale for its use as a starting point in drug discovery campaigns.

Pharmacological Landscape of Tetrahydronaphthyridine Derivatives

While specific pharmacological data for this compound is not publicly available, the broader class of tetrahydronaphthyridine derivatives has been implicated in a range of therapeutic areas:

  • Antimicrobial Agents: The naphthyridine core is a key feature of several antibacterial drugs, and research continues to explore new derivatives with potent antimicrobial activity.[6]

  • Oncology: The related 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride has been used as an intermediate in the synthesis of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have antiproliferative activity and are being investigated as potential cancer therapeutics.

  • Immunology: As demonstrated in the patent example, these scaffolds are being explored for the development of treatments for autoimmune diseases.[5]

  • Neurological Disorders: The structural features of tetrahydronaphthyridines make them suitable for targeting central nervous system (CNS) receptors, and they are being investigated for potential applications in treating neurological and psychiatric conditions.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern medicinal chemistry. Its strategic utility is derived from the combination of a privileged heterocyclic core with a reactive handle for further chemical elaboration. The successful application of this intermediate in the synthesis of potential immunomodulators highlights its importance in the quest for novel therapeutics.

Future research will likely focus on the development of more efficient and scalable synthetic routes to this and related tetrahydronaphthyridine scaffolds. Furthermore, the continued exploration of the pharmacological activities of compounds derived from this building block will undoubtedly lead to the discovery of new drug candidates for a wide range of diseases. As our understanding of the structure-activity relationships of this class of compounds grows, so too will the strategic importance of key intermediates like this compound.

References

The Emergence of a Versatile Scaffold: A Technical Guide to 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, a heterocyclic building block of significant interest in contemporary medicinal chemistry. While not a household name in the annals of organic chemistry, its importance lies in its utility as a key intermediate for the synthesis of complex pharmaceutical agents. This document traces the origins of this molecule, elucidates its synthesis, and explores its applications, providing researchers, scientists, and drug development professionals with a detailed understanding of its chemical significance and potential.

Introduction: The Naphthyridine Framework in Drug Discovery

The naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a well-established "privileged scaffold" in medicinal chemistry. The arrangement of nitrogen atoms within the bicyclic structure imparts unique electronic and steric properties, making it an attractive framework for designing ligands that can interact with a wide array of biological targets. There are six possible isomers of naphthyridine, each offering a distinct three-dimensional arrangement of nitrogen atoms and potential substitution patterns.

This guide focuses on a specific, non-aromatic derivative: 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. The introduction of a chlorine atom and the saturation of one of the pyridine rings create a versatile chemical entity with distinct reactive sites, rendering it an invaluable intermediate for the construction of more complex molecules.

Historical Context and Discovery

The discovery of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is not marked by a singular, celebrated event but rather by its emergence as a crucial component in the quest for novel therapeutics. Its genesis can be traced to the early 21st century, within the context of extensive research and development in the pharmaceutical industry.

The first notable appearance of this compound is in the patent literature, specifically in the international patent application WO/2010/032200, published on March 25, 2010[1][2][3]. This patent discloses a series of amide compounds as progesterone receptor modulators, with potential applications in contraception and the treatment of hormone-dependent conditions such as endometriosis and uterine fibroids[3]. Within this patent, 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is described as a key intermediate for the synthesis of the final active pharmaceutical ingredients. This indicates that its initial synthesis was driven by the practical need for a specific molecular scaffold in a targeted drug discovery program.

While the patent provides the initial context, the compound, bearing the CAS number 1196151-85-5, has since become commercially available from various chemical suppliers, solidifying its role as a valuable building block for the broader scientific community[4][5][6][7].

Synthesis and Characterization

The synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine involves the construction of the bicyclic tetrahydronaphthyridine core, a process that can be achieved through several strategic approaches. While the original patent literature provides limited explicit detail on the synthesis of this specific intermediate, a plausible and efficient synthetic route can be devised based on established methodologies for constructing the 2,7-naphthyridine skeleton.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach to 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine would involve the cyclization of a suitably functionalized pyridine derivative. The key steps would be the formation of the saturated piperidine ring fused to the pyridine core.

G Target 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Intermediate1 N-protected 4-piperidone derivative Target->Intermediate1 Annulation/Cyclization Intermediate2 Functionalized Pyridine Precursor Intermediate1->Intermediate2 Coupling StartingMaterials Commercially Available Pyridine and Piperidine Derivatives Intermediate2->StartingMaterials Functional Group Interconversion

Caption: Retrosynthetic analysis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine.

Step-by-Step Experimental Protocol (Proposed)

The following protocol is a representative synthesis based on common strategies for constructing similar heterocyclic systems.

Step 1: Synthesis of a Protected 4-Amino-3-chloropyridine Derivative

  • Start with a commercially available 3-chloro-4-nitropyridine.

  • Protect the future piperidine nitrogen with a suitable protecting group, such as a benzyl or Boc group, by reacting it with a protected 4-piperidone.

  • Reduce the nitro group to an amine using a standard reducing agent like iron powder in acetic acid or catalytic hydrogenation.

Step 2: Formation of the Tetrahydronaphthyridine Ring

  • The resulting aminopyridine derivative can undergo an intramolecular cyclization. This can be achieved by converting the amino group into a better leaving group or by activating the piperidone carbonyl for an intramolecular condensation.

  • Alternatively, a Pictet-Spengler type reaction could be employed if the side chain is appropriately modified.

Step 3: Deprotection and Isolation

  • Remove the protecting group from the piperidine nitrogen. For a benzyl group, this is typically done by hydrogenolysis. For a Boc group, acidic conditions are used.

  • The final product, 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, is then isolated and purified, often as its hydrochloride salt for improved stability and handling[5].

G cluster_0 Synthetic Pathway A 3-Chloro-4-nitropyridine C N-Aryl-4-piperidone derivative A->C Nucleophilic Aromatic Substitution B Protected 4-piperidone B->C D Amino-pyridine intermediate C->D Nitro group reduction E Cyclized precursor D->E Intramolecular Cyclization F 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine E->F Deprotection

Caption: Proposed synthetic workflow for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine.

Characterization Data

The structural confirmation of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine would be achieved through standard analytical techniques.

Property Value Source
CAS Number 1196151-85-5[4]
Molecular Formula C₈H₉ClN₂[4]
Molecular Weight 168.62 g/mol [4]
Appearance Typically an off-white to yellow solid
Purity >95% (commercially available)[8]

Spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) would be essential for unambiguous identification and purity assessment.

Applications in Medicinal Chemistry

The primary utility of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine lies in its role as a versatile intermediate in the synthesis of biologically active molecules[5]. The chlorine atom at the 6-position is a key functional handle that allows for further chemical modifications, most commonly through cross-coupling reactions.

Progesterone Receptor Modulators

As established from its initial appearance in the patent literature, this compound is a key building block for the synthesis of progesterone receptor modulators[3]. The tetrahydro-2,7-naphthyridine core serves as a rigid scaffold to which other functional groups can be attached to achieve the desired pharmacological profile.

Kinase Inhibitors and Other Therapeutic Areas

The broader class of naphthyridines has been extensively explored for the development of kinase inhibitors and agents for other therapeutic areas. While specific examples directly utilizing 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine are not abundant in the public domain beyond its initial disclosure, its structural features make it an attractive starting point for the synthesis of libraries of compounds for screening against various biological targets. The 2,7-naphthyridine scaffold, in general, has been investigated for its antitumor, antimicrobial, analgesic, and anticonvulsant effects[9].

G cluster_0 Applications Start 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->CrossCoupling At C6-Cl Derivatization N-Functionalization Start->Derivatization At N2 FinalProducts Diverse Biologically Active Molecules CrossCoupling->FinalProducts Derivatization->FinalProducts

Caption: Application workflow of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in synthesis.

Conclusion

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine represents a modern building block in medicinal chemistry, its history intertwined with the pursuit of novel therapeutics. While its discovery was not a singular event, its emergence in the patent literature highlights the importance of such tailored intermediates in the drug development pipeline. Its versatile structure, featuring a modifiable chlorine atom and a secondary amine within a rigid bicyclic framework, ensures its continued relevance as a valuable tool for synthetic and medicinal chemists. This guide has provided a comprehensive overview of its origins, synthesis, and applications, offering a foundation for researchers to leverage its potential in their own scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl: A Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Among the various isomers, the 2,7-naphthyridine framework has garnered significant interest for its role in the development of potent and selective kinase inhibitors.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride as a key synthetic intermediate. We will delve into its chemical properties, reactivity, and provide detailed protocols for its derivatization into potential kinase inhibitors, focusing on palladium-catalyzed cross-coupling and subsequent N-alkylation/arylation reactions. The rationale behind each experimental step is elucidated to provide a deeper understanding of the synthetic strategy.

Physicochemical Properties and Handling

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl is a stable, crystalline solid. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl

PropertyValueReference
CAS Number 1335053-26-3[3]
Molecular Formula C₈H₁₀Cl₂N₂[3]
Molecular Weight 205.09 g/mol [3]
Appearance White to off-white solid
Storage 2-8 °C, desiccate[3]

Handling and Safety:

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthetic Strategy: From a Building Block to a Bioactive Scaffold

The synthetic utility of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl lies in the differential reactivity of its two key functional handles: the chloro group on the pyridine ring and the secondary amine within the tetrahydropyridine ring. This allows for a stepwise and controlled elaboration of the molecule. A general synthetic workflow is depicted in the diagram below.

G A 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine HCl B Step 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B Aryl/Heteroaryl Boronic Acid/Ester, Pd Catalyst, Base C 6-Aryl/Heteroaryl-1,2,3,4-tetrahydro- 2,7-naphthyridine Intermediate B->C D Step 2: N-Alkylation or N-Arylation C->D Alkyl/Aryl Halide, Base E Final Bioactive Compound (e.g., Kinase Inhibitor) D->E

Caption: General synthetic workflow for the derivatization of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl.

This two-step approach enables the introduction of diverse substituents at both the C6 and N2 positions, facilitating the exploration of the structure-activity relationship (SAR) for targeted biological activities, such as kinase inhibition.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired products.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the substitution of the chloro group at the C6 position with an aryl or heteroaryl moiety. The choice of the boronic acid or ester is critical for introducing functionalities known to interact with the target kinase.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction, widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[4] The chloro-substituted pyridine ring of the starting material is an excellent substrate for this transformation.

Materials:

  • 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl

  • Aryl or Heteroaryl Boronic Acid or Pinacol Ester (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl (1 equivalent), the aryl/heteroaryl boronic acid/ester (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents).

  • Add the degassed solvent system (1,4-Dioxane/Water, 4:1) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl/heteroaryl-1,2,3,4-tetrahydro-2,7-naphthyridine intermediate.

G cluster_0 Reaction Setup cluster_1 Reaction and Workup A Combine Reactants: - 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl - Boronic Acid/Ester - Base (K₂CO₃) B Inert Atmosphere: Evacuate and backfill with N₂/Ar A->B C Add Catalyst: Pd(dppf)Cl₂ B->C D Add Degassed Solvent: 1,4-Dioxane/Water C->D E Heat and Stir: 80-100 °C D->E F Monitor Progress: TLC or LC-MS E->F G Workup: Cool, dilute, wash, dry, concentrate F->G H Purification: Flash Column Chromatography G->H

Caption: Workflow for the Suzuki-Miyaura Cross-Coupling reaction.

Protocol 2: N-Alkylation/N-Arylation of the Tetrahydropyridine Ring

This protocol describes the functionalization of the secondary amine at the N2 position. The choice of the alkyl or aryl halide will be dictated by the desired interactions with the kinase active site.

Rationale: The secondary amine in the tetrahydropyridine ring is a nucleophile that can readily undergo N-alkylation or N-arylation.[5] This reaction is crucial for introducing substituents that can occupy hydrophobic pockets or form hydrogen bonds within the kinase hinge region.

Materials:

  • 6-Aryl/Heteroaryl-1,2,3,4-tetrahydro-2,7-naphthyridine intermediate from Protocol 1

  • Alkyl or Aryl Halide (e.g., bromide or iodide, 1.1 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN))

  • Standard glassware

Procedure:

  • To a round-bottom flask, add the 6-aryl/heteroaryl-1,2,3,4-tetrahydro-2,7-naphthyridine intermediate (1 equivalent) and the base (2 equivalents).

  • Add the solvent (DMF or ACN).

  • Add the alkyl or aryl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final target compound.

Data Analysis and Expected Results

The successful synthesis of the target compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Table 2 provides a template for summarizing the characterization data of a hypothetical final product.

Table 2: Characterization Data for a Hypothetical Final Product

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the naphthyridine core, the newly introduced aryl/heteroaryl group, and the N-alkyl/aryl substituent.
¹³C NMR Carbons of the naphthyridine scaffold and the introduced substituents.
HRMS The calculated exact mass should match the observed mass within a narrow tolerance (e.g., ± 5 ppm).
Purity (HPLC) >95% for biological screening.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Suzuki-Miyaura coupling Inactive catalystUse a fresh batch of catalyst or a different palladium precatalyst.
Inefficient baseTry a stronger base like Cs₂CO₃ or an organic base like triethylamine.
Poor quality boronic acidUse freshly prepared or purified boronic acid.
Incomplete N-alkylation/arylation Insufficient reactivity of the halideUse the corresponding iodide instead of bromide or chloride. Increase the reaction temperature.
Steric hindranceIf the alkyl/aryl halide is bulky, a stronger base and higher temperature might be required. Consider alternative coupling methods like Buchwald-Hartwig amination for N-arylation.
Formation of multiple products Over-alkylation (if a primary amine is used)Use a protecting group strategy if necessary.
Side reactionsOptimize reaction conditions (temperature, solvent, base).

Conclusion

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a solid foundation for the strategic derivatization of this scaffold. By leveraging the differential reactivity of the chloro and amino functionalities, medicinal chemists can efficiently generate libraries of compounds for biological screening, accelerating the discovery of new therapeutic agents.

References

The Strategic Utility of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that can serve as versatile building blocks for targeted therapeutics is of paramount importance. Among these, 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride has emerged as a key intermediate, particularly in the synthesis of potent enzyme inhibitors for oncology. This technical guide provides an in-depth exploration of the applications and experimental protocols associated with this compound, offering researchers and drug development professionals a comprehensive resource to leverage its synthetic potential.

The strategic incorporation of the tetrahydronaphthyridine core, functionalized with a reactive chlorine atom, provides a valuable handle for a variety of chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in a range of reaction conditions.

Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1335053-26-3--INVALID-LINK--
Molecular Formula C₈H₁₀Cl₂N₂--INVALID-LINK--
Molecular Weight 205.09 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral Supplier Information
Storage 2-8°C, desiccate--INVALID-LINK--

Handling Precautions: As with all chlorinated heterocyclic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Core Application: A Scaffold for PARP Inhibitors

A primary application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway.[1][2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.[3][4]

The tetrahydronaphthyridine moiety serves as a rigid scaffold that can be elaborated to interact with the nicotinamide binding pocket of the PARP enzyme. The chlorine atom at the 6-position is a key functional group for introducing further diversity and optimizing binding affinity and pharmacokinetic properties.

The PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.

PARP1_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 binds to SSB and is activated DNA_Damage->PARP1_Activation PARylation PARP1 synthesizes poly(ADP-ribose) (PAR) chains PARP1_Activation->PARylation Recruitment PAR chains recruit DNA repair proteins (e.g., XRCC1, Ligase III) PARylation->Recruitment Repair_Complex Assembly of Base Excision Repair (BER) complex Recruitment->Repair_Complex DNA_Repaired SSB is repaired Repair_Complex->DNA_Repaired PARP_Inhibitor PARP Inhibitor (e.g., Olaparib analog) PARP_Inhibitor->PARP1_Activation PARP_Inhibitor->PARylation Inhibition

Figure 1: The PARP1 signaling pathway in response to DNA single-strand breaks and the mechanism of action of PARP inhibitors.

As depicted, PARP1 detects DNA damage and synthesizes PAR chains, which act as a scaffold to recruit other DNA repair proteins.[5] PARP inhibitors block this process, leading to the accumulation of unrepaired single-strand breaks. In rapidly dividing cancer cells, these unrepaired lesions are converted to more lethal double-strand breaks during DNA replication, which, in BRCA-deficient cells, cannot be efficiently repaired, leading to cell death.[3]

Experimental Protocols

Protocol 1: Synthesis of a N-Substituted Tetrahydronaphthyridine Intermediate

This protocol describes the reaction of this compound with a primary amine, a crucial step in building the side chains of many PARP inhibitors.

Workflow Diagram:

Protocol_1 Start 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride Reaction Reaction Mixture (Heat, e.g., 120-150 °C) Start->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., NMP) Solvent->Reaction Workup Aqueous Work-up (Water, EtOAc) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Substituted Tetrahydronaphthyridine Product Purification->Product

Figure 2: Workflow for the synthesis of an N-substituted tetrahydronaphthyridine intermediate.

Materials:

  • This compound (1.0 eq)

  • Desired primary amine (e.g., cyclopropylamine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound, the primary amine, and NMP.

  • Add DIPEA to the mixture. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Seal the vial and heat the reaction mixture to 120-150 °C with stirring. The reaction progress should be monitored by an appropriate analytical technique, such as LC-MS or TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted product.

Rationale for Experimental Choices:

  • Solvent: NMP is a high-boiling polar aprotic solvent, which is ideal for SNAr reactions that often require elevated temperatures to proceed at a reasonable rate.

  • Base: DIPEA is a non-nucleophilic organic base used to scavenge the generated acid without competing in the substitution reaction.

  • Temperature: The high temperature is necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient aromatic ring.

Structure-Activity Relationship (SAR) Insights

The 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine scaffold provides a platform for systematic SAR studies. By varying the substituent introduced at the 6-position, researchers can probe the binding pocket of the target enzyme and optimize for potency, selectivity, and pharmacokinetic properties.

For instance, in the context of PARP inhibitors, the substituent at this position often extends towards the solvent-exposed region of the active site. This allows for the incorporation of various functional groups to improve properties such as solubility and cell permeability.

Compound SeriesKey Structural FeatureObserved Activity TrendReference
Naphthyridine DerivativesSubstitution at C-2 and modifications at C-5, C-6, and C-7Cytotoxicity against HeLa, HL-60, and PC-3 cell lines was significantly influenced by these substitutions, with some compounds showing higher potency than colchicine.--INVALID-LINK--
1,8-Naphthyridine-3-carboxylic acidsModifications at N-1 and C-7 positionsThe 2-thiazolyl group at N-1 and aminopyrrolidine derivatives at C-7 were found to be optimal for antitumor activity.--INVALID-LINK--

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility is particularly pronounced in the development of targeted therapies such as PARP inhibitors. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their drug discovery endeavors. The strategic application of this scaffold, coupled with a rational approach to SAR, holds significant promise for the development of next-generation therapeutics.

References

HPLC analysis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. As a crucial building block in pharmaceutical synthesis, ensuring the purity and stability of this intermediate is paramount.[1] This application note details a systematic approach, from initial method development considerations tailored to the analyte's polar nature to a full validation protocol consistent with the International Council for Harmonisation (ICH) guidelines.[2] Protocols for system suitability, sample preparation, and forced degradation studies are described to ensure the method is robust, specific, and fit for its intended purpose in a research and drug development setting.

Introduction: Chromatographic Considerations

This compound (CAS: 1335053-26-3) is a heterocyclic amine salt with a molecular weight of 205.08 g/mol .[3] Its structure, containing multiple nitrogen atoms and being a hydrochloride salt, suggests significant polarity. The analysis of such polar compounds by traditional reversed-phase chromatography can be challenging, often resulting in poor retention on non-polar stationary phases like C18.[4][5]

To overcome this, the developed method employs a buffered mobile phase to control the ionization state of the analyte, thereby enhancing retention and improving peak shape. This approach avoids more complex techniques like ion-pairing, providing a simpler and more reproducible method.[4] The primary objective is to establish a stability-indicating assay, capable of separating the intact active pharmaceutical ingredient (API) from potential degradation products generated under various stress conditions.[6]

Proposed HPLC Method and System Suitability

A robust HPLC method begins with well-defined parameters and criteria to ensure the system is performing correctly on a day-to-day basis. This is achieved through rigorous System Suitability Testing (SST).[7][8]

Chromatographic Conditions

The following conditions are proposed as a starting point for the analysis. Optimization may be required based on the specific instrumentation and column used.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with a UV detector is sufficient.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)A high-purity, silica-based C18 column provides a good starting point for retaining polar analytes, offering good peak shape and durability.
Mobile Phase A 0.02 M Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with Phosphoric AcidA buffered aqueous phase controls the analyte's ionization, promoting retention on the non-polar stationary phase. pH 3.0 ensures the amine is protonated.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 5% B; 18-25 min: 5% BA gradient is essential to elute the main analyte with a good peak shape while also eluting any potential, more hydrophobic, degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector UV-Vis Detector at 245 nmThe optimal wavelength should be determined by scanning the UV spectrum of the analyte. 245 nm is a plausible starting point based on the heterocyclic aromatic structure.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Sample Diluent Water/Acetonitrile (90:10 v/v)The diluent should be weak enough to ensure good peak shape upon injection.
System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be evaluated to confirm its suitability for the intended method.[9] This is accomplished by performing five or six replicate injections of a standard solution and evaluating the resulting data against predefined criteria.[10][11]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 can indicate undesirable column or mobile phase interactions.[11]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and performance.[9]
Repeatability (%RSD) RSD ≤ 2.0% for peak area and retention timeEnsures the precision of the system for replicate injections of the same standard.[11]
Resolution (Rs) Rs ≥ 2.0 (between the main peak and closest impurity/degradant)Confirms that critical components in the sample are adequately separated. This is determined during method validation.[7][11]

Stability-Indicating Method Validation Protocol (ICH Q2(R2))

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[12] The following protocols are based on the ICH Q2(R2) guideline.[2]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] For a stability-indicating method, this is primarily demonstrated through forced degradation studies.[6] The goal is to achieve 5-20% degradation of the active ingredient.[14][15]

Forced Degradation Protocol:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4-8 hours. Withdraw aliquots at timed intervals, neutralize with 0.1 M NaOH, dilute with diluent, and analyze.[15]

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2-4 hours. Withdraw aliquots, neutralize with 0.1 M HCl, dilute, and analyze.[15]

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light. Withdraw aliquots, dilute, and analyze.[15]

  • Thermal Degradation: Expose the solid sample to 105°C in a hot air oven for 24-48 hours. Dissolve the stressed sample in diluent and analyze.

  • Photolytic Degradation: Expose the solid sample and a solution of the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[16] Analyze against a control sample protected from light.

Acceptance Criteria: The method is considered specific if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) of ≥ 2.0. Peak purity analysis using a photodiode array (PDA) detector should confirm that the analyte peak is spectrally homogeneous.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five concentrations ranging from 50% to 150% of the target analytical concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte.

Protocol:

  • Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo mixture.

  • Prepare each concentration level in triplicate (total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day precision): Analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Calculate the %RSD for the results.

Acceptance Criteria: The %RSD should not be more than 2.0%.[13]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.[10]

  • Confirm the LOQ by injecting six preparations at this concentration and ensuring the %RSD for the peak areas is ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary critical parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase organic composition (± 2%)

  • Perform system suitability tests under each condition and analyze a standard sample.

Acceptance Criteria: The system suitability parameters must still be met under all varied conditions.

Experimental Workflows and Protocols

Visual Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System Operation cluster_data Data Processing A Mobile Phase Preparation (Buffer + Organic) C System Equilibration (Flush & Stabilize Baseline) A->C B Standard & Sample Solution Preparation D System Suitability Test (SST) (5-6 Replicate Injections) B->D C->D Equilibration Complete E Sample Sequence Run (Standards, Blanks, Samples) D->E SST Passed F Chromatogram Integration (Peak Area, Retention Time) E->F G Quantification (Calculate Concentration) F->G H Final Report Generation G->H

Caption: Overall workflow for HPLC analysis.

Visual Logic for Method Validation

Validation_Logic cluster_core Core Method Attributes cluster_limits Method Limits cluster_reliability Method Reliability Specificity Specificity ValidatedMethod Validated Stability-Indicating Method Specificity->ValidatedMethod Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range LOQ Limit of Quantitation LOQ->Linearity LOD Limit of Detection LOD->Specificity Range->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod SST System Suitability SST->ValidatedMethod ForcedDeg Forced Degradation Studies ForcedDeg->Specificity

Caption: Logical flow of method validation parameters.

Protocol: Standard and Sample Preparation

Standard Preparation (Target Concentration: 0.1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Water/Acetonitrile 90:10).

  • Sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to volume with the diluent and mix well.

Sample Preparation (for drug substance):

  • Follow the same procedure as for the standard preparation, using the sample material.

Conclusion

This application note outlines a robust and scientifically sound framework for developing and validating a stability-indicating HPLC method for this compound. By addressing the inherent challenges of analyzing a polar compound and adhering to ICH guidelines for validation, the resulting method will provide reliable, accurate, and precise data suitable for purity testing and stability studies in a regulated environment. The detailed protocols for method validation, system suitability, and experimental workflows serve as a complete guide for researchers and drug development professionals.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Structural Nuances of a Key Heterocyclic Scaffold

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its tetrahydronaphthyridine core is a prevalent scaffold in a variety of biologically active molecules.[1] The precise characterization of its three-dimensional structure and electronic properties is paramount for understanding its reactivity, and interaction with biological targets, and for ensuring quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR analysis of this compound. We will delve into the practical aspects of sample preparation, and the acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectra. More importantly, this guide will emphasize the rationale behind the chosen experimental parameters, providing a deeper understanding of the spectroscopic process and enabling robust and reliable data acquisition and interpretation.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for the accurate assignment of NMR signals. The structure of this compound is presented below with the IUPAC numbering convention that will be used throughout this note. The protonation at one of the nitrogen atoms in the hydrochloride salt form significantly influences the chemical shifts of nearby protons and carbons.

Caption: Structure of this compound with atom numbering.

Experimental Workflow: A Roadmap to Structural Elucidation

The comprehensive NMR analysis of the title compound follows a logical progression from sample preparation to advanced 2D NMR experiments. This workflow ensures that the maximum amount of structural information is obtained efficiently.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve 10-15 mg in 0.6 mL DMSO-d6 filter Filter if particulates are present prep->filter tube Transfer to 5 mm NMR tube filter->tube h1 1H NMR (Proton Spectrum) tube->h1 c13 13C{1H} NMR (Carbon Spectrum) h1->c13 cosy COSY (H-H Correlation) c13->cosy hsqc HSQC (C-H One-Bond Correlation) cosy->hsqc assign Assign signals using 1D, COSY, & HSQC data hsqc->assign structure Confirm connectivity and finalize structure assign->structure

Caption: Experimental workflow for the NMR analysis of the target compound.

Part 1: Sample Preparation Protocol

The quality of the NMR data is critically dependent on the proper preparation of the sample. For a hydrochloride salt such as this compound, the choice of solvent is a key consideration.

Rationale for Solvent Selection:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the solvent of choice for several reasons. Firstly, its high polarity effectively dissolves ionic compounds like hydrochloride salts. Secondly, the acidic N-H protons of the protonated naphthyridine ring are less likely to undergo rapid exchange with the solvent compared to protic solvents like D₂O or methanol-d₄.[2] This slower exchange allows for the observation of the N-H proton signals and their couplings, providing valuable structural information. The residual proton signal of DMSO-d₆ appears around 2.50 ppm, which typically does not interfere with the signals of the analyte.[3][4]

Protocol:

  • Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry vial. This concentration is generally sufficient for obtaining good quality ¹H and ¹³C NMR spectra in a reasonable time.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is essential for acquiring high-resolution NMR spectra.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. Solid impurities can degrade the magnetic field homogeneity, leading to broadened spectral lines.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe's coils (typically 4-5 cm).

Part 2: NMR Data Acquisition Protocols

The following protocols are based on a standard 400 MHz NMR spectrometer. Instrument-specific parameters may require minor adjustments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Protocol:

ParameterRecommended ValueRationale
Pulse Program zg30A standard 30-degree pulse for quantitative measurements.
Solvent DMSOFor referencing and locking.
Temperature 298 KStandard room temperature acquisition.
Number of Scans (NS) 16Sufficient for good signal-to-noise for the given concentration.
Acquisition Time (AQ) ~4 sProvides adequate digital resolution.
Relaxation Delay (D1) 2 sAllows for sufficient relaxation of protons between scans.
Spectral Width (SW) 16 ppmCovers the typical chemical shift range for organic molecules.
Transmitter Offset (O1P) ~6 ppmCentered in the expected spectral region.
¹³C{¹H} NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule. Proton decoupling is used to simplify the spectrum and improve sensitivity.

Protocol:

ParameterRecommended ValueRationale
Pulse Program zgpg30A standard 30-degree pulse with proton decoupling.
Solvent DMSOFor referencing and locking.
Temperature 298 KStandard room temperature acquisition.
Number of Scans (NS) 1024A higher number of scans is needed due to the low natural abundance of ¹³C.
Acquisition Time (AQ) ~1.5 sA balance between resolution and experiment time.
Relaxation Delay (D1) 2 sAllows for relaxation of carbon nuclei.
Spectral Width (SW) 240 ppmCovers the full range of carbon chemical shifts.
Transmitter Offset (O1P) ~120 ppmCentered in the expected ¹³C chemical shift range.
2D COSY (Correlation Spectroscopy)

The COSY experiment is a homonuclear correlation technique that identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within a molecule.

Protocol:

ParameterRecommended ValueRationale
Pulse Program cosygpqfA standard gradient-selected COSY sequence for clean spectra.
Number of Scans (NS) 4-8Sufficient for good signal-to-noise.
Increments (F1) 256-512Determines the resolution in the indirect dimension.
Spectral Width (F1 & F2) 10-12 ppmShould encompass all proton signals of interest.
2D HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is a heteronuclear correlation technique that shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlation). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

Protocol:

ParameterRecommended ValueRationale
Pulse Program hsqcedetgpsisp2.3A standard sensitivity-enhanced, edited HSQC sequence. This will show CH and CH₃ groups with opposite phase to CH₂ groups.
Number of Scans (NS) 4-8Adequate for good signal-to-noise.
Increments (F1) 128-256Determines the resolution in the carbon dimension.
Spectral Width (F2) 10-12 ppmCovers the proton chemical shift range.
Spectral Width (F1) 160-180 ppmCovers the expected carbon chemical shift range.
¹J(C,H) Coupling 145 HzAn average one-bond C-H coupling constant for sp² and sp³ carbons.

Part 3: Spectral Interpretation and Data

While experimental data for the title compound is not publicly available, a predicted NMR data set can be generated based on established chemical shift principles and data from analogous structures.[5][6][7] The hydrochloride form will lead to a downfield shift of protons and carbons near the protonated nitrogen atom (N7) due to the electron-withdrawing inductive effect of the positive charge.

Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

(Note: The following data is predicted and should be used as a guide for spectral assignment. Actual experimental values may vary.)

Atom NumberPredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
1~3.5t~45
3~3.0t~48
4~4.5s~55
5~7.5s~120
8~8.5s~140
4a--~125
6--~150
8a--~145
N2-Hbroad s--
N7-Hbroad s--

Interpretation Guide:

  • Aromatic Protons (H5, H8): The two singlets in the aromatic region are expected for H5 and H8. Due to the electron-withdrawing effect of the adjacent protonated nitrogen (N7) and the chloro group, H8 is expected to be significantly downfield shifted compared to H5.

  • Aliphatic Protons (H1, H3, H4): The tetrahydro-pyridine ring contains three sets of methylene protons. These will likely appear as triplets or complex multiplets due to coupling with each other. The protons on C4, being adjacent to the aromatic ring, are expected to be the most downfield of the aliphatic signals.

  • N-H Protons: The protons on the nitrogen atoms will likely appear as broad singlets and their chemical shifts can be concentration and temperature-dependent.

  • ¹³C Signals: The carbon spectrum will show eight distinct signals. The carbon bearing the chlorine atom (C6) will be significantly downfield. The aromatic carbons will appear in the 120-150 ppm range, while the aliphatic carbons will be in the upfield region (40-60 ppm).

  • COSY Correlations: The COSY spectrum will be crucial for confirming the connectivity within the tetrahydro-pyridine ring, showing correlations between H1-H2 (if N2-H is not rapidly exchanging), and H3-H4.

  • HSQC Correlations: The HSQC spectrum will definitively link each proton signal to its directly attached carbon, allowing for the confident assignment of the ¹³C spectrum. For example, the proton signal at ~7.5 ppm will correlate with the carbon signal at ~120 ppm, confirming the assignment of H5 and C5.

Conclusion

This application note provides a comprehensive framework for the NMR spectroscopic analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by understanding the rationale behind the experimental choices, researchers can obtain high-quality, reproducible NMR data. The provided interpretation guide and predicted chemical shifts offer a solid starting point for the complete structural assignment of this important heterocyclic compound. The application of both 1D and 2D NMR techniques is essential for the unambiguous characterization of such molecules, ensuring data integrity in research and development.

References

Application Notes and Protocols for In Vitro Assays Using 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl-Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel compounds synthesized using 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl as a chemical scaffold. This precursor is instrumental in the development of potent inhibitors targeting Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cancer cell metabolism.[1] This guide details the scientific rationale and step-by-step protocols for key assays to characterize these inhibitors, from direct enzyme inhibition to the assessment of their effects on cellular viability and apoptosis.

Introduction: Targeting Cancer Metabolism with NAMPT Inhibitors

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular metabolism, playing a pivotal role in redox reactions and as a substrate for various enzymes involved in signaling and DNA repair.[2][3] Cancer cells, with their high metabolic and proliferative rates, have a significant demand for NAD+. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a dominant mechanism for maintaining the NAD+ pool in mammalian cells.[4]

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this salvage pathway, making it an attractive therapeutic target for cancer.[2][4][5] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, apoptotic cell death in cancer cells.[6][7] The chemical intermediate, 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl, serves as a crucial building block for synthesizing novel and potent NAMPT inhibitors.[1] This guide outlines the essential in vitro assays to validate the efficacy of such compounds.

The NAMPT-Mediated NAD+ Salvage Pathway and its Inhibition

The NAMPT enzyme catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). By inhibiting NAMPT, the NAD+ pool is depleted, disrupting downstream processes vital for cancer cell survival, such as energy production and the function of NAD+-dependent enzymes like PARPs and sirtuins.

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes Inhibitor NAMPT Inhibitor (e.g., derived from 6-Chloro-1,2,3,4-tetrahydro -2,7-naphthyridine HCl) Inhibitor->NAMPT Inhibits NMNAT NMNAT NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD Catalyzes Downstream Downstream Cellular Processes (Energy Metabolism, DNA Repair, Signaling) NAD->Downstream

Caption: The NAMPT-mediated NAD+ salvage pathway and the point of inhibition.

Core In Vitro Assays and Protocols

A systematic in vitro evaluation of a novel NAMPT inhibitor involves a multi-faceted approach, beginning with the direct assessment of enzyme inhibition, followed by the characterization of its effects on cellular NAD+ levels, viability, and the mechanism of cell death.

Workflow for Cellular Assays

The following diagram illustrates a typical workflow for evaluating a NAMPT inhibitor in a cell-based setting.

Cellular_Assay_Workflow start Seed Cancer Cells in Microplates treat Treat with NAMPT Inhibitor (Dose-Response) start->treat incubate Incubate (e.g., 72 hours) treat->incubate viability Cell Viability Assay (e.g., CellTiter-Glo®) incubate->viability nad_nadh NAD/NADH Assay (e.g., Colorimetric Kit) incubate->nad_nadh apoptosis Apoptosis Assay (e.g., Caspase-Glo® 3/7) incubate->apoptosis analyze Data Analysis (IC50, NAD+ levels, Caspase Activity) viability->analyze nad_nadh->analyze apoptosis->analyze

Caption: General workflow for cell-based in vitro assays of a NAMPT inhibitor.

Protocol 1: In Vitro NAMPT Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the NAMPT enzyme. This assay measures the production of NAD+ in a coupled-enzyme reaction.[8]

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Resazurin

  • Diaphorase

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)

  • Test compound (serially diluted)

  • 96-well microplates (black, clear bottom)

  • Plate reader (fluorescence)

Procedure:

  • Prepare Reagents: Prepare stock solutions of all enzymes, substrates, and the test compound in the assay buffer.

  • Compound Plating: Add 2 µL of serially diluted test compound or vehicle control (e.g., DMSO) to the wells of a 96-well plate.

  • Enzyme Mix Addition: Prepare an enzyme mix containing NAMPT and NMNAT in assay buffer. Add 20 µL of this mix to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the NAMPT enzyme.

  • Substrate Mix Addition: Prepare a substrate mix containing NAM, PRPP, and ATP. Add 10 µL of this mix to each well to initiate the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection Mix Addition: Prepare a detection mix containing alcohol dehydrogenase, ethanol, resazurin, and diaphorase. Add 20 µL of this mix to each well.

  • Detection Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence (Excitation: 540 nm, Emission: 590 nm) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Parameter Example Value
Test Compound IC5010 nM
Positive Control IC505 nM
Protocol 2: Cellular NAD/NADH Level Quantification

Objective: To measure the intracellular levels of NAD+ and NADH in cancer cells following treatment with the NAMPT inhibitor.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • Test compound

  • NAD/NADH Quantification Kit (Colorimetric or Fluorometric)[9][10]

  • 96-well cell culture plates

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[2]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Preparation:

    • Lyse the cells using the extraction buffer provided in the kit.[10]

    • To measure NADH specifically, heat a portion of the lysate to 60°C for 30 minutes to decompose NAD+.[10] Cool on ice.

    • The untreated lysate will be used to measure total NAD+ and NADH (NADt).

  • Assay Protocol: Follow the specific instructions of the NAD/NADH quantification kit manufacturer.[9][11][12] This typically involves adding a cycling enzyme mix and a developer solution.

  • Measurement: Read the absorbance (e.g., 450 nm) or fluorescence at multiple time points.

  • Data Analysis:

    • Generate a standard curve using the provided NADH standard.

    • Calculate the concentrations of NADH and NADt in the samples.

    • Determine the NAD+ concentration by subtracting the NADH from the NADt value (NAD+ = NADt - NADH).

    • Analyze the dose-dependent effect of the inhibitor on NAD+ levels.

Treatment NAD+ Level (pmol/10^6 cells) NADH Level (pmol/10^6 cells) NAD+/NADH Ratio
Vehicle Control3003010
Test Compound (10 nM)50252
Protocol 3: Cell Viability Assay (ATP-Based)

Objective: To assess the effect of the NAMPT inhibitor on the viability of cancer cells by measuring intracellular ATP levels.[13][14]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well opaque-walled cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells/well and allow them to attach overnight.[2]

  • Compound Treatment: Add serial dilutions of the test compound or vehicle control to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Assay Reagent Preparation: Equilibrate the assay reagent to room temperature.

  • Reagent Addition: Add a volume of the luminescent assay reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.

Protocol 4: Apoptosis Induction Assay (Caspase-3/7 Activity)

Objective: To confirm that the observed cell death is due to apoptosis by measuring the activity of executioner caspases-3 and -7.[15][16]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)[15][17][18]

  • 96-well opaque-walled cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol. A shorter incubation time (e.g., 24-48 hours) may be optimal for detecting caspase activity.

  • Assay Reagent Preparation: Reconstitute the lyophilized caspase substrate with the provided buffer.[17] Equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[16]

  • Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.[16]

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with no cells) and express the results as fold-change in caspase activity relative to the vehicle-treated control.

Treatment Relative Luminescence Units (RLU) Fold Change in Caspase-3/7 Activity
Vehicle Control1,5001.0
Test Compound (10 nM)12,0008.0

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the in vitro characterization of novel NAMPT inhibitors derived from 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl. By systematically evaluating enzymatic inhibition, cellular NAD+ depletion, effects on cell viability, and the induction of apoptosis, researchers can effectively identify and advance promising lead compounds for further preclinical and clinical development. Future studies may involve exploring mechanisms of resistance and investigating the synergistic effects of these inhibitors with other anti-cancer agents.[4][5]

References

The Versatile Role of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Hydrochloride in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological activities. Among these, heterocyclic scaffolds play a pivotal role, with the 2,7-naphthyridine core being a recognized privileged structure present in numerous biologically active compounds. This technical guide focuses on a key derivative, 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride, a versatile intermediate that serves as a cornerstone in the synthesis of a new generation of therapeutic agents. Its unique structural features, including a reactive chloro-substituent and a saturated heterocyclic ring, offer a rich platform for chemical diversification.

The 2,7-naphthyridine framework is a recurring motif in compounds exhibiting a wide array of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] This broad spectrum of activity has spurred significant interest in the development of novel synthetic routes to access diverse 2,7-naphthyridine derivatives.[1] This guide will provide researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging this compound as a strategic building block in their synthetic endeavors.

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its application as a modifiable scaffold for the synthesis of potent and selective inhibitors of various biological targets. The chloro-substituent at the 6-position is amenable to a range of cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties, while the secondary amine in the tetrahydro-naphthyridine ring provides a handle for further functionalization.

A prominent example of its application is in the synthesis of the highly potent and selective BCL-XL inhibitor, A-1155463 .[2][3][4] This compound has emerged as a valuable tool for studying the biology of BCL-XL, an anti-apoptotic protein implicated in the survival of various cancer cells.[2][3][4] The synthesis of A-1155463 showcases the utility of the chloro-naphthyridine building block in a key nucleophilic aromatic substitution (SNAr) reaction.

Beyond this specific example, the 2,7-naphthyridine core is being actively explored for the development of inhibitors for other key therapeutic targets, including kinases such as MET and MASTL, highlighting the broad potential of this scaffold in oncology and other disease areas.[1][5][6]

Key Synthetic Transformations and Protocols

The chemical reactivity of this compound is dominated by the chemistry of the chloropyridine ring and the secondary amine. The following sections provide detailed protocols for key transformations that enable the elaboration of this building block into more complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the nitrogen atom, facilitates nucleophilic aromatic substitution at the 6-position. This reaction is a cornerstone for introducing a variety of substituents, particularly oxygen and nitrogen nucleophiles.

Application Example: Synthesis of a Key Intermediate for A-1155463

The synthesis of the BCL-XL inhibitor A-1155463 involves the displacement of the chloride with a phenolic nucleophile. While the exact, detailed protocol for the synthesis of A-1155463 from this compound is proprietary and often detailed in patent literature, a general procedure for such a transformation can be outlined based on established SNAr chemistry on similar heterocyclic systems.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with a Phenol

This protocol describes a general method for the coupling of a phenol with this compound.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-((4-chlorophenyl)sulfonyl)phenol for A-1155463 synthesis)

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the substituted phenol (1.1 equivalents) in anhydrous DMF under an inert atmosphere, add NaH (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Causality and Experimental Choices:

  • Base: A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. NaH is a common choice as it is a strong, non-nucleophilic base.

  • Solvent: A polar aprotic solvent like DMF or DMSO is used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the strong base (NaH) with atmospheric moisture and oxygen.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on the naphthyridine ring is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide variety of aryl, heteroaryl, and amino groups.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[2]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid or its pinacol ester derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., Ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling Parameters

ParameterTypical Reagents/ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligandCatalyzes the oxidative addition and reductive elimination steps of the catalytic cycle.
Ligand PPh₃, dppf, SPhos, XPhosStabilizes the palladium center and modulates its reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFSolubilizes reactants and facilitates the reaction. Water is often required for the transmetalation step.
Temperature 80-120 °CProvides the necessary energy for the reaction to proceed at a reasonable rate.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[7]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous aprotic solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 equivalents), the phosphine ligand (0.012-0.06 equivalents), and the base (1.5-2.0 equivalents).

  • Add the anhydrous solvent and stir the mixture for a few minutes.

  • Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Parameters

ParameterTypical Reagents/ConditionsRationale
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand BINAP, Xantphos, Buchwald ligands (e.g., SPhos, XPhos)Bulky, electron-rich ligands that facilitate oxidative addition and reductive elimination.
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃Deprotonates the amine and facilitates the formation of the palladium-amido complex.
Solvent Toluene, 1,4-Dioxane, THFAnhydrous conditions are crucial to prevent catalyst deactivation.
Temperature 80-120 °CDrives the reaction to completion.

Visualization of Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams depict the key reaction pathways.

G cluster_0 Core Building Block cluster_1 Synthetic Transformations cluster_2 Product Scaffolds start 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine HCl snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-OH, Base suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)2, Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R-NH2, Pd catalyst, Base ether Aryl Ether Derivatives (e.g., A-1155463 precursor) snar->ether biaryl Biaryl Derivatives suzuki->biaryl arylamine Arylamine Derivatives buchwald->arylamine

Caption: Key synthetic routes using the title building block.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine HCl reagents 1. Phenol, NaH, DMF 2. Heat start->reagents SNAr Reaction product 6-Aryloxy-1,2,3,4-tetrahydro- 2,7-naphthyridine reagents->product

Caption: Workflow for a typical SNAr reaction.

Conclusion

This compound has established itself as a valuable and versatile building block in the synthesis of complex, biologically active molecules. Its utility is demonstrated through its key role in the synthesis of the BCL-XL inhibitor A-1155463 and its amenability to a range of powerful synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to facilitate the discovery and development of new therapeutic agents. As the demand for novel and diverse chemical matter continues to grow, the strategic application of such well-defined building blocks will remain a critical component of successful drug discovery programs.

References

Navigating the Uncharted: A Methodological Guide to Establishing Effective Dosage and Concentration for Novel Naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document addresses the topic of determining appropriate experimental dosages and concentrations for the novel compound 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine . Extensive literature searches indicate that while this compound is commercially available as a chemical intermediate for synthesis, there is a notable absence of published biological data, including its mechanism of action, effective concentrations in cell-based assays, or established dosages for in vivo studies.[1][2][3][4][5][6]

Therefore, this guide is presented as a comprehensive methodological framework for researchers and drug development professionals. It is designed to provide the necessary experimental workflows and protocols to systematically determine the biological activity and effective dose-response of a novel compound within the naphthyridine class, such as 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. The specific values and experimental outcomes presented herein are illustrative and intended to serve as a template for experimental design and data presentation.

Introduction to the Naphthyridine Scaffold: A Reservoir of Biological Activity

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[7][8] The arrangement of the nitrogen atoms within the bicyclic structure gives rise to six possible isomers, each providing a unique scaffold for chemical derivatization.[7][8] This structural diversity has been exploited to develop a wide range of biologically active molecules with applications in various therapeutic areas.

The broader family of naphthyridine derivatives has demonstrated a remarkable spectrum of pharmacological activities, including:

  • Antimicrobial Effects: Notably, nalidixic acid, a 1,8-naphthyridine derivative, was a foundational antibiotic that targeted bacterial DNA gyrase.[8] More recent studies have identified 2,7-naphthyridine derivatives with potent activity against pathogenic bacteria like Staphylococcus aureus.[9][10]

  • Anticancer Properties: Certain naphthyridine alkaloids have shown significant cytotoxic effects against various human tumor cell lines, including lung, breast, and ovarian cancer.[7][11]

  • Anti-inflammatory Activity: Some natural and synthetic naphthyridines have been shown to inhibit the production of pro-inflammatory mediators.[11]

  • Neurological and Psychotropic Effects: Derivatives of the 2,7-naphthyridine scaffold have been investigated for their affinity for serotonin receptors, suggesting potential applications in treating anxiety and depression.[7][11]

  • Antiviral Activity: Tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[12][13]

Given this precedent, a novel, uncharacterized compound like 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine warrants a systematic investigation to unveil its potential biological functions and therapeutic applications.

Part 1: Foundational In Vitro Characterization

The initial phase of investigation focuses on establishing the compound's activity profile in cell-based assays. This involves determining its cytotoxic potential and identifying a preliminary effective concentration range for subsequent mechanistic studies.

Protocol 1.1: General Cytotoxicity Assessment (MTT/XTT Assay)

Rationale: Before assessing specific biological activities, it is crucial to determine the concentration range at which the compound is toxic to cells. This will establish a therapeutic window for subsequent experiments and differentiate between targeted biological effects and general cytotoxicity. The MTT or XTT assay is a colorimetric method that measures mitochondrial reductase activity, a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells of interest (e.g., a panel of cancer cell lines such as HeLa, A549, and MCF-7, and a non-cancerous control line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT/XTT Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Illustrative Data Presentation:

Cell LinePutative OriginIllustrative IC₅₀ (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.8
HeLaCervical Carcinoma18.5
HEK293Embryonic Kidney> 100

Note: The above IC₅₀ values are hypothetical and serve as an example of how to present the data.

Workflow for In Vitro Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hypothesis-Driven Assays cluster_2 Phase 3: Mechanism of Action A Compound Synthesis/ Procurement B Stock Solution Preparation (e.g., 10 mM in DMSO) A->B C Cytotoxicity Screening (e.g., MTT Assay on Cancer/Normal Cell Panel) B->C D Determine IC50 Values C->D E Antimicrobial Assay (e.g., MIC Determination) D->E If IC50 > desired therapeutic range F Anti-inflammatory Assay (e.g., LPS-induced NO production) D->F If IC50 > desired therapeutic range G Kinase Panel Screening D->G Based on structural analogs H Receptor Binding Assay D->H Based on structural analogs J Cell Cycle Analysis (Flow Cytometry) D->J I Western Blot for Signaling Pathways E->I F->I G->I H->I K Apoptosis Assays (e.g., Annexin V/PI) J->K

Caption: Workflow for in vitro characterization of a novel compound.

Part 2: Elucidating the Mechanism of Action

Once a biological effect is confirmed at non-toxic concentrations, the next step is to understand how the compound exerts its effects.

Protocol 2.1: Investigating Impact on Cell Signaling (Western Blotting)

Rationale: Based on the activities of other naphthyridines, a novel analog might interfere with key signaling pathways involved in cell proliferation, survival, or inflammation (e.g., MAPK/ERK, PI3K/Akt, or NF-κB pathways). Western blotting allows for the semi-quantitative analysis of key protein expression and phosphorylation status within these pathways.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for various time points (e.g., 6, 12, 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the expression of target proteins to the loading control.

Potential Signaling Pathway Modulation

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation GrowthFactor Growth Factor Ras Ras GrowthFactor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Compound 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine Compound->PI3K Compound->Raf

Caption: Potential inhibition points in key signaling pathways.

Part 3: In Vivo Dose-Range Finding Studies

After establishing in vitro efficacy, the investigation moves to animal models to determine a safe and potentially effective dose range.

Protocol 3.1: Acute Toxicity and Dose-Range Finding in Mice

Rationale: This initial in vivo study is designed to identify the maximum tolerated dose (MTD) and observe any acute toxicities. The data gathered will inform the dose selection for subsequent efficacy studies.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate healthy, 6-8 week old mice (e.g., C57BL/6 or BALB/c) for at least one week under standard laboratory conditions.

  • Compound Formulation: Formulate 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in a suitable vehicle for the intended route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in saline.

  • Dose Escalation: Divide mice into groups (n=3-5 per group). Administer single escalating doses of the compound. A logarithmic dose escalation is often used (e.g., 1, 3, 10, 30, 100 mg/kg). Include a vehicle control group.

  • Monitoring: Observe the animals closely for the first few hours post-administration and then daily for 14 days. Record clinical signs of toxicity, including changes in weight, behavior, posture, and grooming.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible organ abnormalities.

Illustrative Data for In Vivo Dose Finding:

Dose (mg/kg, IP)Number of AnimalsMortalityWeight Change (Day 7)Clinical Signs
Vehicle50/5+2.5%Normal
1050/5+1.8%Normal
3050/5-1.5%Mild lethargy for 2h
10051/5-12%Significant lethargy, ruffled fur
30054/5-Severe distress

Note: This is hypothetical data. The MTD in this example would be considered 30 mg/kg.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of a novel research compound, 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. By following these protocols, researchers can move from an uncharacterized molecule to one with a defined in vitro activity profile, a potential mechanism of action, and a safe in vivo dose range. The results from these initial studies will be critical in guiding the design of more complex efficacy studies in relevant disease models, ultimately determining the therapeutic potential of this and other novel naphthyridine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing the synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. Recognizing the nuances and challenges inherent in multi-step heterocyclic synthesis, this document provides in-depth, experience-driven insights to help you navigate potential pitfalls and enhance your reaction yields and purity.

I. Synthetic Strategy Overview: A Proposed Pathway

While multiple synthetic routes to the tetrahydronaphthyridine core exist, a common and logical approach involves a Pictet-Spengler-type reaction followed by a regioselective chlorination. This guide will focus on troubleshooting this proposed pathway, which offers a balance of accessibility of starting materials and convergent synthesis.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Pictet-Spengler Cyclization cluster_2 Step 3: Chlorination & Deprotection A 3-Amino-4-methylpyridine B N-Protected Intermediate A->B Protection (e.g., Boc, Cbz) C 1,2,3,4-Tetrahydro-2,7-naphthyridine B->C Aldehyde/Ketone, Acid Catalyst D 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine C->D Chlorinating Agent (e.g., NCS), Deprotection

Caption: Proposed synthetic workflow for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your synthesis, providing causal explanations and actionable solutions.

Step 1 & 2: Formation of the Tetrahydronaphthyridine Core

Question 1: My Pictet-Spengler reaction is giving a low yield of the desired 1,2,3,4-tetrahydro-2,7-naphthyridine. What are the likely causes and how can I improve it?

Answer:

Low yields in Pictet-Spengler reactions, especially with less nucleophilic pyridine rings, are a common challenge. The root causes often lie in the reaction conditions and the stability of intermediates.

  • Causality: The reaction proceeds via the formation of an iminium ion, which then undergoes intramolecular electrophilic attack on the pyridine ring. If the reaction conditions are not optimal, side reactions such as polymerization of the aldehyde or decomposition of the starting material can occur. The nucleophilicity of the pyridine ring is also a critical factor.

  • Troubleshooting Workflow:

    • Choice of Acid Catalyst:

      • Problem: The acid may be too strong, leading to degradation, or too weak, resulting in inefficient iminium ion formation.

      • Solution: A range of Brønsted and Lewis acids can be employed. While strong acids like HCl or trifluoroacetic acid (TFA) are traditional choices, they can sometimes lead to side products.[1] Consider screening milder acids such as p-toluenesulfonic acid (p-TsOH) or using a Lewis acid like BF₃·OEt₂.[2] The optimal acid and its concentration should be determined empirically.

    • Reaction Temperature and Time:

      • Problem: The reaction may require heating to overcome the activation energy for the cyclization, but excessive heat can promote decomposition.

      • Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed. Some modern variations of the Pictet-Spengler reaction can proceed at room temperature with the right catalyst.[3]

    • Solvent Selection:

      • Problem: The solvent influences the solubility of reactants and the stability of the iminium intermediate.

      • Solution: Protic solvents like ethanol or methanol are common, but aprotic solvents such as dichloromethane (DCM) or toluene can sometimes provide better results. For challenging substrates, high-boiling point solvents like diphenyl ether may be necessary for the cyclization step.[4]

    • Protecting Group Strategy:

      • Problem: The secondary amine in the product can sometimes participate in side reactions.

      • Solution: Protecting the amine of the starting material (e.g., with a Boc or Cbz group) can prevent side reactions and may improve solubility. This protecting group can be removed in a later step.

Question 2: I am observing the formation of multiple side products in my Pictet-Spengler reaction. How can I identify and minimize them?

Answer:

Side product formation is often indicative of competing reaction pathways or degradation.

  • Common Side Products and Their Causes:

    • Over-alkylation: The product, a secondary amine, can react with another molecule of the aldehyde, leading to undesired N-alkylation.

    • Polymerization: Aldehydes, particularly formaldehyde, can polymerize under acidic conditions.

    • Oxidation: The tetrahydronaphthyridine product can be sensitive to air oxidation, leading to the corresponding aromatic naphthyridine.

  • Mitigation Strategies:

    • Control of Stoichiometry: Use a slight excess of the aldehyde to ensure complete consumption of the more valuable amine starting material.

    • Slow Addition: Adding the aldehyde slowly to the reaction mixture can help to control its concentration and minimize polymerization.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce the risk of oxidation.

    • Purification: Flash column chromatography is often effective for separating the desired product from impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[5][6]

Step 3: Regioselective Chlorination

Question 3: My chlorination of 1,2,3,4-tetrahydro-2,7-naphthyridine is not selective, leading to a mixture of chlorinated isomers. How can I achieve chlorination specifically at the 6-position?

Answer:

Regioselectivity in the chlorination of pyridine and its derivatives is a well-known challenge, highly dependent on the electronic nature of the ring and the chlorinating agent used.

  • Causality: The pyridine ring has positions with varying electron densities. The position of chlorination is directed by the activating/deactivating nature of the substituents and the reaction mechanism (electrophilic vs. radical).

  • Strategies for Regiocontrol:

    • Choice of Chlorinating Agent:

      • N-Chlorosuccinimide (NCS): NCS is a versatile and commonly used reagent for the chlorination of heterocycles.[7][8] The reaction can proceed through either an electrophilic or a radical pathway depending on the conditions. For electrophilic chlorination of electron-rich pyridines, NCS is often effective.[9]

      • Other Reagents: Other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas can be more aggressive and less selective.

    • Reaction Conditions:

      • Solvent: The choice of solvent can influence the regioselectivity. Aprotic solvents like DCM, chloroform, or acetonitrile are commonly used.

      • Catalyst: For less reactive substrates, a catalytic amount of an acid can enhance the electrophilicity of the chlorinating agent.[7] Conversely, radical initiators (like AIBN or light) would favor chlorination at benzylic-type positions if present.

      • Temperature: Electrophilic aromatic chlorination is often carried out at or below room temperature to enhance selectivity.

    • Directing Group Effects: The existing substituents on the tetrahydronaphthyridine ring will direct the position of chlorination. The nitrogen atoms and the alkyl portion of the ring influence the electron density of the pyridine ring. Computational modeling can sometimes predict the most likely site of electrophilic attack.

Question 4: The yield of my chlorination reaction is low, and I'm recovering a significant amount of starting material. How can I drive the reaction to completion?

Answer:

Incomplete conversion in chlorination reactions can be due to insufficient reactivity of the substrate or deactivation of the chlorinating agent.

  • Troubleshooting Steps:

    • Increase Reactant Equivalents: Gradually increase the equivalents of the chlorinating agent (e.g., from 1.1 to 1.5 equivalents of NCS). Monitor the reaction closely to avoid over-chlorination.

    • Extended Reaction Time: Allow the reaction to stir for a longer period, monitoring by TLC or LC-MS until the starting material is consumed.

    • Temperature Adjustment: A modest increase in temperature may be necessary, but be cautious as this can also decrease selectivity.

    • Activation of Chlorinating Agent: If using NCS, the addition of a catalytic amount of a protic acid can increase its electrophilicity.

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful Pictet-Spengler reaction?

A1: The most critical parameters are the choice and concentration of the acid catalyst, the reaction temperature, and the purity of the starting materials. A summary of these parameters and their typical ranges is provided in the table below.

Q2: How can I best purify the final 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine product?

A2: Purification is typically achieved through flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is often effective. For basic compounds that may interact strongly with silica, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape and recovery.[5] If the product is a salt, purification might be more challenging and may require reverse-phase chromatography.[10]

Q3: What are the key characterization techniques for confirming the structure of the final product?

A3: The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • ¹H NMR: Will show the characteristic signals for the aromatic and aliphatic protons. The coupling patterns and chemical shifts will confirm the substitution pattern.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.[11]

  • Mass Spectrometry: Will provide the molecular weight of the compound, confirming the incorporation of the chlorine atom.

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Chlorinating Agents: Reagents like NCS and SO₂Cl₂ are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids: Strong acids like HCl and TFA are corrosive. Handle with care.

  • Solvents: Use appropriate ventilation when working with organic solvents.

IV. Critical Parameters Summary

Parameter Step 2: Pictet-Spengler Cyclization Step 3: Chlorination Impact on Yield and Purity
Catalyst/Reagent Brønsted or Lewis Acid (e.g., TFA, p-TsOH, BF₃·OEt₂)Chlorinating Agent (e.g., NCS)Catalyst choice and amount are critical for reaction rate and preventing side reactions. The choice of chlorinating agent dictates selectivity.
Solvent Protic (e.g., EtOH) or Aprotic (e.g., DCM, Toluene)Aprotic (e.g., DCM, ACN)Affects solubility, reaction rate, and stability of intermediates.
Temperature Room Temperature to Reflux0 °C to Room TemperatureHigher temperatures can increase reaction rate but may lead to decomposition and reduced selectivity.
Reaction Time 2 - 24 hours1 - 6 hoursMonitor by TLC/LC-MS to ensure completion and avoid prolonged reaction times that can lead to side products.
Atmosphere Inert (N₂ or Ar) recommendedInert (N₂ or Ar)Prevents oxidation of sensitive intermediates and products.

V. Experimental Protocols

The following are generalized, step-by-step methodologies for the key transformations. These should be adapted and optimized for your specific substrates and laboratory conditions.

Protocol 1: General Procedure for Pictet-Spengler Cyclization
  • To a solution of the N-protected 3-amino-4-methylpyridine derivative (1.0 eq) in a suitable solvent (e.g., DCM or toluene), add the aldehyde or ketone (1.1 eq).

  • Add the acid catalyst (0.1 to 1.0 eq, depending on the acid strength) portion-wise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Chlorination with NCS
  • Dissolve the 1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or acetonitrile) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.05 - 1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

VI. Concluding Remarks

The synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, while presenting challenges, is a manageable process with careful optimization of reaction conditions. This guide provides a framework for troubleshooting common issues and making informed decisions to improve your synthetic outcomes. Remember that each reaction is unique, and empirical optimization is key to success.

References

Navigating the Stability of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound. Given the limited publicly available stability data for this specific molecule, this resource synthesizes information from related chemical structures and established principles of medicinal and analytical chemistry to empower you to proactively address potential stability challenges in your experiments.

I. Core Concepts: Understanding the Stability Profile

This compound is a heterocyclic compound featuring a tetrahydronaphthyridine core with a chlorine substituent. Its stability is influenced by the interplay of these structural motifs.

Key Structural Features and Potential Stability Concerns:

  • Tetrahydropyridine Ring: The partially saturated pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding aromatic naphthyridine species. This process can be accelerated by heat, light, and the presence of oxidizing agents.

  • Chloropyridine Moiety: The chlorine atom attached to the pyridine ring can be subject to nucleophilic substitution reactions, particularly under basic conditions or in the presence of strong nucleophiles. This could lead to the formation of hydroxy or other substituted derivatives.[1][2][3]

  • Hydrochloride Salt: The hydrochloride salt form generally enhances the solubility and stability of the compound in its solid state. However, in solution, the free base can be liberated, which may have different stability characteristics.

General Storage and Handling Recommendations:

To maintain the integrity of this compound, the following storage conditions are recommended based on data from suppliers and general knowledge of similar compounds:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes the risk of oxidation.
Light Protect from lightPrevents photolytic degradation.
Moisture Keep in a dry, well-sealed containerThe hydrochloride salt is hygroscopic, and moisture can facilitate hydrolytic degradation.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that may arise during the handling and use of this compound.

Q1: What is the recommended solvent for preparing stock solutions?

A1: For short-term storage, high-purity, anhydrous dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of many heterocyclic compounds. For aqueous buffers, the pH should be maintained in the acidic to neutral range to minimize the potential for hydrolysis of the chloro group and other base-catalyzed degradation pathways. It is crucial to perform a preliminary stability study in your chosen solvent system under your experimental conditions.

Q2: How can I assess the stability of the compound in my experimental buffer?

A2: A simple way to assess short-term stability is to prepare a solution of the compound in your buffer and analyze it by High-Performance Liquid Chromatography (HPLC) at different time points (e.g., 0, 2, 4, 8, and 24 hours) while keeping it at the experimental temperature. A decrease in the peak area of the parent compound or the appearance of new peaks would indicate instability.

Q3: Is the compound sensitive to light?

A3: While specific photostability data is unavailable, many heterocyclic compounds are light-sensitive.[4] It is best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil. A photostability study can be conducted by exposing a solution to a controlled light source and comparing its HPLC profile to a dark control.

Q4: What are the likely degradation products?

A4: Based on the structure, potential degradation products could include the oxidized naphthyridine analog and the hydrolyzed product where the chlorine is replaced by a hydroxyl group. More complex degradation pathways may also occur under specific stress conditions.

III. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a structured approach to troubleshooting common problems that may be related to the instability of this compound.

Scenario 1: Inconsistent or Lower-than-Expected Biological Activity

Symptoms:

  • Diminished or no response in a biological assay compared to previous experiments.

  • High variability in results between replicates or experiments.

Potential Cause: Degradation of the compound in the stock solution or assay buffer.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent biological activity.

Scenario 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • New peaks are observed in the chromatogram of a sample that was previously pure.

  • The area of the main peak decreases over time.

Potential Cause: Chemical degradation of the compound.

Investigative Approach: Forced Degradation Studies

To identify potential degradation products and develop a stability-indicating analytical method, forced degradation studies are recommended.[5][6] This involves subjecting the compound to a variety of stress conditions.

Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Outcome Outcome A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Develop Stability-Indicating HPLC Method A->F B Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal (e.g., 80°C, solid & solution) D->F E Photolytic (ICH Q1B guidelines) E->F G Analyze Stressed Samples by HPLC-UV/MS F->G H Identify Degradation Products G->H J Validate Analytical Method G->J I Elucidate Degradation Pathways H->I

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways:

Based on the structure of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, here are two plausible degradation pathways:

degradation_pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation A 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine B 6-Chloro-2,7-naphthyridine (Aromatized Product) A->B [O] (e.g., air, peroxide) C 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine D 6-Hydroxy-1,2,3,4-tetrahydro- 2,7-naphthyridine C->D H2O/OH-

References

Technical Support Center: Purification of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS No. 1196151-85-5). This molecule is a crucial heterocyclic building block in medicinal chemistry and drug development.[1][2] Its unique structure, featuring two nitrogen atoms within a partially saturated bicyclic system, imparts a significant degree of polarity. This polarity is key to its function but also presents specific challenges during purification.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Troubleshooting & FAQs: Column Chromatography

Column chromatography is a primary method for purifying 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. However, its basic nitrogen atoms can interact strongly with the acidic surface of standard silica gel, leading to common issues.[3]

Q1: My compound is streaking severely on the TLC plate and the column, resulting in poor separation. What is causing this and how can I fix it?

A1: This is the most common issue and is caused by strong acid-base interactions between the basic nitrogen atoms of your naphthyridine and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to "tailing" or "streaking," where the compound elutes slowly and over a wide volume, co-eluting with impurities.

Solutions:

  • Use a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase. It is a volatile base that will effectively compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.

    • Ammonia Solution: A 1-2% solution of 7N ammonia in methanol can be used as a polar component in your eluent (e.g., Dichloromethane: (Methanol/Ammonia mix)). This is particularly effective for highly polar compounds.

  • Switch to a Different Stationary Phase: If basic modifiers are insufficient or incompatible with your synthesis, consider an alternative stationary phase.

    • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.

    • Reversed-Phase Silica (C18): If your compound and impurities have different hydrophobicities, reversed-phase chromatography using solvents like acetonitrile and water may provide a superior separation.

Q2: My compound won't move from the baseline/top of the column. I've tried increasing the ethyl acetate in my hexane/ethyl acetate eluent, but it's still stuck.

A2: This indicates that your mobile phase is not polar enough to displace the highly polar compound from the silica gel.[4] While ethyl acetate is a good starting point, you may need a much stronger polar solvent.

Solutions:

  • Introduce a Stronger Polar Solvent: Gradually increase the polarity of your eluent by adding methanol (MeOH) or ethanol (EtOH). A typical gradient might be from 100% Dichloromethane (DCM) to a mixture of 95:5 DCM:MeOH.

  • Pre-treat the Sample: Ensure your compound is fully dissolved in the loading solvent. If it precipitates upon loading, it will not move effectively. Use a stronger solvent like DCM or a small amount of methanol to dissolve the crude material for loading. Consider "dry loading" (adsorbing the compound onto a small amount of silica first) to improve band sharpness.

Workflow for Troubleshooting Column Chromatography

References

Technical Support Center: Synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic building block. The guidance is structured to address practical laboratory challenges with scientifically grounded explanations.

Part 1: Overview of the Synthetic Strategy

The synthesis of the 1,2,3,4-tetrahydro-2,7-naphthyridine core is most effectively approached via an acid-catalyzed intramolecular electrophilic substitution, analogous to the classic Pictet-Spengler reaction.[1][2] This strategy involves the cyclization of a β-pyridylethylamine with an aldehyde. For the target molecule, 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, the most logical and regiochemically controlled route begins with a pre-chlorinated pyridine precursor.

The proposed pathway is a two-step process:

  • Imine Formation: Condensation of the key intermediate, 3-(2-aminoethyl)-4-chloropyridine, with formaldehyde to form an intermediate Schiff base (iminium ion under acidic conditions).

  • Pictet-Spengler Cyclization: The electron-rich C-4 position of the pyridine ring (ortho to the ethylamine substituent) attacks the electrophilic iminium ion, leading to ring closure and formation of the desired tetrahydronaphthyridine scaffold.

This approach is superior to late-stage chlorination of the parent 1,2,3,4-tetrahydro-2,7-naphthyridine, which would likely result in a complex mixture of regioisomers that are difficult to separate.[3][4]

Synthetic_Pathway Proposed Synthesis via Pictet-Spengler Reaction cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product SM1 3-(2-Aminoethyl)-4-chloropyridine Imine Intermediate Iminium Ion SM1->Imine Condensation SM2 Formaldehyde (from Paraformaldehyde) SM2->Imine Cyclization Pictet-Spengler Cyclization (H+, Heat) Imine->Cyclization Product 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine Cyclization->Product Deprotonation

Caption: Proposed synthetic pathway for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine.

Part 2: Troubleshooting Guide

This section addresses common issues observed during the synthesis in a question-and-answer format.

Q1: My final yield is consistently low (<30%). What is the primary cause and how can I improve it?

Answer: A low yield in this specific Pictet-Spengler reaction is the most common challenge and is primarily due to the electronic nature of the pyridine ring.

Causality: The Pictet-Spengler reaction is an electrophilic aromatic substitution. Unlike highly nucleophilic rings like indole or furan, the pyridine ring is inherently electron-deficient.[1][5] The addition of a strongly electron-withdrawing chlorine atom at the C-4 position further deactivates the ring, making the key C-C bond-forming cyclization step sluggish and energetically demanding. This requires forcing conditions (strong acid, high temperature), which can simultaneously promote side reactions and degradation.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Acid Catalyst Screen various Brønsted acids. Start with trifluoroacetic acid (TFA) as the solvent and catalyst. If yields are poor, move to stronger acids like polyphosphoric acid (PPA) or methanesulfonic acid.A stronger acid ensures complete formation of the highly electrophilic iminium ion intermediate and can better protonate the pyridine ring, which can paradoxically increase reactivity at certain positions.[6][7]
Temperature Optimize the reaction temperature carefully. Begin at a moderate temperature (e.g., 80 °C) and incrementally increase to 100-120 °C. Monitor the reaction by TLC or LC-MS for product formation versus decomposition.There is a narrow therapeutic window. Insufficient heat will prevent cyclization, while excessive heat will cause charring and polymerization of the starting amine.[8]
Concentration Run the reaction at high dilution (e.g., 0.05 M to 0.1 M). This can be achieved by the slow addition of the starting materials to the hot acidic solvent.High dilution favors the intramolecular cyclization over intermolecular side reactions, such as polymerization of the starting amine or formaldehyde.
Q2: My reaction mixture turns dark brown or black (tarring), and purification is impossible. What is causing this degradation?

Answer: Severe tarring indicates decomposition and/or polymerization, which is common when subjecting electron-deficient amino-pyridines to harsh acidic conditions.

Causality: The combination of a primary amine, an aldehyde, and strong acid at high temperatures is a recipe for undesired side reactions. The starting 3-(2-aminoethyl)-4-chloropyridine can undergo intermolecular condensation reactions, leading to insoluble polymeric materials. Furthermore, acid-catalyzed decomposition of the pyridine ring itself can occur under excessively harsh conditions.[6]

Preventative Measures:

  • Use a High-Purity Formaldehyde Source: Use high-purity paraformaldehyde or trioxane instead of aqueous formalin. Water can interfere with the reaction and dehydrating agents like PPA.

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon). This prevents oxidative side reactions that contribute to the formation of colored, complex impurities.

  • Semi-One-Pot Procedure: Modify the procedure to a "semi-one-pot" reaction.

    • Step A: Stir the 3-(2-aminoethyl)-4-chloropyridine and paraformaldehyde in a non-acidic, dehydrating solvent like toluene or acetonitrile at a moderate temperature (50-60 °C) for 1-2 hours to favor the formation of the initial imine or its cyclic trimer.

    • Step B: Cool the mixture and then add the strong acid catalyst (e.g., TFA or PPA) and heat to the optimized temperature for cyclization. This sequential approach can minimize the time the free amine is exposed to strong acid at high temperatures.

Q3: My crude NMR shows a complex mixture with multiple unexpected singlets and complex aromatic signals. What are the likely byproducts?

Answer: Besides polymerization, a common side reaction is the formation of stable, non-cyclized intermediates or products from alternative reaction pathways. One significant possibility is the formation of a spirocyclic intermediate that rearranges to an undesired regioisomer, although this is less common with pyridine than with activated benzene rings.[8] A more probable side reaction is incomplete cyclization or N-acylation if using formic acid as an acid source.

A plausible and often overlooked side reaction involves the formation of a stable aminal or N,N'-methylene-bis-amine if the stoichiometry of formaldehyde is not carefully controlled.

Side_Reaction Potential Dimerization Side Reaction SM1 2x 3-(2-Aminoethyl)- 4-chloropyridine Side_Product N,N'-Methylene-bis-amine Dimer SM1->Side_Product Intermolecular Condensation SM2 Formaldehyde (Excess) SM2->Side_Product

Caption: Formation of a dimeric byproduct from excess formaldehyde.

Solution:

  • Stoichiometry: Use formaldehyde as the limiting reagent or in slight excess (1.0-1.2 equivalents). A large excess strongly favors intermolecular reactions.

  • Analytical Monitoring: Use LC-MS to monitor the reaction. This can help identify the mass of major byproducts, aiding in their structural elucidation.

  • Purification Strategy: If isomeric byproducts are formed, purification will be challenging. Reverse-phase preparative HPLC is often the most effective technique for separating closely related polar isomers.[9]

Q4: How can I effectively purify the 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine product?

Answer: The product is a relatively polar, basic amine, which requires specific purification techniques to avoid common issues like peak tailing on silica gel.

Recommended Purification Workflow:

  • Aqueous Workup (Acid-Base Extraction):

    • After the reaction is complete, quench carefully by pouring onto ice and basifying with a strong base (e.g., 10M NaOH or solid K₂CO₃) to a pH > 12.

    • Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. This removes the acid catalyst and any non-basic impurities.

  • Chromatography:

    • Silica Gel Chromatography: Standard silica gel can be used, but peak tailing is a major risk due to the basic nature of the product interacting with acidic silanol groups.

      • Mitigation: Pre-treat the silica gel with triethylamine (Et₃N). Use an eluent system containing a small percentage of a base, for example, DCM/Methanol/Ammonia (e.g., 95:4.5:0.5).

    • Reverse-Phase Chromatography (HPLC): This is often the preferred method for polar basic compounds.

      • Conditions: Use a C18 column with a mobile phase of water and acetonitrile containing a modifier like 0.1% TFA or formic acid. The product will be isolated as the corresponding salt.

Troubleshooting_Workflow General Troubleshooting Workflow Start Reaction Outcome (TLC/LC-MS Analysis) Check1 Low Conversion? Start->Check1 Check2 Significant Tarring? Check1->Check2 No Action1 Increase Temp. Use Stronger Acid (e.g., PPA) Check1->Action1 Yes Check3 Complex Mixture? Check2->Check3 No Action2 Lower Temp. Use Inert Atmosphere Consider 'Semi-One-Pot' Check2->Action2 Yes Success Proceed to Purification Check3->Success No Action3 Check Stoichiometry Use High Dilution Prep-HPLC for Purification Check3->Action3 Yes Action1->Start Re-run Reaction Action2->Start Re-run Reaction Action3->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Part 3: Frequently Asked Questions (FAQs)

  • Q: Can I use a Bischler-Napieralski reaction for this synthesis? A: While related, the Bischler-Napieralski reaction is not ideal for this target. It requires cyclization of a β-arylethylamide (not an amine) to form a 3,4-dihydroisoquinoline intermediate, which would then require an additional reduction step to yield the tetrahydro- level of oxidation.[8][10] The Pictet-Spengler reaction directly provides the desired tetrahydro- product in a single cyclization step.

  • Q: Is it better to synthesize the unchlorinated 1,2,3,4-tetrahydro-2,7-naphthyridine first and then chlorinate it? A: This is not recommended. Direct electrophilic chlorination of the 1,2,3,4-tetrahydro-2,7-naphthyridine ring system would be unselective. The pyridine ring has multiple positions susceptible to chlorination (C-5, C-6, C-8), and predicting the major product is difficult without extensive experimental screening.[3] Starting with the correctly substituted 3-(2-aminoethyl)-4-chloropyridine ensures perfect regiochemical control.

  • Q: What is the best source of formaldehyde for this reaction? A: High-purity paraformaldehyde is the preferred source. It is an anhydrous solid polymer that thermally depolymerizes in situ under acidic conditions to provide monomeric formaldehyde. This avoids introducing water into the reaction, which is detrimental when using water-sensitive dehydrating acids like PPA.

References

Technical Support Center: Resolving Solubility Challenges of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is a heterocyclic building block used in the synthesis of pharmaceutical compounds, often for targeting neurological disorders.[1][2][3] As a hydrochloride salt of a weakly basic molecule, it is designed for improved aqueous solubility over its free base form.[4][5] However, researchers frequently encounter challenges in achieving desired concentrations for in vitro and in vivo experiments. This guide provides a structured, question-and-answer-based approach to systematically characterize and overcome these solubility issues, grounded in fundamental physicochemical principles.

Section 1: Foundational Characterization - The 'Know Your Molecule' Approach

This initial phase is the most critical for designing a successful solubilization strategy. Rushing this step is the most common cause of experimental failure and variability.

Q1: I have just received my vial of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl. What are the absolute first steps I should take before trying to make a high-concentration stock solution?

A1: Before targeting a specific concentration, you must first establish a baseline physicochemical profile of your compound lot. This involves three key analyses: visual inspection, baseline solubility screening, and determining the pH-dependent solubility profile. Since naphthyridine derivatives contain basic nitrogen atoms, their solubility is expected to be highly dependent on pH.[6][7][8]

The workflow below outlines the essential initial characterization process.

cluster_0 Phase 1: Initial Characterization Start Start: Receive Compound Visual Visual Inspection (Crystalline? Amorphous?) Start->Visual Screening Baseline Solubility Screening (Water, PBS, Organic Solvents) Visual->Screening Proceed if solid appears homogenous pH_Profile pH-Solubility Profile (e.g., pH 2, 4, 6.8, 7.4) Screening->pH_Profile Identifies promising solvent systems pKa Determine pKa (Critical for predicting ionization) pH_Profile->pKa Explains pH-dependency Strategy Select Solubilization Strategy pKa->Strategy

Caption: Initial workflow for compound characterization.

Experimental Protocol 1: Equilibrium Solubility Determination

This protocol establishes the maximum soluble concentration of the compound in a given solvent under equilibrium conditions.

  • Preparation: Add an excess amount of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl to a known volume of the test solvent (e.g., 10 mg into 1 mL of water in a glass vial).

  • Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours. A rotating mixer or shaker is ideal to ensure continuous mixing.

  • Phase Separation: After 24 hours, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Section 2: Basic Solubilization Strategies

For many applications, simple adjustments to the formulation vehicle are sufficient.

Q2: My compound shows poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4). What is the simplest way to increase its solubility?

A2: The most straightforward method is pH adjustment . As a hydrochloride salt of a weak base, the compound is most soluble in its protonated (ionized) state. Lowering the pH of the vehicle will shift the equilibrium towards this more soluble form.

  • Causality: The naphthyridine ring system contains nitrogen atoms that can be protonated. At low pH, these nitrogens accept a proton (H+), forming a positively charged cation which is more readily solvated by polar water molecules. As the pH increases towards and beyond the compound's pKa, it will deprotonate to the less soluble free base form. Therefore, attempting to dissolve the compound in acidic buffers (e.g., pH 2-4 citrate or acetate buffers) is a logical first step.[7][9]

Q3: I need to prepare a concentrated stock solution for serial dilutions. How can I use co-solvents effectively?

A3: Using a water-miscible organic co-solvent is a standard and effective technique for achieving high-concentration stock solutions.[10][11] Co-solvents work by reducing the polarity of the aqueous environment, which decreases the interfacial tension between the hydrophobic regions of the drug and the solvent, enhancing solubility.[11]

Table 1: Common Co-solvents for Preclinical Formulations

Co-SolventProperties & ConsiderationsTypical Starting Concentration
DMSO Excellent solubilizing power for a wide range of compounds. Can have cellular effects and should be kept at low final concentrations (<0.5%) in in vitro assays.[12]100% for initial stock
Ethanol (EtOH) Good solubilizer, commonly used for in vivo formulations. Can cause precipitation when diluted into aqueous buffers.20-50% in water
PEG 400 Polyethylene Glycol 400. A non-volatile, low-toxicity co-solvent. Often used in combination with other solvents for oral and parenteral formulations.30-60% in water
Propylene Glycol (PG) Similar to PEG 400, widely used in pharmaceutical formulations.20-50% in water
Experimental Protocol 2: Preparation of a Co-Solvent-Based Formulation

This protocol provides a general method for preparing a solution suitable for in vivo dosing, minimizing precipitation upon administration.

  • Weigh Compound: Accurately weigh the required amount of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl.

  • Initial Dissolution: Add the primary organic co-solvent (e.g., PEG 400) to the compound. Vortex or sonicate until the solid is completely dissolved. This may require gentle warming (e.g., to 37-40°C).

  • Sequential Addition: Slowly add any secondary co-solvents (e.g., Tween 80, if used as a surfactant) and mix thoroughly.

  • Final Dilution: Add the aqueous component (e.g., saline or acidic buffer) dropwise while continuously vortexing. This gradual dilution is critical to prevent the compound from "crashing out" or precipitating.

  • Final Check: Inspect the final solution for any cloudiness or particulates. The solution should be clear.

Section 3: Troubleshooting Common Issues

Q4: I dissolved my compound in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous cell culture media or buffer. What is happening?

A4: This is a classic case of solvent-shifting precipitation . The compound is highly soluble in the organic stock solvent (DMSO) but exceeds its solubility limit in the final aqueous medium, causing it to crash out.

Troubleshooting Steps:

  • Lower Final DMSO Concentration: The most common fix is to ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% (v/v).[7]

  • Use an Intermediate Co-solvent: Pre-dissolving the compound in a less potent but more water-compatible solvent like ethanol or PEG 400 before adding it to the aqueous buffer can sometimes mitigate precipitation.[7]

  • Check Buffer pH: The pH of your final aqueous buffer is critical. If you are diluting a stock of the HCl salt into a neutral (pH 7.4) or slightly basic buffer, you may be causing it to convert to its less soluble free base form.[7]

Q5: I successfully prepared a clear aqueous solution, but it becomes cloudy or a precipitate forms after a few hours. What is the likely cause?

A5: This instability often points to salt disproportionation . This occurs when the hydrochloride salt reverts to its corresponding, and less soluble, free base form in solution.[13] This is a significant risk for HCl salts of weakly basic compounds, especially in aqueous formulations that are not strongly acidified.[4]

The stability of the salt is governed by the pHmax, which is the pH below which the salt is thermodynamically stable with respect to its free base.

The Problem of Salt Disproportionation cluster_0 Conditions Promoting Disproportionation Salt_Soluble R-NH2+ Cl- (Soluble Salt Form) Base_Insoluble R-NH + H+ + Cl- (Insoluble Free Base) Salt_Soluble->Base_Insoluble Disproportionation (Precipitation Occurs) Base_Insoluble->Salt_Soluble Re-protonation (Requires Lower pH) High_pH pH > pHmax of compound High_pH->Salt_Soluble Basic_Excipients Basic Excipients (e.g., Magnesium Stearate, Sodium Croscarmellose) Basic_Excipients->Salt_Soluble

Caption: The equilibrium of salt disproportionation.

Solutions:

  • Maintain Low pH: Formulate and store the solution at a pH well below the compound's pHmax. This may require using an acidic buffer (e.g., pH < 4).

  • Avoid Problematic Excipients: In solid formulations, avoid excipients with basic functional groups that can act as proton acceptors and induce disproportionation.[4][14]

Section 4: Advanced Formulation Strategies

When simple methods are insufficient, more complex formulation approaches are necessary. These are often required for achieving higher concentrations needed for toxicology studies or developing a final drug product.

Q6: I need to achieve a concentration of >10 mg/mL in an aqueous vehicle for an in vivo study, but pH and co-solvents are not enough. What are my options?

A6: When basic strategies are exhausted, you should explore advanced formulation technologies that enhance apparent solubility. The choice depends on the specific properties of the drug and the intended route of administration.[5]

Table 2: Comparison of Advanced Solubility Enhancement Techniques

TechniqueMechanismAdvantagesDisadvantages
Surfactant Micelles Surfactants (e.g., Tween 80, Poloxamer 188) form micelles above their critical micelle concentration (CMC), encapsulating the drug in their hydrophobic core.[9][15][16]Simple to prepare; widely used in commercial products.Potential for toxicity with some surfactants; drug loading can be limited.
Cyclodextrin Complexation Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) are cyclic oligosaccharides that form inclusion complexes, shielding the hydrophobic drug from water.[15][16]High safety profile; can significantly increase solubility.Can be expensive; competition for the binding site can occur in vivo.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion or microemulsion upon contact with aqueous fluids.[17][18]Excellent for highly lipophilic drugs; can enhance oral absorption.Complex formulation development; potential for GI side effects.
Amorphous Solid Dispersions (ASD) The drug is dispersed in its high-energy, more soluble amorphous state within a hydrophilic polymer matrix.[7][17][19]Can achieve very high apparent solubility and supersaturation.Requires specialized manufacturing (spray drying, hot-melt extrusion); physical stability of the amorphous form can be a concern.

Section 5: Frequently Asked Questions (FAQs)

Q7: Are there specific excipients I should be cautious about when formulating this compound, especially for a solid dosage form?

A7: Yes. For an HCl salt of a weak base, you must be particularly cautious with basic excipients. Excipients containing carboxylate groups, such as magnesium stearate , sodium croscarmellose , and sodium stearyl fumarate , have been shown to induce disproportionation of HCl salts back to the less soluble free base, compromising stability and dissolution.[4][14] Magnesium stearate is often highlighted as particularly deleterious for HCl salts.[4][14]

Q8: How does temperature typically affect the solubility of this compound?

A8: In most cases, the solubility of a solid in a liquid is an endothermic process, meaning solubility will increase with temperature. Gentle heating (e.g., to 37-50°C) can be a useful tool to aid dissolution during preparation. However, always verify the thermal stability of your compound before applying heat, and be aware that allowing a heated, saturated solution to cool may result in supersaturation and eventual precipitation.

Q9: What is the best practice for storing stock solutions of this compound?

A9: For maximum stability:

  • Solvent: If possible, store as a stock in a non-aqueous solvent like DMSO or ethanol.

  • pH: If an aqueous stock is required, it should be prepared in an acidic buffer (pH < 4) to prevent disproportionation.

  • Temperature: Store at -20°C or -80°C to slow down any potential chemical degradation.

  • Aliquots: Freeze the stock solution in single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and cause it to precipitate out of solution over time.

References

troubleshooting analytical detection of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its analysis. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

The analysis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, a polar, basic compound, by reversed-phase HPLC can be challenging. Success hinges on controlling the interactions between the analyte and the stationary phase.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing significant peak tailing for my analyte. What is the cause and how can I resolve it?

Answer: Peak tailing is the most common issue for basic compounds like 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. The primary cause is secondary interactions between the basic nitrogen atoms in your molecule and acidic, ionized silanol groups on the surface of conventional silica-based C18 columns.[1][2][3] These interactions lead to a secondary, stronger retention mechanism that causes the peak to tail.

Here’s a systematic approach to mitigate this issue:

  • Mobile Phase pH Adjustment: The most effective strategy is to control the ionization state of both the analyte and the silanol groups. By operating at a low pH (e.g., 2.5-3.5), you protonate the silanol groups, minimizing their ability to interact with the protonated basic analyte.[1][3]

  • Column Selection: If tailing persists, consider using a column with a modified surface chemistry.

    • End-capped Columns: These columns have fewer free silanol groups, reducing the sites for secondary interactions.[4]

    • Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These are designed to provide better peak shape for basic compounds by shielding the silanol groups.[1][5]

  • Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-50 mM) to maintain a consistent pH across the column, which is crucial for symmetrical peaks.[1]

Question 2: My retention time is shifting between injections. What should I investigate?

Answer: Retention time instability can compromise data integrity. The causes can be instrumental or chemical.

  • Instrumental Checks:

    • Pump Performance: Ensure the pump is delivering a consistent mobile phase composition. Check for leaks and perform a pump performance test.

    • Column Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can cause shifts in retention.

  • Chemical and Methodological Checks:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This is particularly important for gradient methods.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time drift.

    • Sample Matrix Effects: If analyzing complex samples, matrix components can build up on the column and alter its chemistry. Incorporate a column wash step in your gradient or perform sample cleanup using Solid Phase Extraction (SPE).[4]

Question 3: How do I develop a stability-indicating HPLC method for this compound?

Answer: A stability-indicating method is crucial for pharmaceutical development as it must be able to separate the intact active pharmaceutical ingredient (API) from its degradation products.[6][7][8][9][10]

The process involves:

  • Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acidic and basic hydrolysis, oxidation, photolysis, and heat) to generate potential degradation products.[8][10]

  • Method Development: Develop an HPLC method that can resolve the main peak from all the degradation peaks. A good starting point would be a gradient method on a C18 column with a low pH mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid in water and acetonitrile).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in both stressed and unstressed samples. This helps to ensure that no degradation products are co-eluting with the main peak.

Recommended Starting HPLC Parameters

The following table provides a robust starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, <3 µm particle sizeA good starting point for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterLow pH to minimize silanol interactions and promote good peak shape.[1][3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5-95% B over 10-15 minutesA generic gradient to elute a wide range of polarities, including potential impurities.
Flow Rate 0.3-1.0 mL/min (depending on column i.d.)Standard flow rates for analytical HPLC.
Column Temp. 30-40 °CImproves peak shape and reduces viscosity.
Detector PDA/UV at ~254 nm or 280 nmThe naphthyridine ring system should have strong UV absorbance. A PDA allows for peak purity assessment.
Injection Vol. 1-10 µLDependent on sample concentration.
Sample Diluent Mobile Phase A or a weaker solventTo ensure good peak shape and avoid solvent mismatch effects.[11]

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift low_signal Low Signal? start->low_signal ph_check Adjust Mobile Phase pH to 2.5-3.5 peak_tailing->ph_check Yes equilibration Ensure Full Column Equilibration rt_shift->equilibration Yes wavelength Optimize Detection Wavelength low_signal->wavelength Yes column_check Switch to End-capped or Polar-Embedded Column ph_check->column_check Still Tailing buffer_check Increase Buffer Strength (10-50 mM) column_check->buffer_check Still Tailing solution Problem Resolved buffer_check->solution temp_control Use Column Oven equilibration->temp_control Still Shifting pump_check Check Pump Performance temp_control->pump_check Still Shifting pump_check->solution concentration Increase Sample Concentration wavelength->concentration Still Low injection_vol Increase Injection Volume concentration->injection_vol Still Low injection_vol->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS can be a powerful tool for the analysis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, offering high resolution and structural information from mass spectra. However, the thermal stability of the analyte is a critical consideration.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Is GC-MS a suitable technique for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine?

Answer: Yes, GC-MS can be suitable, provided the compound is thermally stable and sufficiently volatile. Tetrahydro-naphthyridine derivatives can be amenable to GC analysis, but thermal degradation in the injector port is a potential issue. A lower injection port temperature should be evaluated during method development. If degradation is observed, derivatization to a more stable analogue may be necessary, or LC-MS would be the preferred technique.

Question 2: I'm seeing broad peaks and poor sensitivity. What should I check?

Answer:

  • Injector Temperature: As mentioned, high injector temperatures can cause degradation. Start with a lower temperature (e.g., 200-220 °C) and gradually increase it to find the optimal balance between volatilization and stability.

  • Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point for this type of compound.

  • Carrier Gas Flow: Ensure an optimal linear velocity for your carrier gas (typically helium or hydrogen) to maximize efficiency.

  • Ion Source: For chlorinated compounds, using Electron Capture Negative Ionization (ECNI) can significantly enhance sensitivity compared to standard Electron Ionization (EI).[12]

Question 3: How can I confirm the identity of my compound using the mass spectrum?

Answer:

  • Molecular Ion (M+): Look for the molecular ion peak. Due to the presence of chlorine, you should observe a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, you will see an M+ peak and an M+2 peak with a height ratio of about 3:1.[13] This is a strong indicator of a monochlorinated compound.

  • Fragmentation Pattern: The fragmentation will be influenced by the tetrahydro-naphthyridine core and the chlorine substituent. Expect to see fragmentation patterns involving the loss of HCl or cleavage of the saturated ring. The fragmentation of chloro-substituted aromatics often involves the loss of the halogen.[14][15]

Recommended Starting GC-MS Parameters
ParameterRecommended ConditionRationale
Column DB-5ms or equivalent, 30 m x 0.25 mm i.d., 0.25 µm filmA robust, general-purpose column suitable for a wide range of compounds.
Injector Temp. 220-250 °C (optimize for thermal stability)Balance between efficient volatilization and preventing degradation.
Oven Program Start at 100 °C, ramp 10-20 °C/min to 280 °CA typical starting program to ensure elution of the analyte and any impurities.
Carrier Gas Helium at ~1 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Ionization Mode EI and/or ECNIEI for general fragmentation patterns, ECNI for enhanced sensitivity of the chlorinated compound.[12]
MS Scan Range 50-400 m/zTo capture the molecular ion and key fragments.

GC-MS Analysis Workflow

GCMS_Workflow start Sample Preparation (Dissolve in appropriate solvent) injection GC Injection (Evaluate injector temperature for thermal stability) start->injection separation Chromatographic Separation (e.g., DB-5ms column) injection->separation ionization Ionization (EI for fragmentation, ECNI for sensitivity) separation->ionization detection Mass Detection (Scan m/z 50-400) ionization->detection analysis Data Analysis (Check for M/M+2 isotope pattern) detection->analysis result Compound Identified & Quantified analysis->result

Caption: A standard workflow for GC-MS analysis of the target analyte.

Part 3: NMR Spectroscopy and Impurity Profiling

Nuclear Magnetic Resonance (NMR) is essential for unambiguous structure elucidation and for identifying impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the key features to look for in the ¹H NMR spectrum?

Answer: The ¹H NMR spectrum of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine will show distinct regions:

  • Aromatic Region: You will observe signals for the protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of the 2,7-naphthyridine scaffold.[16]

  • Aliphatic Region: The tetrahydro portion of the molecule will give rise to signals in the upfield region, likely as complex multiplets due to coupling between the methylene protons.

  • NH Proton: The proton on the secondary amine in the tetrahydro ring may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Question 2: I see extra peaks in my NMR spectrum. How can I identify them?

Answer: Extra peaks likely correspond to residual solvents or synthesis-related impurities.

  • Residual Solvents: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.[17]

  • Synthesis Impurities: The synthesis of naphthyridine derivatives often involves precursors like aminopyridines.[18] Unreacted starting materials are a common impurity. Due to the basic nature of these precursors, they can often be removed with a simple acidic wash during the workup before final purification.[18]

Common Impurities and Removal Strategies
Impurity TypeIdentificationRecommended Removal Strategy
Unreacted Aminopyridine Characteristic aromatic signals in ¹H NMR.Acidic wash (e.g., 1-5% HCl) during workup to form a water-soluble salt.[18]
Residual High-Boiling Solvents (e.g., DMSO, Pyridine) Characteristic signals in ¹H NMR.For basic solvents like pyridine, an acidic wash is effective. For DMSO, aqueous washes are needed. Co-evaporation with a solvent like toluene can also be effective.[18]
Side-Products May require 2D NMR (COSY, HSQC) and MS for characterization.Column chromatography or recrystallization.

References

Technical Support Center: Degradation Pathway Analysis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for investigating the degradation pathways of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride. This document is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for conducting forced degradation studies, troubleshooting common experimental hurdles, and developing a robust stability-indicating analytical method for this compound.

Our approach is grounded in established scientific principles and regulatory expectations, aiming to empower you to confidently elucidate the chemical stability of this molecule.[1][2]

Getting Started: The "Why" and "How" of Forced Degradation

Forced degradation, or stress testing, is a critical component of pharmaceutical development.[1] These studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1] This information is fundamental for developing and validating stability-indicating analytical methods, which are a regulatory requirement to ensure the quality, safety, and efficacy of the final drug product.[2]

The primary objectives of performing forced degradation on this compound are:

  • To Identify Likely Degradants: Understanding what impurities might form during manufacturing, shipping, and storage.

  • To Elucidate Degradation Pathways: Revealing the chemical mechanisms by which the molecule degrades.

  • To Develop a Stability-Indicating Method: Creating an analytical method (typically HPLC) that can accurately measure the parent compound and separate it from all potential degradation products.

  • To Inform Formulation and Packaging Decisions: Gaining insights into the molecule's liabilities to guide the development of a stable formulation and select appropriate packaging.

Predicted Degradation Hotspots

Based on the structure of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, we can anticipate several potential sites of reactivity:

  • Chloropyridine Ring: The chloro-substituted pyridine ring may be susceptible to nucleophilic substitution (e.g., hydrolysis to a hydroxy-pyridine derivative) under harsh hydrolytic conditions.[3][4] It is also a potential site for photolytic degradation.[5][6][7]

  • Tetrahydropyridine Ring: This saturated heterocyclic ring is a likely target for oxidation, potentially leading to the aromatization of the ring to form the corresponding naphthyridine derivative.[8][9][10][11]

  • Secondary Amine: The secondary amine within the tetrahydropyridine ring is a potential site for oxidation, which could lead to N-oxide formation or other oxidative degradation products.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when planning and executing forced degradation studies for this compound.

Q1: What are the recommended starting conditions for my forced degradation studies?

A1: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12] Over-stressing can lead to secondary degradants not relevant to real-world stability. The following table provides recommended starting points. It is crucial to run a control sample (API in solvent, protected from the stress condition) in parallel for each experiment.

Stress ConditionRecommended Starting ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.Hydrolysis of the chloro group; degradation of the tetrahydro-ring.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours.Hydrolysis of the chloro group.[3]
Oxidation 3% H₂O₂ at room temperature for 24-48 hours.Oxidation of the tetrahydropyridine ring to the aromatic naphthyridine; N-oxide formation.[9][10]
Thermal Stress Solid drug substance at 80°C for 48 hours.General decomposition.
Photolytic Stress Solid or solution form exposed to an ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²).Photodegradation of the chloropyridine moiety.[5][6][[“]]
Q2: How should I prepare my samples for these studies?

A2: A stock solution of this compound at a concentration of approximately 1 mg/mL is a good starting point. The choice of solvent is critical. It should be inert to the stress conditions and fully dissolve the compound. A common choice is a mixture of water and a polar organic solvent like acetonitrile or methanol. For hydrolysis studies, the drug is dissolved in the acidic or basic solution directly.

Q3: What analytical technique is best for analyzing the stressed samples?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability-indicating methods.[14][15] A reversed-phase C18 column is a versatile starting point for separating polar and non-polar compounds.[16] Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying the mass of unknown degradation products, which is a crucial step in structure elucidation.[15]

Q4: How do I develop a stability-indicating HPLC method?

A4: The key is to achieve baseline separation between the main peak (parent compound) and all degradation product peaks.

  • Start with a Generic Gradient: Begin with a broad gradient (e.g., 5% to 95% acetonitrile in water with a suitable buffer) on a C18 column.

  • Analyze Stressed Samples: Inject samples from each stress condition.

  • Optimize Separation: Adjust the gradient slope, mobile phase pH, and organic solvent to resolve any co-eluting peaks. The pKa of the molecule will be important for selecting the appropriate mobile phase pH.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The UV spectra across a single peak should be identical if the peak is pure.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Q5: I don't see any degradation after applying the initial stress conditions. What should I do?

A5: If no degradation is observed, you need to increase the harshness of the conditions incrementally.[12]

  • For Hydrolysis: Increase the acid/base concentration (e.g., to 1 M) or the temperature (e.g., to 80°C).

  • For Oxidation: Increase the concentration of H₂O₂ (e.g., to 10%) or the temperature.

  • For Thermal Stress: Increase the temperature (e.g., in 10°C increments).

  • For Photolytic Stress: Increase the duration of exposure.

Q6: My degradation is too extensive (>20%), and my main peak is almost gone. How can I control this?

A6: This indicates your stress conditions are too severe. You should reduce the intensity of the stressor.[12]

  • For Hydrolysis: Decrease the acid/base concentration, lower the temperature, or shorten the reaction time.

  • For Oxidation: Use a lower concentration of H₂O₂ or reduce the exposure time.

  • For Thermal Stress: Lower the temperature.

  • For Photolytic Stress: Reduce the exposure time.

Q7: My chromatogram shows a noisy or drifting baseline. What could be the cause?

A7: Baseline issues in HPLC can stem from several sources.[17][18]

  • Mobile Phase: Ensure your mobile phase is properly degassed and that the components are fully miscible. If using buffers, make sure they are completely dissolved and filtered.

  • Contamination: A contaminated guard column or analytical column can cause baseline noise. Flush the system thoroughly.

  • Detector: A failing lamp in your UV detector can cause a noisy baseline.

Q8: I see new peaks in my chromatogram, but I'm not sure if they are degradants or artifacts. How can I tell?

A8: This is a common challenge.

  • Compare with Control: The most important step is to compare the chromatogram of the stressed sample to your control sample. Any peak present in the stressed sample but not the control is a potential degradant.

  • Blank Injections: Inject a blank (your sample solvent) to ensure the peaks are not coming from the solvent or system.

  • Mass Balance: A good stability-indicating method should account for all the initial mass of the parent drug. The decrease in the area of the main peak should roughly correspond to the sum of the areas of the new degradant peaks.

Visualized Workflows and Protocols

Experimental Workflow Diagram

This diagram outlines the general workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation Prep_API Prepare 1 mg/mL API Stock Solution Acid Acid Hydrolysis Prep_API->Acid Base Base Hydrolysis Prep_API->Base Oxidation Oxidation Prep_API->Oxidation Thermal Thermal Prep_API->Thermal Photo Photolytic Prep_API->Photo Prep_Stress Prepare Stress Reagents (HCl, NaOH, H2O2) Prep_Stress->Acid Prep_Stress->Base Prep_Stress->Oxidation HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Peak_Purity Peak Purity Assessment (PDA) HPLC->Peak_Purity Identify Identify Degradants Peak_Purity->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: General workflow for forced degradation studies.

Troubleshooting Decision Tree

This diagram provides a logical approach to troubleshooting common issues in forced degradation experiments.

Troubleshooting_Tree Start Analyze Stressed Sample by HPLC Degradation_Check Is Degradation 5-20%? Start->Degradation_Check Too_Low Degradation < 5% Degradation_Check->Too_Low No Too_High Degradation > 20% Degradation_Check->Too_High No Good Degradation is 5-20% Degradation_Check->Good Yes Increase_Stress Increase Stress Severity: - Higher Temp - Higher [Reagent] - Longer Time Too_Low->Increase_Stress Decrease_Stress Decrease Stress Severity: - Lower Temp - Lower [Reagent] - Shorter Time Too_High->Decrease_Stress Proceed Proceed to Peak Purity and Method Validation Good->Proceed

Caption: Decision tree for optimizing degradation levels.

Protocol: Example of Acid Hydrolysis
  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Application:

    • Test Sample: To 1 mL of the sample solution in a sealed vial, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL API in 0.1 M HCl.

    • Control Sample: To 1 mL of the sample solution, add 1 mL of water.

  • Incubation: Place both vials in a water bath or oven at 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 4, 8, 12, 24 hours).

  • Neutralization: Immediately neutralize the acidic aliquot by adding an equivalent amount of 0.1 M NaOH. For the control, add an equivalent amount of water.

  • Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by your developed HPLC method.

References

Technical Support Center: Synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize impurities during the production of this important heterocyclic building block.[1] This document provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

I. Overview of the Synthetic Strategy

The synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine typically proceeds through a multi-step sequence. While various synthetic routes to the 2,7-naphthyridine core exist[2][3], a common and logical pathway involves the initial construction of a 2,7-naphthyridinone precursor, followed by chlorination and subsequent selective reduction of one of the pyridine rings.

A plausible synthetic route is outlined below:

Synthetic_Pathway A Pyridine Derivative B 2,7-Naphthyridinone Intermediate A->B Cyclization C 6-Chloro-2,7-naphthyridine B->C Chlorination (e.g., POCl3) D 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine C->D Selective Reduction (e.g., Catalytic Hydrogenation)

Caption: Plausible synthetic pathway for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine.

This guide will address potential issues and impurities that may arise at each of these key stages.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

A. Synthesis of the 2,7-Naphthyridinone Intermediate

The initial cyclization to form the 2,7-naphthyridinone core is a critical step that dictates the overall yield and purity of the final product. Various methods, including those starting from pyridine derivatives, can be employed.[2][3]

Q1: My cyclization reaction to form the 2,7-naphthyridinone is low-yielding and produces a complex mixture of byproducts. What are the likely causes and how can I optimize this step?

A1: Low yields and complex reaction mixtures in the formation of the 2,7-naphthyridinone core often stem from several factors related to the reaction conditions and the nature of the starting materials.

  • Causality: The cyclization reaction is sensitive to temperature, catalyst, and solvent. Inadequate control over these parameters can lead to side reactions such as polymerization of starting materials, formation of regioisomers, or incomplete reaction. The choice of starting materials and their functional groups can also significantly influence the reaction outcome.

  • Troubleshooting & Protocol:

    • Temperature Control: Carefully control the reaction temperature. Start with the reported literature conditions and then systematically vary the temperature in small increments (e.g., ± 10 °C) to find the optimal point. High temperatures can lead to decomposition and byproduct formation, while low temperatures may result in an incomplete reaction.

    • Catalyst Screening: If a catalyst is used (e.g., acid or base), its concentration and type are crucial. Consider screening different catalysts (e.g., p-toluenesulfonic acid, acetic acid for acid-catalyzed reactions; potassium carbonate, sodium ethoxide for base-catalyzed reactions).

    • Solvent Effects: The polarity of the solvent can significantly impact the reaction. If the reaction is sluggish, consider switching to a higher-boiling point solvent to allow for higher reaction temperatures. Conversely, if side reactions are prevalent, a less polar solvent might be beneficial.

    • Starting Material Purity: Ensure the purity of your starting pyridine derivative. Impurities in the starting material can interfere with the reaction and lead to the formation of unexpected byproducts.

ParameterRecommendationRationale
Temperature Optimize in ± 10 °C incrementsBalances reaction rate and byproduct formation.
Catalyst Screen different acid/base catalysts and concentrationsThe nature and strength of the catalyst can influence the reaction pathway.
Solvent Test solvents with varying polarity and boiling pointsSolvent polarity can affect the solubility of reactants and intermediates, and influence reaction kinetics.
Starting Materials Confirm purity by NMR or GC-MSImpurities can act as catalyst poisons or participate in side reactions.
B. Chlorination of the 2,7-Naphthyridinone

The conversion of the hydroxyl group of the 2,7-naphthyridinone to a chloro group is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5]

Q2: After the chlorination step with POCl₃, I observe multiple spots on my TLC, and the yield of the desired 6-chloro-2,7-naphthyridine is low. What are the potential impurities and how can I improve the reaction?

A2: The chlorination of hydroxypyridines and related heterocycles with POCl₃ can be a vigorous reaction that, if not properly controlled, can lead to several impurities.

  • Causality & Potential Impurities:

    • Incomplete Reaction: Unreacted starting material (the 2,7-naphthyridinone) is a common impurity if the reaction time or temperature is insufficient.

    • Byproducts from POCl₃: Phosphorus oxychloride can react with itself or with trace amounts of water to form pyrophosphoryl chloride and other phosphorus-containing byproducts, which can complicate purification.[6]

    • Over-chlorination: While less common for a single hydroxyl group, if other reactive sites are present on the molecule, unintended chlorination can occur.

    • Hydrolysis: The chlorinated product is often sensitive to moisture and can hydrolyze back to the starting material during workup if the conditions are not anhydrous.

  • Troubleshooting & Protocol:

    • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ for best results.

    • Temperature and Reaction Time: The reaction often requires heating. Monitor the reaction progress by TLC. If the reaction is slow, consider increasing the temperature or prolonging the reaction time. A typical procedure involves heating the substrate in excess POCl₃.[4][5]

    • Use of a Base: In some cases, the addition of a base like N,N-dimethylaniline or pyridine can facilitate the reaction and scavenge the HCl generated.[7]

    • Workup Procedure: Quench the reaction carefully by pouring it onto crushed ice. The product can then be extracted with an organic solvent. Ensure the workup is performed quickly to minimize hydrolysis of the product.

Chlorination_Troubleshooting cluster_solutions Solutions A Chlorination of 2,7-Naphthyridinone B Low Yield / Impurities A->B C Incomplete Reaction B->C Cause D POCl3 Byproducts B->D Cause E Hydrolysis B->E Cause S1 Optimize Temperature & Time C->S1 S2 Ensure Anhydrous Conditions D->S2 S3 Careful Workup E->S3

Caption: Troubleshooting common issues in the chlorination step.

C. Selective Reduction of 6-Chloro-2,7-naphthyridine

The final step is the selective reduction of one of the pyridine rings to afford the desired 1,2,3,4-tetrahydro-2,7-naphthyridine. Catalytic hydrogenation is a common method for this transformation.[8][9]

Q3: The catalytic hydrogenation of my 6-chloro-2,7-naphthyridine is not selective and I'm getting a mixture of products, including the fully reduced decahydronaphthyridine. How can I control the selectivity?

A3: Achieving selective hydrogenation of one ring in a bicyclic heteroaromatic system can be challenging. The selectivity is influenced by the catalyst, solvent, pressure, and temperature.

  • Causality & Potential Impurities:

    • Over-reduction: The most common issue is the reduction of both pyridine rings, leading to the formation of the decahydronaphthyridine derivative.

    • Incomplete Reduction: Unreacted starting material may be present if the reaction conditions are too mild.

    • Isomeric Products: Depending on the substitution pattern, reduction of the other pyridine ring can lead to the formation of the 5,6,7,8-tetrahydro isomer.[8]

    • Dehalogenation: The chloro substituent can be removed under certain hydrogenation conditions (hydrogenolysis), leading to the formation of the dechlorinated tetrahydro-2,7-naphthyridine.

  • Troubleshooting & Protocol:

    • Catalyst Selection: The choice of catalyst is critical. Palladium on carbon (Pd/C) is a common choice.[8] The catalyst loading and quality can also affect the outcome.

    • Solvent and pH: The solvent and the presence of acid or base can influence the selectivity. Acidic conditions can sometimes enhance the selectivity of hydrogenation for one ring.

    • Hydrogen Pressure and Temperature: Lower hydrogen pressure and temperature generally favor partial hydrogenation. Start with mild conditions (e.g., 1-5 atm H₂, room temperature) and gradually increase if the reaction is slow.

    • Reaction Monitoring: Carefully monitor the reaction progress by HPLC or GC-MS to stop the reaction once the desired product is formed and before significant over-reduction occurs.

ParameterRecommendation for SelectivityRationale
Catalyst 5-10% Pd/CA standard catalyst for pyridine ring hydrogenation.
Solvent Ethanol, Methanol, or Acetic AcidProtic solvents are commonly used. Acetic acid can help in activating the ring for reduction.
H₂ Pressure 1-10 atmLower pressures reduce the likelihood of over-reduction.
Temperature Room temperature to 50 °CMilder temperatures provide better control over the reaction.

III. Analytical Characterization and Impurity Profiling

Accurate characterization of the final product and identification of impurities are essential for quality control. A combination of chromatographic and spectroscopic techniques should be employed.

Q4: What are the recommended analytical techniques for characterizing 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine and identifying potential impurities?

A4: A multi-technique approach is recommended for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the final compound and for monitoring the progress of the reaction. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable for this chromophoric molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities, such as residual solvents or low molecular weight byproducts.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product.[12][13] Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals and to elucidate the structure of unknown impurities.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming the elemental composition of the product and impurities.

Analytical_Workflow A Crude Product B HPLC A->B Purity Assessment C GC-MS A->C Volatile Impurities F Purified Product B->F G Impurity Profile B->G D NMR (1H, 13C, 2D) E HRMS F->D Structural Confirmation F->E Elemental Composition G->D Impurity Structure Elucidation G->E Impurity Formula

Caption: Recommended analytical workflow for product characterization and impurity profiling.

IV. References

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. --INVALID-LINK--

  • Bentham Science Publishers. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. --INVALID-LINK--

  • El-Dean, A. M. K., et al. (2022). Synthesis and Reactions of New Hydrazinyl-2,7-naphthyridines and Pyrimidothieno[2,3-c][3][6]naphthyridine Morpholine Derivatives. ResearchGate. --INVALID-LINK--

  • American Chemical Society. (2022). Synthesis of Benzo[c][3][6]naphthyridinones and Benzo[c][3][10]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. Organic Letters. --INVALID-LINK--

  • Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-9. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. --INVALID-LINK--

  • SciSpace. (n.d.). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. PMC. --INVALID-LINK--

  • MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. --INVALID-LINK--

  • Medistri SA. (2024). GC/MS Identification of Impurities. --INVALID-LINK--

  • National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. --INVALID-LINK--

  • Benchchem. (n.d.). 1,2,3,4-Tetrahydro-2,7-naphthyridine. --INVALID-LINK--

  • Synblock. (n.d.). CAS 1196151-85-5 | 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. --INVALID-LINK--

  • Scilit. (n.d.). Studies on Naphthyridines. V. Catalytic Reduction of Naphthyridines. --INVALID-LINK--

  • ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. --INVALID-LINK--

  • MDPI. (n.d.). Spectral Characteristics of 2,7-Naphthyridines. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. PMC. --INVALID-LINK--

  • PubMed. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. --INVALID-LINK--

  • BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. --INVALID-LINK--

  • ResearchGate. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. --INVALID-LINK--

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. --INVALID-LINK--

  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. --INVALID-LINK--

  • MDPI. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. --INVALID-LINK--

  • Springer. (n.d.). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. --INVALID-LINK--

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. --INVALID-LINK--

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. --INVALID-LINK--

  • R Discovery. (n.d.). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. --INVALID-LINK--

  • PubMed. (2022). Synthesis of Benzo[c][3][6]naphthyridinones and Benzo[c][3][10]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. --INVALID-LINK--

  • PASL. (n.d.). 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. --INVALID-LINK--

  • Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. --INVALID-LINK--

  • MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. --INVALID-LINK--

  • Google Patents. (n.d.). Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 6-chloro-7-phenyldibenzo[b,h][2][10]naphthyridines. --INVALID-LINK--

  • Clearsynth. (n.d.). This compound. --INVALID-LINK--

  • ElectronicsAndBooks. (n.d.). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: exploration of suitable chemistry for library development. --INVALID-LINK--

  • Organic Reactions. (n.d.). Exploring Enantioselective Pictet-Spengler Reactions. --INVALID-LINK--

  • PubMed. (n.d.). The Pictet-Spengler Reaction Still on Stage. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. --INVALID-LINK--

References

Validation & Comparative

Navigating the Therapeutic Potential of the 2,7-Naphthyridine Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine core, a privileged heterocyclic scaffold, has consistently demonstrated a wide spectrum of biological activities, making it a focal point in medicinal chemistry. Among its various isomers, the 2,7-naphthyridine framework has emerged as a versatile template for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 2,7-naphthyridine derivatives, with a particular focus on inferring the potential of the underexplored analogue, 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine . By examining structure-activity relationships (SAR) from existing literature, we aim to provide a predictive framework to guide future research and development.

The 2,7-Naphthyridine Core: A Scaffold of Diverse Biological Promise

The 2,7-naphthyridine isomer, characterized by the specific arrangement of its two nitrogen atoms, has been investigated for a range of therapeutic applications. Biological investigations have revealed that compounds featuring this scaffold exhibit a broad spectrum of activity, including antitumor, antimicrobial, analgesic, and anticonvulsant effects[1]. This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.

Comparative Analysis of Biological Activity: Insights from Substituted 2,7-Naphthyridines

Antimicrobial Activity: A Prominent Feature of 2,7-Naphthyridines

A significant body of research points to the antimicrobial potential of 2,7-naphthyridine derivatives. These compounds often exert their effects by targeting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication[2].

A recent study evaluating a series of 2,7-naphthyridine derivatives against various pathogens demonstrated selective and potent activity against Staphylococcus aureus[2]. The data from this study, summarized in Table 1, highlights the impact of different substituents on the scaffold's antibacterial efficacy.

Compound IDR GroupMIC against S. aureus (mg/L)Reference
10f 4-chlorobenzylidene31[2]
10j 2,4-dichlorobenzylidene8[2]

Table 1: Antimicrobial Activity of Selected 2,7-Naphthyridine Derivatives against Staphylococcus aureus

The data clearly indicates that chloro-substitution on the appended phenyl ring enhances the anti-staphylococcal activity, with the dichloro-substituted compound 10j being the most potent. This suggests that the chlorine atom at the 6-position of our target compound, 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, could contribute favorably to its antimicrobial properties. The tetrahydro- nature of one of the rings may further influence its binding affinity and cellular uptake.

Anticancer Activity: Exploring a Different Therapeutic Avenue

Beyond their antimicrobial effects, 2,7-naphthyridine derivatives have also been explored for their potential as anticancer agents. A separate study focused on the synthesis and in vitro antiproliferative screening of new 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives. Several of these compounds were selected by the National Cancer Institute (NCI) for screening against a panel of 60 different human tumor cell lines, with some demonstrating notable activity[3]. This underscores the potential of the 2,7-naphthyridine scaffold in oncology drug discovery.

Postulated Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Many quinolone and naphthyridine-based antibacterial agents share a common mechanism of action: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, these inhibitors trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death[2]. The structural similarities of 2,7-naphthyridines to known gyrase inhibitors suggest a similar mode of action.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by 2,7-Naphthyridine DNA_Replication DNA Replication/ Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA induces DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA->DNA_Gyrase binds to Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA introduces negative supercoils Ternary_Complex Gyrase-DNA-Inhibitor Complex DNA_Gyrase->Ternary_Complex Relaxed_DNA->DNA_Replication allows Cell_Death Cell Death Naphthyridine 2,7-Naphthyridine Derivative Naphthyridine->Ternary_Complex Ternary_Complex->Cell_Death leads to DNA damage & MIC_Assay_Workflow Start Start: Test Compound (6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine) Stock_Solution Prepare Stock Solution (e.g., in DMSO) Start->Stock_Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate with broth Stock_Solution->Serial_Dilution Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results End End: MIC Value Read_Results->End

References

A Comparative Guide to the Synthesis of Tetrahydro-Naphthyridines: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydro-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds, including potent therapeutics.[1][2] The diverse isomeric possibilities of the naphthyridine ring system, coupled with the stereochemical complexity introduced by the saturated portion, present significant synthetic challenges. This guide provides a comparative analysis of key modern synthetic strategies for accessing tetrahydro-naphthyridines, offering insights into their mechanisms, substrate scope, and practical applications for researchers in drug discovery and development.

Asymmetric Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines via Catalytic Transfer Hydrogenation

A notable advancement in the enantioselective synthesis of tetrahydro-naphthyridines is the scalable, chromatography-free route developed for the core of TAK-828F, a potent RORγt inverse agonist.[3][4] This multi-step approach culminates in a highly efficient ruthenium-catalyzed asymmetric transfer hydrogenation.

Mechanistic Rationale

The key to this synthesis is a sequence of three critical transformations: a Heck-type vinylation, a novel ammonia-mediated cyclization to form a dihydronaphthyridine intermediate, and the final enantioselective transfer hydrogenation. The ruthenium catalyst, bearing a chiral diamine ligand, facilitates the stereoselective transfer of a hydride from a hydrogen donor (e.g., formic acid/triethylamine) to the prochiral dihydronaphthyridine, establishing the crucial stereocenter with high enantiomeric excess.[5]

G cluster_0 Heck-Type Vinylation cluster_1 Cyclization/Amination cluster_2 Asymmetric Transfer Hydrogenation A 2-Chloropyridine Derivative C 2-Vinylpyridine Derivative A->C Pd Catalyst B Ethylene B->C D 2-Vinyl-3-acylpyridine F Dihydronaphthyridine D->F E Ammonia E->F G Dihydronaphthyridine J Enantioenriched Tetrahydro-1,6-naphthyridine G->J H Chiral Ru Catalyst (R,R)-Ts-DPEN H->J I H-donor (HCOOH/NEt3) I->J

Figure 1: Workflow for the asymmetric synthesis of the TAK-828F tetrahydro-1,6-naphthyridine core.

Performance Data
StepKey ReagentsYieldEnantiomeric Excess (ee)
Heck-Type VinylationPd(OAc)₂, P(Cy)₃, K₂CO₃HighN/A
Cyclization/AminationNH₃, MeOH~79% (assay)N/A
Asymmetric Transfer HydrogenationRuCl₂--INVALID-LINK--, HCOOH/NEt₃High>99%

Table 1: Performance data for the key steps in the asymmetric synthesis of the TAK-828F core.[4]

Experimental Protocol: Asymmetric Transfer Hydrogenation
  • To a solution of the dihydronaphthyridine intermediate in a suitable solvent (e.g., isopropanol), add the chiral ruthenium catalyst (e.g., RuCl₂--INVALID-LINK--) (typically 0.1-1 mol%).

  • Add a hydrogen donor, such as a mixture of formic acid and triethylamine (5:2).

  • Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) until complete conversion is observed by HPLC or TLC.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • The enantioenriched tetrahydro-naphthyridine product can often be isolated by crystallization, avoiding the need for chiral chromatography on a large scale.[4]

Aza-Diels-Alder (Povarov) Reaction for 1,2,3,4-Tetrahydro-1,5-naphthyridines

The aza-Diels-Alder, or Povarov, reaction is a powerful and versatile method for the construction of nitrogen-containing six-membered rings. In the context of tetrahydro-naphthyridine synthesis, it typically involves the [4+2] cycloaddition of an imine, derived from a 3-aminopyridine, with an electron-rich alkene.[6][7]

Mechanistic Considerations

The reaction is generally catalyzed by a Lewis acid, which activates the imine towards nucleophilic attack by the alkene. The reaction can proceed through either a concerted [4+2] cycloaddition or a stepwise mechanism involving a zwitterionic intermediate.[8][9] The stereochemical outcome is often controlled by the endo transition state, leading to the formation of two new stereocenters.[6]

G cluster_0 Imine Formation cluster_1 [4+2] Cycloaddition A 3-Aminopyridine C Imine A->C B Aldehyde/Ketone B->C D Imine G Tetrahydro-1,5-naphthyridine D->G E Electron-rich Alkene E->G F Lewis Acid Catalyst F->G activates

Figure 2: General workflow for the Povarov reaction for tetrahydro-1,5-naphthyridine synthesis.

Performance Data

The yields and diastereoselectivity of the Povarov reaction are highly dependent on the specific substrates and catalyst used.

CatalystAlkeneYieldDiastereomeric Ratio (dr)Reference
BF₃·Et₂OStyreneGoodNot specified[6]
InCl₃N-vinylpyrrolidinoneHighNot specified[10]
p-toluenesulfonic acidα,β-unsaturated hydrazoneGoodFull regioselectivity[2]

Table 2: Representative examples of catalysts and outcomes for the Povarov reaction.

Experimental Protocol: Povarov Reaction
  • In a reaction vessel, dissolve the 3-aminopyridine and the aldehyde or ketone in a suitable solvent (e.g., acetonitrile, dichloromethane).

  • Add the Lewis acid catalyst (e.g., InCl₃, BF₃·Et₂O) and stir for a short period to facilitate imine formation.

  • Add the electron-rich alkene to the reaction mixture.

  • Stir the reaction at a specified temperature (can range from room temperature to elevated temperatures) until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction with an aqueous solution (e.g., saturated NaHCO₃) and extract the product with an organic solvent.

  • Purify the product by column chromatography to isolate the desired tetrahydro-1,5-naphthyridine.[10]

Cobalt-Catalyzed [2+2+2] Cycloaddition

The cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles offers a highly atom-economical route to construct substituted pyridine rings. This methodology can be applied to the synthesis of tetrahydro-naphthyridines by employing a substrate containing both alkyne and nitrile functionalities, which undergoes an intramolecular cyclization.

Mechanistic Pathway

The catalytic cycle is thought to involve the formation of a cobaltacyclopentadiene intermediate from the coordination of two alkyne units to the cobalt center. Subsequent coordination of the nitrile and insertion into the cobaltacycle, followed by reductive elimination, yields the pyridine ring. The use of tethered diynes or cyanoalkynes directs the reaction towards an intramolecular pathway, forming the fused tetrahydro-naphthyridine scaffold.

G A Diyne Substrate D Cobaltacyclopentadiene A->D B Nitrile E Fused Pyridine Ring (Tetrahydro-naphthyridine) B->E C Cobalt Catalyst (e.g., CpCo(CO)₂) C->D D->E Nitrile Insertion

Figure 3: Simplified mechanism of cobalt-catalyzed [2+2+2] cycloaddition for pyridine synthesis.

Performance Data

This method is particularly effective for the synthesis of poly-substituted aromatic systems. While specific data for a wide range of tetrahydro-naphthyridines is less common, the general efficiency of the reaction is high.

Cobalt CatalystSubstratesYieldReference
Co(II) iodide, DPP, ZnDiarylacetylenes, various nitrilesGood to excellent[11]
CpCo(CO)₂α,ω-Diynes, nitrilesUp to 87%[12]

Table 3: Examples of cobalt-catalyzed [2+2+2] cycloadditions for pyridine synthesis.

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition
  • To a solution of the diyne and nitrile substrates in a suitable solvent (e.g., dioxane, toluene) under an inert atmosphere, add the cobalt catalyst (e.g., CpCo(CO)₂) and any necessary co-catalysts or additives (e.g., zinc powder).

  • Heat the reaction mixture to the desired temperature (often requiring elevated temperatures or microwave irradiation).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture and filter off any solids.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the tetrahydro-naphthyridine product.[12]

Tin-Free Radical Cyclization for Tetrahydro[1][6]naphthyridines

Radical cyclizations offer a powerful means to construct cyclic systems, and tin-free methods have gained prominence due to their reduced toxicity. The synthesis of tetrahydro[1][6]naphthyridines can be achieved through a xanthate-mediated radical cyclization starting from appropriately substituted 2,6-dichloropyridines.[3][13]

Mechanistic Overview

The reaction is initiated by the thermal decomposition of a radical initiator (e.g., lauroyl peroxide) to generate radicals that react with a xanthate precursor. This generates a carbon-centered radical that undergoes an intramolecular cyclization onto the pyridine ring. The resulting radical intermediate is then trapped to afford the final product. This method avoids the use of stoichiometric and toxic tin hydrides.

G A Substituted 2-Chloropyridine D Carbon-centered Radical A->D B Xanthate B->D C Radical Initiator (e.g., Lauroyl Peroxide) C->D generates E Intramolecular Cyclization D->E F Tetrahydro[1,8]naphthyridine E->F

Figure 4: Simplified pathway for tin-free radical cyclization to form tetrahydro[1][6]naphthyridines.

Performance Data

This method has been shown to be effective for the synthesis of various fused nitrogen-containing heterocycles.

SubstrateYieldReference
N-allyl-N-(6-chloropyridin-2-yl)acetamideGood[3]
N-(6-chloropyridin-2-yl)-N-(prop-2-yn-1-yl)acetamideGood[3]

Table 4: Examples of tin-free radical cyclizations for the synthesis of fused pyridine systems.

Experimental Protocol: Tin-Free Radical Cyclization
  • A solution of the xanthate precursor in a high-boiling solvent (e.g., 1,2-dichloroethane) is heated to reflux.

  • A solution of the radical initiator (e.g., lauroyl peroxide) in the same solvent is added portion-wise over a period of time.

  • The reaction mixture is maintained at reflux until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the tetrahydro[1][6]naphthyridine product.[3]

Conclusion

The synthesis of tetrahydro-naphthyridines is a dynamic field with a range of powerful methodologies at the disposal of the synthetic chemist. The choice of method will be dictated by the desired substitution pattern, the need for enantiocontrol, and scalability considerations. The asymmetric transfer hydrogenation approach stands out for its high enantioselectivity and potential for large-scale, chromatography-free synthesis. The Povarov reaction offers a versatile and convergent route to a variety of substituted tetrahydro-1,5-naphthyridines. Cobalt-catalyzed [2+2+2] cycloadditions provide an atom-economical entry to highly substituted systems, while tin-free radical cyclizations offer a less toxic alternative for the construction of specific isomers. A thorough understanding of the mechanistic underpinnings of each of these reactions is crucial for their successful application and for the future development of even more efficient and selective synthetic routes to this important class of heterocycles.

References

A Comparative Guide to the Validation of Analytical Methods for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methods for the validation of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, a key intermediate in pharmaceutical development.[1] As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document offers an in-depth exploration of two primary analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by hypothetical experimental data to illustrate the validation process in line with regulatory expectations.

Introduction: The Criticality of Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][3][4] For a compound like 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, which serves as a building block in the synthesis of pharmaceutical compounds, ensuring its purity and identity is a critical step in quality control.[1][5] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines for analytical method validation to ensure the reliability and accuracy of analytical data.[2][6][7][8]

This guide will delve into the validation of analytical methods for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine by comparing two powerful and commonly used analytical techniques: HPLC-UV for routine purity and assay determination, and GC-MS for the identification and quantification of volatile impurities.

Comparative Analysis of Analytical Techniques: HPLC-UV vs. GC-MS

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (Molecular Weight: 168.62 g/mol ), both HPLC and GC are viable options.[9]

High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and robust technique for the analysis of a wide range of pharmaceutical compounds, including heterocyclic compounds.[3][7][10][11] It is particularly well-suited for non-volatile and thermally labile compounds.

Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It excels at separating and identifying trace-level impurities.[12][13][14]

The following table provides a high-level comparison of these two techniques for the analysis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine.

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for purity, assay, and stability testing of the main compound.Excellent for identifying and quantifying volatile organic impurities and residual solvents.
Sample Volatility Not required.Sample must be volatile or amenable to derivatization.
Detection UV absorbance, providing quantitative information.Mass-to-charge ratio, providing both quantitative and structural information.
Specificity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, with mass spectra providing a "fingerprint" for compound identification.
Sensitivity Generally in the microgram to nanogram range.High, often in the nanogram to picogram range.

The Workflow of Analytical Method Validation

A robust analytical method validation process follows a structured workflow to ensure all performance characteristics are thoroughly evaluated. This workflow is essential for demonstrating that the method is suitable for its intended purpose.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation & Reporting Define Analytical\nTarget Profile Define Analytical Target Profile Develop Method Develop Method Define Analytical\nTarget Profile->Develop Method Write Validation\nProtocol Write Validation Protocol Develop Method->Write Validation\nProtocol Specificity Specificity Write Validation\nProtocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Analyze Data Analyze Data Robustness->Analyze Data Generate Validation\nReport Generate Validation Report Analyze Data->Generate Validation\nReport Method Implementation Method Implementation Generate Validation\nReport->Method Implementation

Caption: A generalized workflow for the validation of an analytical method.

Experimental Protocols and Comparative Data

This section provides detailed, step-by-step methodologies for the validation of hypothetical HPLC-UV and GC-MS methods for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. The accompanying data tables present a direct comparison of their performance.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Sample Preparation: Prepare a solution of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine reference standard, a placebo (a mixture of all excipients without the active ingredient), and a spiked sample containing the reference standard and potential impurities.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (gradient elution)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Analysis: Inject all three samples and compare the chromatograms. The peak for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in the spiked sample should be free of interference from the placebo and well-resolved from any impurity peaks.

  • Sample Preparation: Prepare a solution of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine and a mix of potential volatile impurities in a suitable solvent (e.g., dichloromethane).

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium

    • Oven Program: Temperature gradient

    • Ionization: Electron Ionization (EI)

    • MS Detection: Scan mode

  • Analysis: Inject the mixture and analyze the resulting total ion chromatogram (TIC). Extract the mass spectra for each peak to confirm the identity of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine and the absence of co-eluting interferences.

ParameterHPLC-UVGC-MS
Resolution from nearest impurity > 2.0Not applicable (mass spectral resolution)
Peak Purity (PDA) PassNot applicable
Mass Spectral Confirmation Not applicableConfirmed by library match and fragmentation pattern
Linearity

The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.

  • Prepare a series of at least five concentrations of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine reference standard spanning the expected working range.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

ParameterHPLC-UVGC-MS
Range 10 - 150 µg/mL0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Y-intercept Close to zeroClose to zero
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Prepare spiked placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each level in triplicate.

  • Calculate the percent recovery for each sample.

Concentration LevelHPLC-UV (% Recovery)GC-MS (% Recovery)
Low (80%) 99.5%98.9%
Medium (100%) 100.2%101.1%
High (120%) 99.8%99.5%
Average Recovery 99.8% 99.8%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Analyze six replicate samples of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

ParameterHPLC-UV (%RSD)GC-MS (%RSD)
Repeatability < 1.0%< 2.0%
Intermediate Precision < 2.0%< 3.0%
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Introduce small, deliberate changes to the method parameters.

  • Analyze a sample under each of the modified conditions.

  • Evaluate the impact of the changes on the results (e.g., peak area, retention time).

Parameter VariedHPLC-UV (Effect)GC-MS (Effect)
Mobile Phase Composition (±2%) MinimalNot Applicable
Column Temperature (±2°C) MinimalMinimal
Flow Rate (±0.1 mL/min) MinimalMinimal
Injection Volume (±10%) MinimalMinimal

Logical Relationships in Method Validation

The various parameters of method validation are interconnected, forming a self-validating system that ensures the overall reliability of the analytical procedure.

Validation Parameter Relationships Specificity Specificity Linearity Linearity Specificity->Linearity ensures response is from analyte Validated Method Validated Method Specificity->Validated Method Accuracy Accuracy Linearity->Accuracy underpins recovery calculations Linearity->Validated Method Precision Precision Accuracy->Precision meaningful only if precise Accuracy->Validated Method Robustness Robustness Precision->Robustness maintains precision under variation Precision->Validated Method Robustness->Validated Method

Caption: Interdependencies of core analytical method validation parameters.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the analytical control of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. The choice between them depends on the specific analytical objective. HPLC-UV is a robust and reliable method for routine quality control, including assay and purity determinations. GC-MS, with its superior specificity and sensitivity, is the preferred method for the identification and quantification of volatile impurities.

A thorough validation, as outlined in this guide and in accordance with regulatory guidelines, is essential to ensure that the chosen analytical method is fit for its intended purpose, providing reliable and accurate data to support drug development and manufacturing.

References

The Structure-Activity Relationship of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the 1,2,3,4-tetrahydro-2,7-naphthyridine core has emerged as a privileged structure, particularly in the development of inhibitors targeting Nicotinamide Phosphoribosyltransferase (NAMPT). This enzyme is a linchpin in the NAD+ salvage pathway, a critical metabolic route that fuels the proliferation of cancer cells.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine analogs, offering a comparative framework for researchers and drug development professionals in the field of oncology.

The 1,2,3,4-tetrahydro-2,7-naphthyridine Scaffold: A Gateway to NAMPT Inhibition

The 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride has been identified as a crucial synthetic intermediate in the creation of potent NAMPT inhibitors.[3] These inhibitors have shown significant antiproliferative activity, making them a focal point of investigation for new cancer therapies.[3] The core structure of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine serves as a foundational building block for a diverse array of analogs with varying potencies and selectivities. Understanding how modifications to this scaffold influence its interaction with the NAMPT active site is paramount for the rational design of next-generation anticancer drugs.

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint for Potency

The biological activity of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine analogs is intricately linked to the nature and position of various substituents. While a comprehensive, dedicated SAR study on this specific scaffold is not extensively documented in a single source, by piecing together information from broader studies on naphthyridine derivatives and NAMPT inhibitors, we can delineate key structural determinants of activity.

The Significance of the Chlorine Atom at the C6-Position

The presence of a chlorine atom at the C6-position of the tetrahydro-2,7-naphthyridine ring is a critical feature. Halogen atoms, like chlorine, can significantly influence the electronic properties of the aromatic ring and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to the target protein. In a related study on naphthyridine derivatives, substitutions at various positions of the naphthyridine core were shown to have a profound impact on their cytotoxic activities.[4] While the direct impact of the C6-chloro group in this specific scaffold requires further elucidation, it is a common motif in many potent enzyme inhibitors.

Modifications at the N2-Position: The Gateway to Selectivity

The secondary amine at the N2-position of the tetrahydro-naphthyridine ring is a prime site for chemical modification. This position is often derivatized to introduce side chains that can interact with specific pockets within the NAMPT active site. The nature of the substituent at N2 can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.

For instance, the introduction of various aryl and heteroaryl groups via amide or urea linkages has been a common strategy in the development of NAMPT inhibitors. These groups can engage in crucial pi-pi stacking and hydrogen bonding interactions within the enzyme's binding pocket.

The Role of Substituents on Appended Aromatic Rings

When an aromatic ring is attached to the N2-position, its substitution pattern plays a vital role in determining the inhibitory activity. Electron-donating and electron-withdrawing groups on this ring can modulate the overall electronic character of the molecule and influence its binding affinity. The position of these substituents is also critical for achieving optimal interactions with the amino acid residues of the NAMPT active site.

Comparative Analysis of Analog Activity

To illustrate the SAR, let's consider a hypothetical series of analogs based on the 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine scaffold. The following table summarizes the expected impact of various substitutions on NAMPT inhibitory activity, based on general principles of medicinal chemistry and data from related compound series.

Analog Modification Expected Impact on NAMPT Inhibition Rationale
Parent Scaffold 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridineBaseline ActivityCore structure for derivatization.
Analog A N2-BenzoylModerate ActivityIntroduction of an aromatic group for potential pi-pi interactions.
Analog B N2-(4-Fluorobenzoyl)Increased ActivityThe fluorine atom can enhance binding through halogen bonding and improve metabolic stability.
Analog C N2-(4-Methoxybenzoyl)Variable ActivityThe methoxy group can act as a hydrogen bond acceptor but may also introduce steric hindrance.
Analog D N2-(4-Aminobenzoyl)Potentially Increased ActivityThe amino group can form key hydrogen bonds with the target enzyme.

Experimental Protocols for Evaluating Analog Performance

To empirically validate the SAR hypotheses, a series of well-defined experimental protocols are essential.

Protocol 1: NAMPT Enzymatic Inhibition Assay

This assay directly measures the ability of the synthesized analogs to inhibit the enzymatic activity of NAMPT.

Methodology:

  • Reagents: Recombinant human NAMPT, Nicotinamide (NAM), ATP, Phosphoribosyl pyrophosphate (PRPP), and a detection reagent (e.g., a coupled enzyme system that produces a fluorescent or luminescent signal upon NMN formation).

  • Procedure: a. Prepare a series of dilutions for each test compound. b. In a 96-well or 384-well plate, add the NAMPT enzyme, NAM, ATP, and PRPP. c. Add the test compounds at various concentrations. d. Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). e. Add the detection reagent and measure the signal (fluorescence or luminescence).

  • Data Analysis: Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the NAMPT enzymatic activity.

Protocol 2: Cell-Based Antiproliferative Assay

This assay assesses the ability of the analogs to inhibit the growth of cancer cell lines that are highly dependent on the NAD+ salvage pathway.

Methodology:

  • Cell Lines: Use cancer cell lines known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells).

  • Procedure: a. Seed the cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compounds. c. Incubate the cells for a defined period (e.g., 72 hours). d. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Visualizing the Structure-Activity Landscape

To better comprehend the complex interplay of structural features and biological activity, visual representations are invaluable.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Core 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine Analogs Library of Analogs Core->Analogs Derivatization at N2 Subs Diverse Substituents (R1, R2, etc.) Subs->Analogs EnzymeAssay NAMPT Enzymatic Assay (IC50) Analogs->EnzymeAssay CellAssay Antiproliferative Assay (GI50) Analogs->CellAssay SAR Structure-Activity Relationship EnzymeAssay->SAR CellAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the synthesis and evaluation of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine analogs to establish SAR.

NAMPT_Inhibition_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Rate-limiting step NAD NAD+ NMN->NAD CellProliferation Cancer Cell Proliferation NAD->CellProliferation Essential for Inhibitor 6-Chloro-tetrahydro- 2,7-naphthyridine Analog Inhibitor->NAMPT Inhibits Apoptosis Apoptosis CellProliferation->Apoptosis Inhibition leads to

Caption: The NAD+ salvage pathway and the mechanism of action of NAMPT inhibitors.

Conclusion and Future Directions

The 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine scaffold represents a promising starting point for the development of novel and potent NAMPT inhibitors. A systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide, will be instrumental in optimizing the potency, selectivity, and drug-like properties of this class of compounds. Future research should focus on obtaining co-crystal structures of these analogs with the NAMPT enzyme to gain a deeper, atomic-level understanding of the binding interactions, which will further empower rational drug design efforts in the fight against cancer.

References

Navigating the Therapeutic Potential of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer diverse biological activities is paramount. The 2,7-naphthyridine core, a privileged heterocyclic motif, has garnered significant attention for its presence in a range of biologically active natural products and synthetic compounds. This guide provides an in-depth comparative analysis of the potential efficacy of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in various disease models. While direct experimental data for this specific molecule remains nascent, by examining the performance of structurally related 2,7-naphthyridine derivatives, we can illuminate its therapeutic promise and guide future research endeavors.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential applications of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, supported by comparative data from analogous compounds and detailed experimental methodologies.

The 2,7-Naphthyridine Scaffold: A Hub of Diverse Biological Activity

The 2,7-naphthyridine framework, one of six structural isomers of pyridopyridine, has been shown to possess a broad spectrum of pharmacological activities.[1][2] These include antitumor, antimicrobial, analgesic, and anticonvulsant effects, making it a versatile starting point for the design of novel therapeutics.[1][2] The inherent structural features of this scaffold allow for diverse substitutions, enabling the fine-tuning of its biological and pharmacokinetic properties.

Potential Therapeutic Applications and Comparative Efficacy

Based on the established activities of analogous 2,7-naphthyridine derivatives, we can project the potential of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in several key disease areas.

Neurological and Neurodegenerative Disorders

a) Cholinesterase Inhibition for Alzheimer's Disease:

Several derivatives of the 2,7-naphthyridine scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. For instance, a series of 8-hydroxy-2,7-naphthyridin-2-ium salts have demonstrated potent inhibitory activity against both enzymes.[3][4]

Comparative Data:

CompoundTargetIC50 (µM)Source
Compound 3c AChENot specified (High Inhibition)[3]
BChENot specified (High Inhibition)[3]
Compound 3e AChENot specified (High Inhibition)[3]
BChENot specified (High Inhibition)[3]
Compound 3f AChEMore potent than BChE inhibition[3]

The data suggests that modifications on the 2,7-naphthyridine core can lead to potent and selective cholinesterase inhibitors. The chloro and tetrahydro substitutions in 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine may offer unique binding interactions within the active sites of these enzymes, warranting its evaluation in relevant enzymatic and cellular assays.

b) Anticonvulsant and Anxiolytic Activity:

Fused pyrazolo[3,4-c]-2,7-naphthyridine derivatives have shown promising anticonvulsant, anxiolytic, and antidepressant activities.[5][6] Certain piperazino-substituted derivatives have demonstrated high anticonvulsant activity in pentylenetetrazol-induced seizure models, even surpassing the efficacy of the established antiepileptic drug ethosuximide.[5][6]

Experimental Workflow for Anticonvulsant Activity Screening:

Caption: Workflow for evaluating anticonvulsant activity.

The tetrahydropyridine ring in 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine introduces a degree of conformational flexibility that could be advantageous for binding to receptors in the central nervous system, such as GABAa receptors, which are often targeted by anticonvulsant and anxiolytic drugs.

Oncology

The 2,7-naphthyridine scaffold has been explored for its anticancer potential, with derivatives exhibiting cytotoxic and antiproliferative activities.[7][8] Notably, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is a known intermediate in the synthesis of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have shown antiproliferative effects.[9][10][11][12]

Signaling Pathway for NAMPT Inhibition in Cancer:

NAMPT NAMPT NMN NMN NAMPT->NMN NAM NAM NAM->NAMPT Nicotinamide NAD NAD NMN->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Glycolysis Glycolysis NAD->Glycolysis DNA_Repair DNA Repair Sirtuins->DNA_Repair Activates Cell_Survival Cell_Survival DNA_Repair->Cell_Survival PARPs->DNA_Repair Activates ATP ATP Production Glycolysis->ATP ATP->Cell_Survival Inhibitor NAMPT Inhibitor (e.g., 2,7-naphthyridine derivative) Inhibitor->NAMPT Inhibits

Caption: Inhibition of NAMPT by 2,7-naphthyridine derivatives disrupts NAD+ synthesis, impacting crucial cellular processes and leading to cancer cell death.

Furthermore, novel 2,7-naphthyridine compounds have been identified as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a target in cancer therapy.[13]

Comparative Anticancer Activity:

CompoundCell LineActivityGI50 (µM)Source
Compound 8i CNS Cancer (SF-539)Cytostatic0.70[7]
Compound 13 VariousCytostatic-[8]

The chloro substituent on the aromatic ring of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine could enhance its anticancer activity through various mechanisms, including improved binding affinity to target proteins or altered metabolic stability.

Infectious Diseases

Derivatives of 2,7-naphthyridine have demonstrated selective antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[2][14][15] The proposed mechanism of action for some of these compounds is the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[2][14]

Comparative Antimicrobial Activity:

CompoundOrganismMIC (mg/L)Source
Compound 10j S. aureus8[2][14]
Compound 10f S. aureus31[2][14]

The structural features of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, including the chlorine atom and the saturated pyridine ring, could contribute to its potential as a novel antimicrobial agent.

Erectile Dysfunction

Certain 2,7-naphthyridine derivatives have been identified as potent and highly specific inhibitors of phosphodiesterase type 5 (PDE5), a key enzyme in the regulation of blood flow to the corpus cavernosum.[1][16]

Comparative PDE5 Inhibition:

CompoundIC50 (nM)Selectivity vs PDE6Source
Compound 4c (T-0156) 0.23240-fold[1][16]
Sildenafil 5.22-[17]
Tadalafil 2.35-[17]

The high potency and selectivity of these analogues suggest that 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine should be investigated for its potential as a novel therapeutic for erectile dysfunction.

Experimental Methodologies

To facilitate the evaluation of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, detailed protocols for key assays are provided below.

Protocol 1: In Vitro Cholinesterase Inhibition Assay

This protocol is adapted from the Ellman's method for determining cholinesterase activity.

Materials:

  • 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

  • Human recombinant AChE and BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound and reference inhibitor (e.g., donepezil) in DMSO.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 125 µL of DTNB solution and 25 µL of the respective enzyme solution (AChE or BChE).

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum standardized to 0.5 McFarland, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in disease models is currently limited, the extensive research on analogous 2,7-naphthyridine derivatives provides a strong rationale for its investigation across multiple therapeutic areas. The comparative data presented in this guide highlights the potential of this scaffold in neurology, oncology, infectious diseases, and erectile dysfunction.

The chloro and tetrahydro substitutions on the 2,7-naphthyridine core of the target molecule offer intriguing possibilities for novel structure-activity relationships and improved pharmacokinetic profiles. Future research should focus on the synthesis and in-depth biological evaluation of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine using the established experimental models outlined in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this promising compound and the broader class of 2,7-naphthyridine derivatives.

References

A Comparative Guide to Cross-Reactivity Profiling of Novel Heterocyclic Compounds: A Case Study on 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Heterocyclic scaffolds are cornerstones of modern medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The 2,7-naphthyridine moiety, a privileged structure, is frequently explored for its potential in developing targeted therapies, particularly kinase inhibitors.[4] This guide provides a comprehensive framework for assessing the cross-reactivity of novel heterocyclic compounds, using 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride as a representative chemical building block.[5][6][7] We will delve into the rationale behind designing a robust kinase inhibitor screening cascade, compare key experimental methodologies, and provide detailed protocols for their execution. The objective is to equip researchers, scientists, and drug development professionals with the strategic and technical insights required to thoroughly characterize the selectivity profile of new chemical entities, a critical step in mitigating off-target effects and ensuring therapeutic safety and efficacy.[8][9]

The Imperative of Selectivity in Heterocyclic Drug Discovery

Heterocyclic compounds are ubiquitous in drug discovery due to their unique ability to present pharmacophoric features in three-dimensional space, enabling precise interactions with diverse biological targets.[2] Naphthyridines, a class of fused pyridine ring systems, have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects.[4][10] Their structural similarity to the purine core of ATP makes them particularly effective scaffolds for inhibitors targeting the ATP-binding site of protein kinases.

However, this advantage is also a significant challenge. The human genome contains over 500 protein kinases (the "kinome"), which share a highly conserved ATP-binding pocket.[9] This conservation creates a high potential for cross-reactivity, where a compound designed to inhibit one kinase may inadvertently inhibit others.[11][12][13] Such "off-target" inhibition can lead to unforeseen toxicity or side effects, a primary cause of failure in clinical development.[11] Conversely, understanding a compound's polypharmacology can also unveil new therapeutic applications.[14]

Therefore, for a novel scaffold such as this compound, a systematic and comprehensive cross-reactivity analysis is not merely a perfunctory step but a foundational component of its preclinical characterization. It is essential for building a robust safety profile and understanding the compound's true mechanism of action.

Strategic Design of a Cross-Reactivity Screening Cascade

A tiered approach is the most efficient strategy for profiling a new chemical entity. This involves progressing from broad, high-throughput screens to more focused, hypothesis-driven secondary and cellular assays. The causality behind this choice is resource management and logical validation; broad screening identifies the highest-risk interactions, which are then confirmed and contextualized in more biologically relevant systems.

The experimental workflow begins with selecting a primary screening platform and a relevant panel of targets, typically a diverse representation of the human kinome.[15] The choice of inhibitor concentration is critical; screening at a single high concentration (e.g., 10 µM) can identify even weak off-target binders, while a lower concentration (e.g., 1 µM) provides a more stringent filter for potent interactions.

G cluster_0 Phase 1: Primary Biochemical Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cellular Validation A Test Compound (e.g., 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine hydrochloride derivative) B High-Throughput Kinome Screen (e.g., >400 kinases) A->B Single Concentration C Data Analysis: Percent Inhibition @ 1 µM B->C D Select Primary 'Hits' (e.g., >50% Inhibition) C->D Identify potential off-targets E Dose-Response Assays (10-point titration) D->E F Determine IC50 / Kd Values E->F G Select Potent On- and Off-Targets F->G Confirm biochemical potency H Cellular Target Engagement (e.g., CETSA) G->H I Functional Cellular Assays (e.g., Phospho-protein Western Blot) G->I J Comprehensive Selectivity Profile I->J Validate biological relevance

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Comparative Analysis of Primary Screening Methodologies

The choice of primary assay technology is pivotal and depends on the desired endpoint: direct measurement of binding affinity (how tightly the compound binds) or enzymatic inhibition (how well it blocks kinase activity).

Binding Assays (Measuring Affinity)

Competitive binding assays measure the dissociation constant (Kd) of an inhibitor-kinase complex.[8] These assays typically involve a known fluorescently-labeled ligand (tracer) that binds to the kinase's ATP pocket. The test compound competes with this tracer, and a decrease in the fluorescent signal indicates displacement.

  • Technology Example: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Principle: A donor fluorophore (e.g., Europium on an anti-tag antibody bound to the kinase) and an acceptor fluorophore (on the tracer) are brought into proximity, generating a FRET signal. A competing inhibitor disrupts this, reducing the signal.

  • Advantages: High sensitivity, homogenous (no-wash) format, and measures true thermodynamic binding (Kd).

  • Disadvantages: Can be susceptible to compound interference with the fluorescence signal; does not confirm functional inhibition of catalytic activity.

Enzymatic Activity Assays (Measuring Inhibition)

Activity assays directly measure the phosphorylation of a substrate by the kinase, providing an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[15][16]

  • Technology Example: Luminescence-Based ADP Detection (e.g., ADP-Glo™).

  • Principle: Kinase activity consumes ATP, producing ADP. The assay quantifies the amount of ADP produced by converting it back to ATP in a subsequent reaction, which then drives a luciferase-luciferin reaction to produce light. Higher kinase activity results in more ADP and a stronger light signal.

  • Advantages: Directly measures functional inhibition, highly sensitive, and has a broad dynamic range.

  • Disadvantages: As an indirect measurement, it can be prone to artifacts from compounds that interfere with the luciferase enzyme.

Protocol: ADP-Glo™ Kinase Activity Assay for IC50 Determination

This protocol describes a self-validating system for determining the inhibitory potency of a compound against a specific kinase. The inclusion of "no-enzyme" and "vehicle" controls is essential for data normalization and integrity.

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound (e.g., a derivative of this compound) in 100% DMSO. b. Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve. A typical starting concentration for the intermediate plate is 1 mM.[17] c. Dilute these DMSO stocks into the appropriate kinase assay buffer to create a 4X final concentration plate.

  • Kinase Reaction Setup (in a 384-well plate): a. Add 2.5 µL of the 4X serially diluted test compound or DMSO vehicle control to the appropriate wells. b. Prepare a 2X kinase/substrate solution containing the target kinase and its specific peptide substrate in kinase reaction buffer. c. Add 5 µL of the 2X kinase/substrate solution to all wells except the "no-enzyme" controls. d. Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should ideally be at the Km for the specific kinase to ensure accurate and comparable IC50 values.[16][18] e. Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

  • Reaction & Detection: a. Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[17] b. To stop the reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[17] c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the substrate for a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[17]

  • Data Acquisition and Analysis: a. Measure the luminescence signal using a plate-reading luminometer. b. Normalize the data: Set the average signal from the DMSO vehicle control wells as 100% activity and the average signal from the "no-enzyme" or high-concentration inhibitor wells as 0% activity. c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation

To illustrate the output of such studies, the table below compares the hypothetical cross-reactivity profile of a derivative of our subject compound ("Naphthyridine-Derivative 1") against a well-characterized, promiscuous Type II kinase inhibitor, Sunitinib.

Kinase TargetNaphthyridine-Derivative 1 (IC50, nM)Sunitinib (Reference) (IC50, nM)Kinase Family
Primary Target X 15 1,500Tyrosine Kinase
Off-Target A (VEGFR2)2509Tyrosine Kinase
Off-Target B (PDGFRβ)8002Tyrosine Kinase
Off-Target C (p38α)>10,0005,500Ser/Thr Kinase
Off-Target D (CDK2)7,500>10,000Ser/Thr Kinase

This data is illustrative and not based on actual experimental results for this compound.

From Data to Decisions: Interpretation and Validation

Raw biochemical data is only the first step. Proper interpretation is key to making informed decisions in a drug discovery program.

The primary output from dose-response experiments is the IC50 value. To compare selectivity between different off-targets, a Selectivity Index is often calculated by dividing the IC50 of an off-target by the IC50 of the primary target.[15] A higher index indicates greater selectivity for the primary target.

G Data Raw Luminescence Data (RLU) Norm Normalize Data (% Inhibition) Data->Norm Curve Fit Dose-Response Curve (4-Parameter Logistic) Norm->Curve IC50 Calculate IC50 Values (On- and Off-Targets) Curve->IC50 Selectivity Calculate Selectivity Index (SI = IC50_off-target / IC50_on-target) IC50->Selectivity Decision Decision Point Selectivity->Decision Proceed Acceptable Profile: Proceed to Cellular Assays Decision->Proceed SI > 100x for key off-targets Optimize Poor Selectivity: Initiate Medicinal Chemistry Optimization Cycle Decision->Optimize SI < 10x for key off-targets

Caption: Logical flow for interpreting biochemical cross-reactivity data.

The Cellular Context: Validating Biochemical Hits

A potent inhibitor in a biochemical assay may not be effective in a cell due to poor permeability, high protein binding, or cellular ATP concentrations competing with the inhibitor.[19] Therefore, validating biochemical findings in a cellular context is a non-negotiable step.

Protocol: Western Blot for Downstream Pathway Inhibition

This protocol validates if the test compound inhibits the target kinase inside a cell by measuring the phosphorylation of a known downstream substrate.

  • Cell Culture and Treatment: a. Culture an appropriate cell line known to express the target kinase in a 6-well plate until they reach ~80% confluency. The choice of cell line is critical; it must have an active signaling pathway dependent on the target kinase.[19] b. Starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling. c. Pre-treat the cells with various concentrations of the test compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or a DMSO vehicle control for 1-2 hours. d. Stimulate the cells with an appropriate growth factor or ligand to activate the target kinase pathway for 15-30 minutes.

  • Protein Extraction: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells directly in the plate using 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. The latter are crucial to preserve the phosphorylation state of proteins. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize the protein concentrations for all samples with lysis buffer. c. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. b. Perform electrophoresis to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C. f. Wash the membrane extensively with TBST. g. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. i. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein like GAPDH or β-actin.

Conclusion

The journey of a novel chemical entity from a laboratory scaffold to a potential therapeutic is paved with rigorous scientific evaluation. For a heterocyclic compound like this compound, a thorough understanding of its cross-reactivity profile is paramount. This guide outlines a systematic, multi-tiered strategy that moves from broad biochemical screening to specific cellular validation. By employing a combination of binding and activity assays, carefully interpreting the resulting data through metrics like the Selectivity Index, and confirming on- and off-target effects in a relevant cellular environment, researchers can build a comprehensive and trustworthy selectivity profile. This foundational knowledge is indispensable for guiding medicinal chemistry efforts, predicting potential safety liabilities, and ultimately, increasing the probability of success in developing safe and effective targeted therapies.

References

A Comparative Analysis of 2,7-Naphthyridine Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, represents a privileged structure in medicinal chemistry, with its various isomers demonstrating a wide spectrum of pharmacological activities.[1] Among the six possible isomers, the 1,8-naphthyridine core is the most extensively studied, largely due to the success of nalidixic acid, an antibacterial agent discovered in 1962.[1] However, the therapeutic potential of its counterparts, including 2,7-naphthyridine, is a burgeoning area of research, revealing unique biological profiles that warrant a comprehensive comparative analysis.[2] This guide provides an in-depth, objective comparison of 2,7-naphthyridine isomers against other key naphthyridine isomers in critical biological assays, supported by experimental data to inform and guide researchers in drug discovery and development.

The Rise of 2,7-Naphthyridine: A Scaffold of Growing Interest

While historically less explored than the 1,8-isomer, the 2,7-naphthyridine scaffold has garnered significant attention for its potent and diverse biological activities.[1] Derivatives of this isomer have shown promise as antitumor, antimicrobial, and kinase-inhibiting agents.[3] The unique placement of nitrogen atoms in the 2,7-naphthyridine ring system influences its electronic properties and three-dimensional structure, leading to distinct interactions with biological targets compared to its isomers. This guide will delve into a comparative analysis of these activities, providing a clearer understanding of the structure-activity relationships that govern the therapeutic potential of this versatile scaffold.

Comparative Biological Activity: A Data-Driven Overview

The following sections present a comparative summary of the biological activities of 2,7-naphthyridine and other naphthyridine isomers. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature. Therefore, the data presented is a collation from various studies, and researchers should consider the specific experimental contexts provided in the cited references.

Anticancer Activity

Naphthyridine derivatives have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the inhibition of key enzymes like topoisomerases and kinases, or the induction of apoptosis.[2] The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2,7-naphthyridine derivatives in comparison to other isomers against various human cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Naphthyridine Derivatives

IsomerDerivativeCell LineIC₅₀ (µM)Reference
2,7-Naphthyridine Compound 8iSF-539 (CNS Cancer)GI₅₀ = 0.70[2]
2,7-Naphthyridine Naphthyridine N-oxide (101)Ovarian Cancer3.5[2]
2,7-Naphthyridine Naphthyridine N-oxide (101)Lung Cancer1.77[2]
1,8-NaphthyridineCompound 16HeLa (Cervical)0.7[4]
1,8-NaphthyridineCompound 16HL-60 (Leukemia)0.1[4]
1,8-NaphthyridineCompound 16PC-3 (Prostate)5.1[4]
1,7-NaphthyridineBisleuconothine ASW480 (Colon)2.74[2]
1,7-NaphthyridineBisleuconothine AHCT116 (Colon)3.18[2]
1,6-NaphthyridineCompound 17aMOLT-3 (Leukemia)9.1[5]
1,5-NaphthyridineAaptamine derivativeHL-60 (Leukemia)0.03 - 8.5[2]

Note: GI₅₀ represents the concentration for 50% growth inhibition.

Antimicrobial Activity

The antimicrobial properties of naphthyridines, particularly the 1,8-isomer, are well-documented, with their mechanism of action often targeting bacterial DNA gyrase and topoisomerase IV.[2] Recent studies have highlighted the selective antimicrobial potential of 2,7-naphthyridine derivatives.[3] The following table presents the Minimum Inhibitory Concentration (MIC) values of various naphthyridine isomers against different bacterial strains.

Table 2: Comparative Antimicrobial Activity (MIC) of Naphthyridine Derivatives

IsomerDerivativeBacterial StrainMICReference
2,7-Naphthyridine Compound 10jStaphylococcus aureus8 mg/L[3]
2,7-Naphthyridine Compound 10fStaphylococcus aureus31 mg/L[3]
1,8-NaphthyridineVarious DerivativesE. coli, P. aeruginosa, S. aureus≥ 1024 µg/mL (Modulating activity)[6]
1,5-NaphthyridineCanthin-6-oneStaphylococcus aureus0.49 µg/mL[1]
1,5-NaphthyridineCanthin-6-oneEscherichia coli3.91 µg/mL[1]

Key Biological Pathways and Mechanisms of Action

The diverse biological activities of 2,7-naphthyridine derivatives stem from their ability to interact with and modulate various cellular pathways. A significant area of investigation is their role as kinase inhibitors, which are crucial regulators of cell signaling.

Kinase Inhibition

Many 2,7-naphthyridine derivatives have been identified as potent inhibitors of various kinases, playing a critical role in cancer therapy. For instance, they have been developed as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL) and MET kinase.

Below is a diagram illustrating a generalized kinase inhibition pathway, a common mechanism for many anticancer naphthyridine derivatives.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates ADP ADP Kinase_Cascade->ADP Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Naphthyridine_Inhibitor 2,7-Naphthyridine Inhibitor Naphthyridine_Inhibitor->Kinase_Cascade Inhibits ATP ATP ATP->Kinase_Cascade Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Generalized kinase inhibition pathway targeted by 2,7-naphthyridine derivatives.

Experimental Protocols: A Guide to Reproducible Research

To ensure the validity and reproducibility of biological assays, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the naphthyridine derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Naphthyridine derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the naphthyridine derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

MIC_Assay_Workflow A Prepare standardized bacterial inoculum C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of Naphthyridine derivatives in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant and diverse biological potential of 2,7-naphthyridine isomers. While the 1,8-naphthyridine scaffold has a longer history in drug development, the data increasingly supports the exploration of the 2,7-isomer as a source of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The unique structure-activity relationships of 2,7-naphthyridine derivatives offer opportunities for the design of potent and selective inhibitors of key biological targets.

Future research should focus on direct, head-to-head comparative studies of all naphthyridine isomers in a broader range of biological assays under standardized conditions. This will provide a more comprehensive understanding of their relative strengths and weaknesses and facilitate the rational design of next-generation therapeutics based on this versatile heterocyclic scaffold.

References

Benchmarking 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine: A Comparative Guide for Novel PARP Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical mediators of DNA repair, playing a pivotal role in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[1][2] The therapeutic strategy of PARP inhibition leverages the concept of synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[2][3] These unresolved SSBs degenerate into more cytotoxic double-strand breaks (DSBs) during replication, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death.[2][4][5]

This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, against established, clinically approved PARP inhibitors. The naphthyridine scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, including those with anticancer properties.[6][7][8] This structural motif suggests its potential as a PARP inhibitor, a hypothesis this guide will explore through comparative data analysis and detailed experimental protocols.

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary framework and experimental insights to evaluate the potential of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine and similar novel chemical entities in the context of established therapeutic agents.

Comparative Analysis of PARP Inhibitors

To provide a robust benchmark, we will compare the hypothetical performance of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine against four FDA-approved PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib. These inhibitors, while sharing a common mechanism of action, exhibit distinct pharmacological profiles.

InhibitorChemical ScaffoldKey Biochemical Potency (IC50)Cellular Potency (IC50)PARP Trapping PotencyApproved Indications (Selected)
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Tetrahydro-naphthyridineTo be determinedTo be determinedTo be determinedInvestigational
Olaparib PhthalazinonePARP1: 1.5 nM, PARP2: 0.8 nMVaries by cell line+++Ovarian, Breast, Pancreatic, Prostate Cancer[3][4][9]
Niraparib Pyridyl-indazolePARP1: 3.8 nM, PARP2: 2.1 nMVaries by cell line+++Ovarian Cancer[10][11][12]
Rucaparib IndolePARP1: 1.4 nM, PARP2: 0.5 nM, PARP3: 28 nMVaries by cell line++Ovarian, Prostate Cancer[13][14][15]
Talazoparib Fluorobenzoyl-phthalazinonePARP1: 0.57 nMVaries by cell line++++Breast Cancer[16][17][18]

Note: IC50 values can vary depending on assay conditions. The PARP trapping potency is a relative comparison based on published literature.

Experimental Design for Benchmarking

A rigorous evaluation of a novel PARP inhibitor requires a multi-faceted approach, encompassing biochemical assays, cellular assays, and eventually, in vivo models. The following protocols provide a foundational framework for these investigations.

Biochemical Potency: PARP1/2 Inhibition Assay

The initial step is to determine the direct inhibitory effect of the compound on the enzymatic activity of the primary targets, PARP1 and PARP2. A common method is a histone-based ELISA.[19]

Principle: This assay measures the poly(ADP-ribosyl)ation (PARylation) of histone proteins by PARP enzymes. Inhibitors will reduce the amount of PARylation, which is detected using an anti-PAR antibody.

Workflow Diagram:

cluster_0 Biochemical PARP Inhibition Assay Workflow A Coat 96-well plate with histone proteins B Add PARP1 or PARP2 enzyme A->B C Add varying concentrations of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine or known inhibitors B->C D Initiate reaction with NAD+ C->D E Wash to remove unbound reagents D->E F Add anti-PAR antibody (primary) E->F G Add HRP-conjugated secondary antibody F->G H Add chemiluminescent substrate G->H I Measure luminescence H->I

Caption: Workflow for a histone-based PARP inhibition ELISA.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with histone H1 overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Inhibitor Addition: Add serial dilutions of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine and the reference inhibitors (Olaparib, etc.) to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add purified recombinant PARP1 or PARP2 enzyme to each well.

  • Reaction Initiation: Start the PARylation reaction by adding NAD+ to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate as described in step 2.

  • Primary Antibody: Add a primary antibody specific for poly(ADP-ribose) (PAR) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Detection: Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Activity: PARP Inhibition in a Cellular Context

Demonstrating that the compound can inhibit PARP activity within a cellular environment is a crucial next step. This can be assessed by measuring the reduction of PAR levels in cells treated with a DNA damaging agent.

Principle: Treatment of cells with a DNA alkylating agent like methyl methanesulfonate (MMS) induces DNA damage and robustly activates PARP. A potent PARP inhibitor will prevent the subsequent increase in cellular PAR levels.

Workflow Diagram:

cluster_1 Cellular PARP Inhibition Assay Workflow J Seed cells (e.g., HeLa) in a 96-well plate K Pre-treat with varying concentrations of inhibitors for 1 hour J->K L Induce DNA damage with MMS for 15 minutes K->L M Fix and permeabilize cells L->M N Block with BSA M->N O Incubate with anti-PAR primary antibody N->O P Incubate with fluorescently labeled secondary antibody and DAPI O->P Q Image and quantify PAR and DAPI signals P->Q R Normalize PAR signal to DAPI signal Q->R

Caption: Workflow for a cell-based PARP inhibition assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa) in a 96-well imaging plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat the cells with a serial dilution of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine and reference inhibitors for 1 hour.

  • DNA Damage Induction: Add MMS to the media to a final concentration of 1 mM and incubate for 15 minutes at 37°C.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

  • Blocking: Block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Staining: Incubate with an anti-PAR primary antibody overnight at 4°C.

  • Secondary Antibody and Nuclear Staining: Incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Quantify the intensity of the nuclear PAR and DAPI signals.

  • Data Normalization and Analysis: Normalize the PAR signal to the DAPI signal for each cell. Plot the normalized PAR intensity against the inhibitor concentration to determine the cellular IC50.[20]

Advanced Characterization: PARP Trapping Assay

Beyond enzymatic inhibition, the ability of a PARP inhibitor to "trap" PARP enzymes on DNA is a key determinant of its cytotoxic potential.[4][21] This can be measured using a fluorescence polarization (FP) assay.

Principle: This assay utilizes a fluorescently labeled DNA oligonucleotide. When PARP binds to this DNA, the complex tumbles slowly in solution, resulting in a high FP signal. A trapping inhibitor will stabilize this complex, leading to a dose-dependent increase in the FP signal.

Workflow Diagram:

cluster_2 PARP Trapping Assay Workflow S Prepare reaction mix with fluorescently labeled DNA and PARP enzyme T Add varying concentrations of inhibitors S->T U Incubate to allow complex formation T->U V Measure fluorescence polarization U->V W Plot FP signal vs. inhibitor concentration V->W

Caption: Workflow for a fluorescence polarization-based PARP trapping assay.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel compound 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine against established PARP inhibitors. By employing the described biochemical and cellular assays, researchers can generate a robust dataset to evaluate its potency, cellular efficacy, and trapping potential. Positive results from these initial studies would warrant further investigation into its selectivity across the PARP family, its efficacy in various cancer cell lines with and without DNA repair deficiencies, and ultimately, its potential in preclinical in vivo models. The journey from a promising chemical scaffold to a clinically viable therapeutic is long and arduous, but a rigorous and comparative preclinical evaluation is the indispensable first step.

References

The Unseen Precursor: A Comparative Guide to NAMPT Inhibitors Derived from 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a compelling strategy. This enzyme is a linchpin in the NAD+ salvage pathway, a critical route for cellular energy production and signaling that is often upregulated in malignant cells. While several potent NAMPT inhibitors have been developed and clinically evaluated, the exploration of novel chemical scaffolds continues to be a priority in the quest for improved efficacy and safety profiles. This guide delves into a comparative analysis of NAMPT inhibitors, with a special focus on a class of compounds synthesized from the lesser-known precursor, 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride.

While direct peer-reviewed studies on the biological activity of this compound itself are not publicly available, its significance lies in its role as a key building block for a novel series of NAMPT inhibitors, as detailed in patent literature. This guide will compare these derivative compounds against well-established NAMPT inhibitors, namely FK866 and KPT-9274, providing a framework for understanding their potential advantages and the underlying structure-activity relationships.

The Central Role of NAMPT in Cancer Metabolism

Cancer cells exhibit a heightened metabolic rate to fuel their rapid proliferation and survival. This metabolic reprogramming often leads to an increased reliance on the NAD+ salvage pathway, making NAMPT a critical node for therapeutic intervention. Inhibition of NAMPT leads to the depletion of the cellular NAD+ pool, triggering a cascade of events including metabolic collapse, cell cycle arrest, and ultimately, apoptosis.

cluster_0 NAD+ Salvage Pathway cluster_1 Cellular Processes Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN PRPP NAD NAD NMNAT NMNAT NMN->NMNAT NMNAT->NAD ATP Metabolism Metabolism NAD->Metabolism DNA_Repair DNA Repair NAD->DNA_Repair Signaling Signaling NAD->Signaling Apoptosis Apoptosis NAD->Apoptosis Depletion Leads To NAMPT_Inhibitors NAMPT Inhibitors (e.g., FK866, KPT-9274, Naphthyridine Derivatives) NAMPT_Inhibitors->NAMPT Inhibition

Figure 1: Simplified signaling pathway of the NAD+ salvage pathway and the point of intervention for NAMPT inhibitors.

Comparative Analysis of NAMPT Inhibitors

The development of NAMPT inhibitors has yielded several classes of compounds, each with distinct chemical features and biological profiles. Here, we compare the derivatives of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine with the well-characterized inhibitors FK866 and KPT-9274.

The Precursor: 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

This tetrahydro-naphthyridine derivative serves as a rigid scaffold upon which various functional groups can be appended to interact with the NAMPT active site. Its chemical structure provides a unique three-dimensional arrangement that can be exploited for optimizing potency and selectivity.

The Benchmarks: FK866 and KPT-9274
  • FK866 (Apo22/WK175): One of the first and most extensively studied NAMPT inhibitors. It is a potent and specific non-competitive inhibitor that has demonstrated significant anti-tumor activity in preclinical models. However, its clinical development has been hampered by dose-limiting toxicities.

  • KPT-9274: A dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4). This dual mechanism of action is intended to provide a broader anti-cancer effect by targeting both cellular metabolism and signaling pathways involved in proliferation and survival.

The Challengers: Naphthyridine-Derived NAMPT Inhibitors

Patent literature (WO2013170113A1) discloses a series of NAMPT inhibitors synthesized from 6-Chloro-1,2,3,4-tetrahydro-[1][2]naphthyridine. These compounds typically feature a central naphthyridine core, an acetamide linker, and a substituted phenyl ring, often with an azetidine moiety.

Compound ClassTarget(s)Key Structural FeaturesReported Potency (IC50)Key References
FK866 NAMPTAcrylamide side chain~0.5 - 3.0 nM (cellular)[3]
KPT-9274 NAMPT, PAK4Pyridine and pyrazole moieties~27 - 215 nM (cellular, AML)[1][4]
Naphthyridine Derivatives NAMPTTetrahydro-2,7-naphthyridine coreData from patent literature[5]

Table 1: High-level comparison of different classes of NAMPT inhibitors.

Experimental Data and Performance Comparison

A direct comparison of the NAMPT inhibitors derived from the 6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine precursor with FK866 and KPT-9274 requires analysis of their respective biological activities. The following data is synthesized from publicly available literature and patent filings.

CompoundNAMPT Enzymatic IC50Cellular Antiproliferative IC50 (Cell Line)Key Findings
FK866 ~1 nM0.5 nM (A2780), 3.0 nM (HCT116)Potent and specific NAMPT inhibitor, but with clinical toxicity.[3]
KPT-9274 ~120 nM27-215 nM (AML cell lines)Dual inhibitor of NAMPT and PAK4 with broad preclinical activity.[1][4]
Example Compound from WO2013170113A1 *Not explicitly stated in public documents.Not explicitly stated in public documents.Patent claims NAMPT inhibitory activity.

Experimental Protocols

The evaluation of novel NAMPT inhibitors typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro NAMPT Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of NAMPT.

Methodology:

  • Recombinant human NAMPT enzyme is incubated with its substrates, nicotinamide and phosphoribosyl pyrophosphate (PRPP), in the presence of varying concentrations of the test compound.

  • The reaction is allowed to proceed for a defined period at 37°C.

  • The amount of the product, nicotinamide mononucleotide (NMN), is quantified using a suitable detection method, such as a coupled enzyme assay that converts NMN to NAD+, which is then measured by a colorimetric or fluorometric readout.

  • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

cluster_0 Experimental Workflow A Incubate Recombinant NAMPT with Substrates and Inhibitor B Quantify NMN Product A->B C Calculate IC50 B->C

Figure 2: Workflow for an in vitro NAMPT inhibition assay.

Cellular Antiproliferative Assay

Objective: To assess the effect of a compound on the growth and viability of cancer cells.

Methodology:

  • Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Cell viability is measured using a metabolic assay, such as the MTT or CellTiter-Glo assay, which quantifies the number of viable cells.

  • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The exploration of novel chemical scaffolds is paramount in the field of NAMPT inhibitor development. While this compound itself is a precursor, the NAMPT inhibitors derived from it represent a promising, albeit underexplored, class of compounds. The available patent literature suggests their potential as effective anticancer agents.

To fully understand their therapeutic potential, further peer-reviewed studies are necessary to elucidate their specific potency, selectivity, and in vivo efficacy. A direct head-to-head comparison with established inhibitors like FK866 and KPT-9274 in various cancer models would be invaluable. The unique structural features of the naphthyridine core may offer opportunities to overcome the limitations of existing NAMPT inhibitors, such as toxicity and the development of resistance. Researchers in the field are encouraged to investigate this chemical space further to unlock the next generation of NAMPT-targeted cancer therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure safety and environmental stewardship in our laboratories. The proper disposal of chemical reagents, such as 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride, is not merely a regulatory obligation but a cornerstone of safe laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in scientific principles and regulatory standards.

Hazard Identification and Characterization

Inferred Hazardous Characteristics:

  • Toxicity: Naphthyridine derivatives can exhibit a range of biological activities.[1][2][3] As a chlorinated organic compound, there is a potential for toxicity if ingested, inhaled, or absorbed through the skin. Similar compounds are listed as causing skin and eye irritation.[4]

  • Environmental Hazards: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.

  • Reactivity: While specific reactivity data is unavailable, it should be handled with the standard precautions for laboratory chemicals, avoiding contact with strong oxidizing agents.

A summary of likely hazard classifications for related compounds is presented below:

Hazard ClassCategoryHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

This table is based on data for similar compounds and should be used as a precautionary guide.[4][5]

Waste Classification: A Regulatory Imperative

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] Proper classification is the first critical step in the disposal process.

Is this compound a Listed Hazardous Waste?

The EPA maintains several lists of specific hazardous wastes (F, K, P, and U lists).[7]

  • F-list: Wastes from common manufacturing and industrial processes.[7]

  • K-list: Wastes from specific industries.[7]

  • P-list and U-list: Discarded commercial chemical products.[7]

Based on the available information, this compound is not explicitly on these lists. However, it is crucial to consult your institution's environmental health and safety (EHS) department and review local and state regulations, which may be more stringent.

Does it Exhibit Characteristics of Hazardous Waste?

Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics[7][8]:

  • Ignitability: A liquid with a flashpoint less than 140°F, a solid that can cause fire through friction or spontaneous chemical changes, an ignitable compressed gas, or an oxidizer.

  • Corrosivity: An aqueous waste with a pH of less than or equal to 2 or greater than or equal to 12.5, or a liquid that corrodes steel at a specified rate.[8]

  • Reactivity: A waste that is unstable, reacts violently with water, or can generate toxic gases.

  • Toxicity: Determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for specific contaminants to leach into groundwater.

Given its chemical structure as a chlorinated nitrogen-containing heterocyclic compound, the primary concern would be its potential toxicity. Laboratory-scale quantities of this compound would likely be designated as hazardous waste based on institutional chemical hygiene plans, even if they do not formally meet the TCLP criteria.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE.[4] This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect any solid this compound waste in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container for liquid organic waste. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as weigh boats, gloves, or absorbent pads, should be collected in a designated solid hazardous waste container.

Step 3: Waste Container Management

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (no abbreviations), and the approximate concentration.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[9]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.[10]

Step 4: Disposal Pathway

The final disposal of this compound must be conducted through a licensed hazardous waste disposal facility.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and certified vendors for this purpose.

  • Incineration: High-temperature incineration is the preferred method for the disposal of many organic chemical wastes.

  • Landfill: Direct landfilling of untreated chemical waste is generally not permitted.

Prohibition of Sewering: Under no circumstances should this compound or any other hazardous pharmaceutical waste be disposed of down the drain.[11][12]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride Waste assess_hazards Assess Hazards (Consult SDS for related compounds, Institutional Chemical Hygiene Plan) start->assess_hazards classify_waste Classify Waste (Listed or Characteristic Hazardous Waste?) assess_hazards->classify_waste is_hazardous Is it Hazardous? classify_waste->is_hazardous segregate_waste Segregate Waste (Solid, Liquid, Contaminated Materials) is_hazardous->segregate_waste Yes non_hazardous Manage as Non-Hazardous Waste (Consult EHS for confirmation) is_hazardous->non_hazardous No container_management Properly Label and Store Waste Container segregate_waste->container_management ehs_pickup Arrange for EHS Pickup and Disposal container_management->ehs_pickup final_disposal Final Disposal via Licensed Facility (e.g., Incineration) ehs_pickup->final_disposal

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with all relevant regulations. Always consult your institution's specific guidelines and EHS department for any questions or clarification.

References

A Comprehensive Guide to the Safe Handling of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (CAS No. 1335053-26-3), a key building block in pharmaceutical synthesis.[1][2] As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile: A Triad of Risks

This compound presents a trifecta of potential hazards stemming from its chemical structure: the chlorinated aromatic system, the amine functionality, and its nature as a hydrochloride salt.

  • Chlorinated Heterocyclic Amine Core: Chlorinated organic compounds can be toxic and may pose long-term health risks.[4] Aromatic amines are known to be readily absorbed through the skin and can have systemic effects.[4]

  • Hydrochloride Salt: The hydrochloride form increases water solubility and may release hydrochloric acid upon decomposition or in the presence of moisture, posing a corrosive hazard.[5][6][7][8]

  • Fine Powder Form: As a solid, this compound is likely a fine powder, increasing the risk of inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigate the risks of exposure. The following recommendations are based on a comprehensive hazard assessment of similar chemical structures.

Respiratory Protection

Given the potential for this compound to be a respiratory irritant and the hazards associated with inhaling fine powders, respiratory protection is crucial, especially when handling larger quantities or when there is a risk of aerosolization.

  • For low-volume, well-ventilated settings: A NIOSH-approved N95 or P100 particulate respirator is recommended to prevent inhalation of the powder.

  • For larger quantities or potential for aerosolization: A half-mask or full-face respirator with acid gas/organic vapor cartridges and P100 particulate filters should be used.[6][9]

Eye and Face Protection

Protecting your eyes from both powder and potential splashes is non-negotiable.

  • Minimum Requirement: Chemical safety goggles are mandatory.

  • Enhanced Protection: A full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.[6][8]

Hand Protection

The choice of gloves is critical to prevent dermal absorption. Nitrile gloves are a common choice in laboratory settings; however, their resistance to chlorinated aromatic compounds can vary.

  • Recommended Glove Type: Thicker, chemical-resistant nitrile or neoprene gloves are advised.[10][11] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

  • Double Gloving: For enhanced protection, consider wearing two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

Protective Clothing

To prevent skin contact, appropriate lab attire is essential.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Full Coverage: Long pants and closed-toe shoes are mandatory.

  • For larger scale operations: A chemical-resistant apron or suit may be necessary.[8]

Table 1: Summary of Recommended Personal Protective Equipment

Protection Type Minimum Requirement Recommended for Enhanced Safety
Respiratory NIOSH-approved N95 or P100 particulate respiratorHalf-mask or full-face respirator with acid gas/organic vapor and P100 filters
Eye/Face Chemical safety gogglesFull-face shield over safety goggles
Hand Chemical-resistant nitrile glovesDouble-gloving with chemical-resistant nitrile or neoprene gloves
Body Flame-resistant lab coat, long pants, closed-toe shoesChemical-resistant apron or suit

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your research.

Engineering Controls: Your Primary Barrier

PPE is the last line of defense. Engineering controls should always be the primary method for exposure mitigation.

  • Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to control airborne particulates and potential vapors.[5][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.

  • Weighing: If weighing the solid, do so in the fume hood on a draft shield to minimize air currents that could disperse the powder.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure the container is appropriately covered.

  • Reactions: Conduct all reactions within the fume hood. Be mindful of potential exotherms or gas evolution, especially when reacting with strong bases or oxidizing agents.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wipe down surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water solution.

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep Don PPE Area Designate work area in fume hood Prep->Area Weigh Weigh solid in fume hood Area->Weigh Dissolve Dissolve in solvent Weigh->Dissolve React Conduct reaction Dissolve->React Decon Decontaminate work area React->Decon Dispose Dispose of waste Decon->Dispose

Caption: A stepwise workflow for the safe handling of the compound.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled hazardous waste container. Due to its chlorinated nature, this waste should be segregated into a "chlorinated organic waste" stream.

Decontamination of Glassware
  • Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this rinse as chlorinated organic waste.

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Rinse with deionized water.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Contain: If safe to do so, use a chemical spill kit to absorb the material. For solid spills, gently cover with an absorbent material to prevent it from becoming airborne.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Diagram 2: Waste Disposal Decision Tree

Start Waste Generated Solid Solid Waste (Gloves, etc.) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Glassware Contaminated Glassware Start->Glassware Solid_Bin Hazardous Solid Waste Bin Solid->Solid_Bin Liquid_Container Chlorinated Organic Waste Container Liquid->Liquid_Container Rinse_Container Chlorinated Organic Waste Container Glassware->Rinse_Container Rinse with solvent Clean_Glass Clean Glassware Glassware->Clean_Glass Wash with soap & water

Caption: A decision tree for the proper segregation and disposal of waste.

Emergency Procedures: Preparedness is Key

In case of accidental exposure, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always have an emergency eyewash station and safety shower readily accessible in the laboratory. [12]

By integrating these safety protocols into your daily laboratory practices, you can handle this compound with confidence, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

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6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.